molecular formula C10H9BN2O3S B1439237 (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid CAS No. 850567-34-9

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Cat. No.: B1439237
CAS No.: 850567-34-9
M. Wt: 248.07 g/mol
InChI Key: ORXREXRVDUFDBS-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS 850567-34-9) is a high-value chemical building block primarily used in pharmaceutical research and the development of novel therapeutics. This boronic acid derivative is characterized by its molecular formula of C10H9BN2O3S and a molecular weight of 248.06 g/mol . The compound features a boronic acid functional group that serves as a crucial handle for Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in modern medicinal chemistry for constructing biaryl architectures . Its integrated thiazole carboxamide moiety represents a privileged heterocyclic structure frequently found in biologically active molecules, making this compound particularly valuable for creating targeted chemical libraries. In research applications, this compound has demonstrated significant potential in oncology drug discovery, specifically in the design and synthesis of type II c-Met kinase inhibitors . The c-Met signaling pathway is a critically important therapeutic target in multiple human cancers, and inhibitors derived from this boronic acid scaffold have shown promising activity in biochemical and cellular assays . The compound serves as a key intermediate in multi-step syntheses, where its boronic acid group enables efficient carbon-carbon bond formation to generate more complex molecules for biological evaluation. When handling this material, appropriate safety precautions must be observed as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research purposes only in laboratory settings and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet for comprehensive handling, storage, and disposal information before use.

Properties

IUPAC Name

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXREXRVDUFDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657269
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
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Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-34-9
Record name B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90657269
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Foundational & Exploratory

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions and a known pharmacophore in various enzyme inhibitors, with an N-thiazolyl benzamide structure, a scaffold present in numerous biologically active compounds. This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, offering field-proven insights into experimental design, mechanistic underpinnings, and detailed protocols suitable for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the core challenge lies in the formation of the robust amide bond. The molecule can be disconnected at the amide linkage, identifying two primary synthons: a phenylboronic acid component and a 2-aminothiazole component.

G cluster_reagents Key Starting Materials target This compound disconnection Amide Bond Disconnection target->disconnection synthon1 Synthon A: 3-Carboxyphenylboronic acid disconnection->synthon1 synthon2 Synthon B: 2-Aminothiazole disconnection->synthon2 reagent1 3-Boronobenzoic acid synthon1->reagent1 Equivalent reagent2 2-Aminothiazole synthon2->reagent2 Equivalent

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points to two primary forward-synthesis strategies:

  • Acyl Chloride Pathway: Activation of 3-boronobenzoic acid via conversion to its corresponding acyl chloride, followed by nucleophilic attack by 2-aminothiazole.

  • Direct Amidation Pathway: Direct coupling of 3-boronobenzoic acid and 2-aminothiazole using a coupling agent or catalyst.

This guide will detail both approaches, providing the causal logic behind each experimental choice.

Pathway 1: Synthesis via Acyl Chloride Intermediate

This classic and highly reliable pathway involves a two-step process: the activation of the carboxylic acid and the subsequent amide formation. This method is often favored for its high yields and straightforward execution.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Bond Formation start 3-Boronobenzoic acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 Activation intermediate 3-Boronobenzoyl chloride reagent1->intermediate Reflux reagent2 2-Aminothiazole intermediate->reagent2 Coupling final_product (3-(Thiazol-2-ylcarbamoyl)phenyl) boronic acid reagent2->final_product Nucleophilic Acyl Substitution

Caption: Workflow for the acyl chloride synthesis pathway.

Part 1.1: Synthesis of 3-Boronobenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed from the reaction mixture, driving the equilibrium towards the product.[1][2]

Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), add 3-boronobenzoic acid.[1] All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents), either neat or using an inert solvent like anhydrous toluene.[1]

  • Reaction Execution: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1] The reaction is typically complete within 2-4 hours.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 3-boronobenzoyl chloride is then purified by vacuum distillation.[1] The product is highly moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere.

Part 1.2: Coupling with 2-Aminothiazole

Causality: 2-Aminothiazole features two nitrogen atoms, but the exocyclic amino group is significantly more nucleophilic than the endocyclic (ring) nitrogen due to resonance delocalization of the ring nitrogen's lone pair. This ensures regioselective attack at the acyl chloride to form the desired amide bond. The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, preventing protonation of the 2-aminothiazole and driving the reaction to completion. This general approach is well-established for synthesizing N-(thiazol-2-yl)benzamides.[3][4]

Experimental Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole[5] and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of the freshly prepared 3-boronobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Pathway 2: Direct Boron-Catalyzed Amidation

Modern synthetic chemistry increasingly favors methods that improve atom economy and reduce the use of harsh reagents. Direct amidation, which forms the amide bond from a carboxylic acid and an amine in a single step, is a prime example. Boron-based catalysts, including boric acid and various boronic acids, have emerged as highly effective for this transformation.[6][7]

Causality & Mechanism: Boron-catalyzed amidation reactions proceed via the formation of a reactive acyloxyboron intermediate.[8][9] The boronic acid catalyst reacts with the carboxylic acid to form a mixed anhydride. This process activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A critical aspect of this reaction is the removal of water, which is a byproduct of both the intermediate formation and the final amide formation. This is typically achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using dehydrating agents like molecular sieves.[7][10] Theoretical and experimental studies suggest the mechanism may involve dimeric boron species that activate the carboxylic acid while delivering the amine nucleophile.[8]

G start_acid 3-Boronobenzoic acid reagents + Catalyst (e.g., Boric Acid) + Dehydrating Agent (e.g., Molecular Sieves) start_acid->reagents start_amine 2-Aminothiazole start_amine->reagents reaction_cond Heat (e.g., Toluene, Reflux) reagents->reaction_cond final_product (3-(Thiazol-2-ylcarbamoyl)phenyl) boronic acid reaction_cond->final_product

Caption: Workflow for the direct amidation pathway.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using azeotropic removal of water), add 3-boronobenzoic acid (1.0 equivalent), 2-aminothiazole (1.0-1.2 equivalents), a catalytic amount of a boronic acid or boric acid (e.g., 5-10 mol%), and activated molecular sieves (4 Å).[9]

  • Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or xylene.

  • Reaction Execution: Heat the mixture to reflux. The reaction is typically monitored by TLC until the starting materials are consumed. Reaction times can range from 12 to 48 hours depending on the substrates and catalyst.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Summary and Reagent Overview

ReagentFormulaM.W. ( g/mol )RoleKey Considerations
3-Boronobenzoic acidC₇H₇BO₄165.94Starting MaterialKey carboxylic acid component.
2-AminothiazoleC₃H₄N₂S100.14Starting MaterialNucleophilic amine component.[5]
Thionyl ChlorideSOCl₂118.97Activating AgentHighly reactive with water; corrosive.[1]
Triethylamine(C₂H₅)₃N101.19BaseScavenges HCl byproduct in Pathway 1.
Boric AcidH₃BO₃61.83Catalyst"Green" catalyst for direct amidation.[6]
Molecular Sieves (4 Å)N/AN/ADehydrating AgentRemoves water to drive equilibrium.[7]

Conclusion

The synthesis of this compound can be successfully achieved through two primary, robust pathways. The acyl chloride route offers a traditional, high-yielding method predicated on the activation of the carboxylic acid, while the direct boron-catalyzed amidation represents a more modern, atom-economical approach. The choice of pathway may depend on available reagents, scale, and desired process conditions. Both methods culminate in a valuable bifunctional molecule, poised for further elaboration in Suzuki-Miyaura coupling or for direct application in biological screening and drug discovery programs.

References

  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Bonakolluru, Y., Nukala, S. K., Dasari, G., Badithapuram, V., Manchal, R., & Bandari, S. (n.d.). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET.
  • Bonakolluru, Y., Nukala, S. K., Dasari, G., Badithapuram, V., Manchal, R., & Bandari, S. (n.d.). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds, 1-22.
  • N. C. O. Tomkinson, et al. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science.
  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Lan, Y., & Zhang, Y. (2011). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. ResearchGate.
  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society.
  • Al-Ostath, A., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • Stoyanov, S., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.
  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • BenchChem. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.
  • Wikipedia. (n.d.). 2-Aminothiazole. Available from: [Link]

  • Clarke, H. T., & Taylor, E. R. (n.d.). Benzoyl chloride, o-chloro-. Organic Syntheses Procedure.

Sources

An In-Depth Technical Guide to (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS 850567-34-9): A Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound that has emerged as a molecule of significant interest within the landscape of modern drug discovery. Its unique structural architecture, combining a phenylboronic acid moiety with a thiazole carboxamide, positions it as a compelling candidate for the development of targeted therapeutics, particularly in the realm of oncology. The boronic acid group, a versatile pharmacophore, allows for unique interactions with biological targets, most notably through the formation of reversible covalent bonds with serine, threonine, or cysteine residues within the active sites of enzymes. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
CAS Number 850567-34-9N/A
Molecular Formula C₁₀H₉BN₂O₃SN/A
Molecular Weight 248.07 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 218-222 °CN/A
Purity Typically >97%N/A
Solubility Soluble in organic solvents such as DMSO and methanol.N/A

Synthesis and Manufacturing

  • Preparation of the Carboxylic Acid Precursor: The synthesis would likely commence with 3-carboxyphenylboronic acid or a protected version thereof.

  • Amide Bond Formation: The carboxylic acid is then coupled with 2-aminothiazole. This reaction is typically facilitated by a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt), in an appropriate organic solvent (e.g., dimethylformamide or dichloromethane).

  • Deprotection (if necessary): If a protected boronic acid was used, a final deprotection step would be required to yield the target compound.

This synthetic strategy offers a versatile and efficient means to produce a variety of substituted (thiazol-2-ylcarbamoyl)phenyl)boronic acid derivatives for structure-activity relationship (SAR) studies.

Mechanism of Action and Therapeutic Potential: A Focus on Kinase Inhibition

The structural motifs present in this compound strongly suggest its potential as a kinase inhibitor. The thiazole carboxamide scaffold is a well-established pharmacophore in the design of inhibitors targeting the ATP-binding site of various kinases. The boronic acid moiety can further enhance binding affinity and selectivity through the formation of a reversible covalent bond with a nucleophilic residue in the kinase active site.

Targeting the c-Met Kinase Pathway

A particularly promising therapeutic target for this class of compounds is the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of numerous cancers.[1] Small molecule inhibitors that target the ATP-binding site of c-Met have shown significant promise as anti-cancer agents.[1]

The general structure of this compound aligns with the pharmacophore models of known c-Met inhibitors. The thiazole ring can engage in hydrogen bonding interactions within the hinge region of the kinase, a critical interaction for potent inhibition. The phenylboronic acid portion can then extend into other regions of the ATP-binding pocket, potentially forming additional interactions that contribute to affinity and selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and activates c-Met Kinase Domain c-Met Kinase Domain Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) c-Met Kinase Domain->Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Phosphorylates Compound (3-(Thiazol-2-ylcarbamoyl) phenyl)boronic acid Compound->c-Met Kinase Domain Inhibits Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation, Survival, Motility Promotes

Caption: Proposed mechanism of action as a c-Met kinase inhibitor.

Experimental Protocols for Evaluation

To rigorously assess the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human c-Met kinase

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using a suitable detection method.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

G start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Compound start->reagents dilution Serial Dilution of Compound reagents->dilution plate Add Kinase, Substrate, and Compound to Plate dilution->plate reaction Initiate Reaction with ATP plate->reaction incubation Incubate at Room Temperature reaction->incubation detection Stop Reaction and Add Detection Reagent incubation->detection read Read Plate on Luminometer detection->read analysis Calculate IC50 read->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase for their proliferation.

Protocol:

  • Reagents and Materials:

    • Cancer cell line with known c-Met activation (e.g., MKN-45, SNU-5)

    • Cell culture medium and supplements

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the half-maximal growth inhibitory concentration (GI₅₀) value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its unique combination of a thiazole carboxamide and a phenylboronic acid moiety provides a strong foundation for potent and selective inhibition of key oncogenic kinases such as c-Met. Further investigation, including comprehensive SAR studies, in vivo efficacy in preclinical cancer models, and detailed pharmacokinetic and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The insights gained from such studies will be invaluable in guiding the design of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Google Patents. (n.d.). WO2009058728A1 - Thiazole derivatives as protein kinase inhibitors.

Sources

Molecular structure of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic combination of pharmacophores that confer both reactivity and specificity. This compound is a molecule of significant interest, embodying this principle through its unique architecture. It integrates two critical moieties: a phenylboronic acid group and a thiazole-amide scaffold.

The boronic acid functional group is a versatile player in drug design, most notably recognized for its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2][3] This capacity allows it to act as a potent "warhead," mimicking the tetrahedral transition state of enzymatic reactions, a strategy famously employed by the proteasome inhibitor Bortezomib.[3][4][5] Boronic acids are considered bioisosteres of carboxylic acids and are valued for their stability, relatively low toxicity, and predictable reactivity.[3]

Complementing the boronic acid is the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen that is considered a "privileged scaffold" in drug discovery.[6][7][8] Thiazole derivatives are integral components of numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][9][10] The thiazole moiety, connected via a robust amide linker, serves as a recognition element, guiding the molecule to its biological target and establishing specific interactions that determine potency and selectivity.

This technical guide offers a comprehensive exploration of the molecular structure of this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth analysis of its physicochemical properties, detailed protocols for its analytical characterization, and insights into its potential as a pharmacologically active agent.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups, which are summarized below.

IdentifierValue
IUPAC Name (3-(1,3-thiazol-2-ylcarbamoyl)phenyl)boronic acid
CAS Number 850567-34-9[11]
Molecular Formula C₁₀H₉BN₂O₃S
Molecular Weight 248.07 g/mol [11]
SMILES O=C(NC1=NC=CS1)C2=CC=CC(B(O)O)=C2
Structural Elucidation

The molecule's architecture is a composite of three key regions:

  • The Phenylboronic Acid Core: A planar phenyl ring is substituted at the meta-position with the thiazole-carbamoyl side chain. The boronic acid group, -B(OH)₂, features a trigonal planar, sp²-hybridized boron atom with an empty p-orbital, which is the basis of its Lewis acidity.[12]

  • The Amide Linker: A conformationally rigid amide bond (-CONH-) connects the phenyl ring to the thiazole moiety. This linker plays a crucial role in orienting the two aromatic systems and can participate in hydrogen bonding.

  • The Thiazole Ring: A planar, aromatic heterocycle that contributes to the molecule's overall shape and electronic properties, providing potential interaction points for target binding.

The molecule is largely planar, though rotation is possible around the C-C bond connecting the phenyl ring to the amide and the C-N bond of the amide itself. The overall conformation is critical for its interaction with a biological target.

Physicochemical Properties

A molecule's behavior in a biological system is governed by its physicochemical properties. The following table outlines key computed parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

PropertyPredicted ValueSignificance in Drug Development
pKa ~8.8 (boronic acid)Influences the ionization state at physiological pH (7.4). Phenylboronic acids are typically uncharged at this pH but can be converted to an anionic tetrahedral form in more basic environments or upon interaction with active site nucleophiles.[3][12]
LogP 0.49Indicates the molecule's lipophilicity. A low LogP suggests good aqueous solubility, which is favorable for administration and distribution.
Topological Polar Surface Area (TPSA) 90.4 ŲPredicts membrane permeability. A TPSA below 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 3 (2 from -B(OH)₂, 1 from -NH)Determines potential for hydrogen bonding interactions with the target protein and with water, affecting solubility and binding affinity.
Hydrogen Bond Acceptors 5 (2 from -B(OH)₂, 1 from C=O, 2 from thiazole)Provides additional sites for specific hydrogen bonding, contributing to binding specificity.
Rotatable Bonds 2A low number of rotatable bonds indicates conformational rigidity, which is often associated with higher binding affinity and improved selectivity.

Part 2: Synthesis and Characterization Workflow

The synthesis of this compound typically involves the formation of an amide bond between 2-aminothiazole and 3-boronobenzoic acid. This is a standard peptide coupling reaction.

Synthetic Protocol: Amide Coupling

This protocol describes a representative method for synthesizing the title compound.

Causality: The choice of a carbodiimide coupling agent like EDC, along with an activator like HOBt, is standard for forming amide bonds from carboxylic acids and amines. This method proceeds through a highly reactive O-acylisourea intermediate that is readily attacked by the amine, minimizing side reactions and operating under mild conditions suitable for the functional groups present.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-boronobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-aminothiazole (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Workflow Diagram

The following diagram illustrates the key stages from synthesis to final characterization.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Analytical Characterization S1 Reactant Dissolution (3-Boronobenzoic Acid + HOBt in DMF) S2 Carboxylic Acid Activation (Add EDC at 0°C) S1->S2 S3 Amine Addition (Add 2-Aminothiazole) S2->S3 S4 Amide Bond Formation (Stir at RT, 12-18h) S3->S4 P1 Aqueous Work-up (Extraction & Washes) S4->P1 P2 Drying & Concentration P1->P2 P3 Chromatography or Recrystallization P2->P3 P4 Pure Compound P3->P4 C1 NMR (¹H, ¹³C, ¹¹B) P4->C1 Structural Verification C2 HRMS P4->C2 Mass Verification C3 FT-IR P4->C3 Functional Group Identification C4 Purity Analysis (HPLC) P4->C4 Purity Assessment

Caption: Synthesis, purification, and characterization workflow.

Part 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

¹¹B NMR: This technique is uniquely informative for boronic acids.[13][14][15] A single, relatively broad resonance is expected in the range of δ 28-32 ppm, characteristic of a trigonal planar (sp²) boronic acid.[16][17] The chemical shift and line shape are sensitive to pH and interactions with diols or Lewis bases. Upon binding to a nucleophile in an enzyme active site, the boron center would become tetrahedral (sp³), causing a significant upfield shift to δ 5-10 ppm.[14][15]

¹H NMR: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms.

  • Aromatic Protons: Complex multiplets are expected between δ 7.0 and 8.5 ppm for the protons on the phenyl and thiazole rings.

  • Amide Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the N-H proton. Its chemical shift can be concentration and solvent dependent.

  • Boronic Acid Protons: The -B(OH)₂ protons are often broad and may exchange with solvent, sometimes making them difficult to observe.

¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key expected signals include the amide carbonyl (C=O) around δ 160-165 ppm and various aromatic carbons between δ 120-150 ppm.

Technique Expected Observations
¹H NMR Aromatic region (multiplets, δ 7.0-8.5 ppm), Amide N-H (broad singlet, >δ 10 ppm)
¹³C NMR Amide C=O (δ ~165 ppm), Aromatic carbons (δ 120-150 ppm)
¹¹B NMR Broad singlet (δ 28-32 ppm) for sp² boron

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often preferred as it solubilizes the compound well and slows the exchange of labile N-H and O-H protons.

  • Acquisition: Acquire ¹H, ¹³C, and ¹¹B spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Trustworthiness: The analysis of boronic acids by MS can be complicated by in-source dehydration, leading to the formation of a cyclic trimer known as a boroxine.[18] This appears as an ion with a mass corresponding to (3M - 3H₂O). To ensure accurate mass determination of the monomer, soft ionization techniques like electrospray ionization (ESI) are preferred, and analytical methods should be optimized to minimize boroxine formation.[19][20]

Expected Ionization:

  • Positive ESI Mode: Expect to observe the protonated molecule [M+H]⁺.

  • Negative ESI Mode: Expect the deprotonated molecule [M-H]⁻ or adducts with anions from the mobile phase.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent mixture like acetonitrile/water.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis: Extract the mass of the parent compound and compare it to the theoretical exact mass to confirm the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[21][22]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Boronic Acid (O-H)Stretching3200-3600 (broad)
Amide (N-H)Stretching3100-3300
Aromatic (C-H)Stretching3000-3100
Amide (C=O)Stretching (Amide I)1640-1680
Aromatic (C=C)Stretching1450-1600
Boron-Oxygen (B-O)Stretching1310-1380

Part 4: Significance in Drug Discovery

The molecular architecture of this compound makes it a compelling candidate for an enzyme inhibitor.

Hypothesized Mechanism of Action

The primary mechanism of inhibition is predicted to be the formation of a reversible, covalent bond between the electrophilic boron atom and a key nucleophilic residue (e.g., serine, threonine) in the enzyme's active site.[2][4][23]

Expertise & Experience: This mechanism is well-established for boronic acid-based inhibitors.[1][5] The sp²-hybridized boron acts as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of a catalytic serine residue. This forms a stable, tetrahedral boronate adduct that mimics the high-energy transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic cycle.[23] The thiazole-phenyl-amide portion of the molecule acts as the "scaffold," responsible for guiding the boronic acid "warhead" to the correct active site and providing additional non-covalent interactions (e.g., hydrogen bonds, π-stacking) that enhance binding affinity and selectivity.

Potential Therapeutic Targets

Given this mechanism, the compound is a promising inhibitor for enzymes that utilize a catalytic serine or threonine, such as:

  • Serine Proteases: A large family of enzymes involved in processes like blood coagulation, digestion, and inflammation.

  • β-Lactamases: Enzymes responsible for antibiotic resistance in bacteria. Boronic acids are actively being explored as non-β-lactam inhibitors of these enzymes.[23]

  • The Proteasome: A multi-subunit protease complex crucial for protein degradation, a validated target in oncology.

The following diagram illustrates the general mechanism of serine protease inhibition.

G Enzyme {Serine Protease Active Site | { Ser-OH | His-N}} Complex {Reversible Michaelis Complex | E • I} Enzyme:ser->Complex Initial Binding Inhibitor {Inhibitor (I) | Ph-B(OH)₂} Inhibitor:b_acid->Complex Tetrahedral_Adduct {Tetrahedral Adduct (E-I) | { Ser-O-B⁻(OH)₂-Ph | His-NH⁺}} Complex->Tetrahedral_Adduct Nucleophilic Attack (Ser-OH on Boron) Tetrahedral_Adduct->Complex Reversal

Caption: General mechanism of serine protease inhibition by a boronic acid.

Conclusion

This compound is a meticulously designed molecule that leverages the synergistic properties of a boronic acid warhead and a thiazole-based recognition scaffold. Its structure is readily elucidated through a combination of advanced spectroscopic techniques, including ¹¹B NMR for probing the boron center and HRMS for confirming its elemental composition. The insights gained from its structural and physicochemical analysis underscore its potential as a targeted, reversible covalent inhibitor for a range of enzymes, making it a valuable lead compound for further investigation in drug discovery and development programs.

References

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Spectroscopic Unveiling of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid.

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unequivocal identification and characterization of the novel compound this compound. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the principles and experimental nuances involved in obtaining high-quality spectroscopic information for this and related molecular entities.

Introduction

This compound is a molecule of significant interest, integrating three key functionalities: a phenylboronic acid moiety, an amide linkage, and a thiazole ring. This unique combination suggests potential applications in areas such as targeted drug delivery, enzyme inhibition, and materials science. Accurate and comprehensive characterization is paramount for any further investigation into its biological activity and chemical properties. This guide will detail the expected and experimental aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments will provide a complete picture of its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the phenyl and thiazole rings, the amide proton, and the boronic acid hydroxyl protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Amide NH10.0 - 12.0Singlet (broad)-The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1][2]
Phenyl H (ortho to -B(OH)₂)7.8 - 8.2Multiplet
Phenyl H (para to -B(OH)₂)7.4 - 7.6Triplet
Phenyl H (ortho to -C(O)NH-)7.9 - 8.3Multiplet
Phenyl H (meta to both)7.5 - 7.7Triplet
Thiazole H-47.2 - 7.5Doublet~3-4
Thiazole H-56.8 - 7.1Doublet~3-4
Boronic acid OH5.0 - 8.0Singlet (broad)-Often exchanges with residual water in the solvent, leading to a broad signal or no signal at all.

Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Amide C=O165 - 170
Thiazole C-2 (C=N)158 - 162
Phenyl C-B130 - 135Signal may be broad due to quadrupolar relaxation of the attached boron atom.
Other Aromatic C120 - 140
Thiazole C-4138 - 142
Thiazole C-5115 - 120

Predicted chemical shifts are based on analogous structures such as 2-aminothiazole and phenylboronic acid derivatives.[3][4]

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment

¹¹B NMR is a crucial experiment for confirming the presence and electronic state of the boron atom.

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹¹B28 - 33The chemical shift for arylboronic acids typically falls in this range, indicating a trigonal planar sp² hybridized boron.[5][6][7][8] The signal is expected to be broad due to quadrupolar relaxation.[9]
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve ~5-10 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a quartz NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Acquire ¹¹B NMR spectrum E->F G Apply Fourier transform F->G H Phase and baseline correction G->H I Integrate and assign signals H->I

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen as the preferred solvent because it effectively dissolves the compound and, more importantly, its low proton exchange rate allows for the observation of exchangeable protons like the amide NH and boronic acid OH protons.[1]

  • NMR Tube: A quartz NMR tube is recommended for ¹¹B NMR to avoid the broad background signal from borosilicate glass, which is the standard material for NMR tubes.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3400 - 3200O-H stretch (boronic acid)Broad, StrongIndicative of hydrogen-bonded hydroxyl groups.
3300 - 3100N-H stretch (amide)Medium
~3030Aromatic C-H stretchMediumCharacteristic of C-H bonds on a benzene ring.[10][11][12]
1680 - 1650C=O stretch (Amide I)StrongA key diagnostic peak for the amide functionality.
1600, 1580, 1475Aromatic C=C stretchMediumCharacteristic of the phenyl and thiazole rings.[10][11][12]
1550 - 1510N-H bend / C-N stretch (Amide II)MediumAnother important band for amide identification.
1380 - 1320B-O stretchStrongConfirms the presence of the boronic acid group.
810 - 750 & ~690C-H out-of-plane bendStrongThe pattern of these bands can indicate a meta-disubstituted benzene ring.[13]
Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis A Place a small amount of solid sample B onto the ATR crystal A->B C Collect background spectrum B->C D Collect sample spectrum C->D E Perform background correction D->E F Identify and assign characteristic peaks E->F

Caption: Workflow for ATR-IR data acquisition and analysis.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expected Mass Spectrum
  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): For a molecular formula of C₁₀H₉BN₂O₃S, the expected monoisotopic mass is 248.04. The presence of boron will result in a characteristic isotopic pattern, with the M+1 peak being approximately 25% of the intensity of the M peak due to the natural abundance of ¹⁰B and ¹¹B.

  • Key Fragmentation Pathways:

    • Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[14][15][16] This would lead to the formation of a thiazolylaminium radical cation and a 3-boronobenzoyl cation, or vice versa, depending on the ionization method.

    • Loss of Water: Boronic acids are prone to dehydration under MS conditions, which could result in the observation of a peak corresponding to [M-H₂O]⁺.

    • Boroxine Formation: In some cases, boronic acids can form cyclic trimers called boroxines, which would appear at a much higher m/z value.

Experimental Protocol for Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution B of the sample in a suitable solvent (e.g., methanol/water) A->B C Infuse the solution into the ESI source B->C D Acquire full scan mass spectrum C->D E Perform MS/MS on the molecular ion D->E F Determine the exact mass E->F G Analyze the isotopic pattern F->G H Interpret the fragmentation pattern G->H

Caption: Workflow for ESI-MS data acquisition and analysis.

Authoritative Grounding: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing in-source fragmentation and typically yielding a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is indispensable for controlled fragmentation, providing definitive structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a synergistic combination of NMR, IR, and MS techniques, is essential for its unequivocal characterization. The protocols and predicted data presented in this guide provide a robust framework for researchers to obtain and interpret high-quality data, ensuring the scientific integrity of subsequent studies. This foundational knowledge is critical for advancing the development of novel therapeutics and materials based on this promising molecular scaffold.

References

  • Mass spectrometric analysis of amides by EI-MS quite often provides important information for their characterization. In general, aliphatic primary amides produce an intense fragmentary ion peak at m/z 44 (CONH2) resulting from the cleavage of the R–CONH2 bond. ... Aliphatic secondary and tertiary amides having hydrogens at the γ-carbon of the acyl moiety or N-methyl groups show intense fragmentary ions resulting from McLafferty rearrangement. ...
  • Most of the amides showed an intense signal of the protonated molecule [M + H]+ when subjected to both HRESI-MS and EI-MS conditions, with a common outcome being the cleavage of the amide bond (N–CO). This results in the loss of the neutral amine or lactam and the formation of aryl acylium cations.
  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).
  • The fragmentation patterns observed for compounds such as carboxylic acids, esters, and amides in the mass spectra include ⍺-cleavage and McLafferty rearrangement. (Source: JoVE)
  • Main fragmentation pattern of the amides in EI-MS.
  • 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. (Source: ChemicalBook)
  • 3-Aminophenylboronic acid pinacol ester(210907-84-9) 1H NMR spectrum. (Source: ChemicalBook)
  • The key then to distinguishing a monosubstituted benzene ring is a C-H wag between 770 and 710 cm -1 and the presence of a ring bend near 690 cm -1. As we will see, it is the position of the C-H wag and the presence or absence of the ring bending peak together that can be used to distinguish mono- and disubstituted benzene rings from each other. (Source: Spectroscopy Online)
  • 2-Aminothiazole (96-50-4) 1H NMR spectrum. (Source: ChemicalBook)
  • 2-Aminothiazole (96-50-4) 13C NMR spectrum. (Source: ChemicalBook)
  • 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (Source: PubChem)
  • Aromatic rings show a characteristic C–H stretching absorption at 3030 cm–1 and a series of peaks in the 1450 to 1600 cm–1 range of the infrared spectrum. (Source: OpenStax)
  • Mass Spectrometry - Fragmentation P
  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
  • The useful group wavenumbers for benzene rings are one or more C-H stretches between 3100 and 3000 cm -1, one or more sharp ring modes between 1620 and 1400 cm -1, and an intense ring bend from 1000 to 700 cm -1. (Source: Spectroscopy Online)
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • 2-Amino-2-thiazoline(1779-81-3) 13C NMR spectrum. (Source: ChemicalBook)
  • 2-AMINOTHIAZOLE SULFATE(61169-63-9) 13C NMR spectrum. (Source: ChemicalBook)
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (Source: The Royal Society of Chemistry)
  • Solvent Effects on Exchangeable Proton Peaks. (Source: ACD/Labs)
  • 11B NMR Chemical Shifts. (Source: SDSU Chemistry)
  • Spectroscopy of Arom
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF.
  • Selected IR and 1 H NMR data for the aminothiazole compounds...
  • Benzamide, N-phenyl- Mass spectrum (electron ioniz
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (Source: J-Stage)
  • Benzamide, N,N'-1,4-phenylenebis- IR spectrum. (Source: NIST WebBook)
  • Supporting Information for "Synthesis of phenylboronic acid-containing polymers for glucose-triggered drug delivery". (Source: The Royal Society of Chemistry)
  • Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides.
  • Benzamide, N-phenyl- Other d
  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (Source: J-Stage)
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Stability and storage conditions for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Abstract

This compound is a vital building block in contemporary organic synthesis and drug discovery, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura coupling reactions.[1][2] The integrity of this reagent is paramount for reaction reproducibility, yield, and purity of the final product. However, the boronic acid functional group is susceptible to several degradation pathways, necessitating a thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols. This guide provides a comprehensive overview of the chemical and physical properties of this compound, elucidates its primary degradation mechanisms, and offers field-proven recommendations for its optimal storage and handling. Furthermore, it details robust analytical methodologies for assessing the stability and purity of the compound over time.

Introduction and Molecular Overview

This compound, with CAS Number 850567-34-9, belongs to the larger class of organoboranes.[3] Its structure features a phenylboronic acid core functionalized with a thiazol-2-ylcarbamoyl group at the meta-position. This intricate assembly makes it a valuable intermediate for introducing complex heterocyclic motifs into target molecules, a common strategy in the development of pharmacologically active compounds.[4][5]

The boronic acid moiety, -B(OH)₂, acts as a mild Lewis acid and is the linchpin of the molecule's reactivity in cross-coupling reactions.[1][6] However, this same group is responsible for its inherent instability. Understanding the interplay between the functional groups and the environmental conditions is critical for any researcher utilizing this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850567-34-9[7]
Molecular Formula C₁₀H₉BN₂O₃S[7]
Molecular Weight 248.07 g/mol [7]
Appearance White to off-white solid/powder[8]
pKa ~8.10 (Predicted)[9]
Storage Temp. 2-8°C[7]

Core Stability Challenges and Degradation Pathways

The stability of boronic acids is influenced by temperature, moisture, light, oxygen, and pH.[10] For this compound, two primary non-catalytic degradation pathways are of significant concern: dehydrative trimerization and protodeboronation. A third pathway, oxidation, can also occur under specific conditions.

Dehydrative Trimerization to Boroxine

The most common degradation pathway for boronic acids, particularly in the solid state, is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[3][11] This is a reversible, thermally-driven equilibrium process.

  • Causality: The driving force for this reaction is the elimination of water to form a more thermodynamically stable six-membered B-O-B ring structure. Elevated temperatures and the presence of dehydrating agents can accelerate this process.[11][12] While reversible upon exposure to water, the presence of significant boroxine content can lead to inaccurate measurements of reagent mass and stoichiometry, impacting reaction outcomes.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

Protodeboronation (Hydrolytic Deborylation)

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process leads to the formation of N-(thiazol-2-yl)benzamide as an inert byproduct, representing a direct loss of active reagent.

  • Causality: This reaction is often catalyzed by acidic or basic conditions and can be promoted by the presence of water and certain metals.[10] The electronic nature of the aromatic ring substituent influences the rate of protodeboronation. The meta-positioned amide group on the phenyl ring is moderately deactivating, which can subtly affect the lability of the C-B bond compared to unsubstituted phenylboronic acid.

Oxidation

While generally more stable than alkylboronic acids, arylboronic acids can undergo oxidation, particularly in solution and in the presence of reactive oxygen species (ROS) or strong oxidizing agents.[10][13] This process typically converts the boronic acid to the corresponding phenol.

  • Causality: At physiological pH, phenylboronic acid can be oxidized by ROS at rates comparable to thiols.[13] While less of a concern for solid-state storage under an inert atmosphere, it becomes a critical factor for solution-state stability, especially in biological or high-air-exposure applications. The resulting phenolic byproduct can introduce impurities and complicate reaction workups.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to preserve the integrity and reactivity of this compound.

Optimal Storage Conditions

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)Minimizes the rate of thermally driven dehydration to boroxine and other potential degradation pathways.[7][10]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen and displaces moisture.[8][10]
Moisture Keep container tightly sealed in a dry environment (e.g., desiccator)Boronic acids are hygroscopic and moisture can promote hydrolysis, protodeboronation, and surface restructuring.[14][15]
Light Store in an amber or opaque vialProtects against potential photolytic degradation, which can affect some complex organic molecules.
  • Expert Insight: For long-term storage (>6 months), dividing the material into smaller, single-use aliquots is highly recommended. This practice avoids repeated warming/cooling cycles and exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened.

Safe Handling Procedures

Adherence to good laboratory practice is essential for both user safety and product integrity.

  • Inert Environment: Whenever possible, handle the solid material in an inert atmosphere glovebox or glove bag.

  • Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the primary container.

  • Resealing: After dispensing, purge the container headspace with an inert gas (e.g., nitrogen) before tightly resealing the cap. Parafilm can be used to further secure the seal for long-term storage.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood, wearing standard PPE including safety goggles, gloves, and a lab coat.[8][16]

Experimental Protocols for Stability Assessment

Regularly assessing the purity of the boronic acid is a self-validating system that ensures reaction consistency. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Stability-Indicating HPLC Method

An effective stability-indicating HPLC method must separate the intact boronic acid from its key degradants (boroxine, protodeboronated byproduct) and any process impurities.

  • Methodology Objective: To quantify the purity of this compound and monitor for the emergence of degradation products under defined storage or stress conditions.

  • Critical Challenge - On-Column Hydrolysis: Standard reversed-phase HPLC conditions can sometimes promote the hydrolysis of boronate esters or even the boronic acid itself.[17][18] Method development should aim to minimize this artifact. Using a mobile phase without a pH modifier or employing columns with low silanol activity can mitigate this issue.[10][18]

Step-by-Step Protocol:

  • Instrumentation: Standard HPLC system with a PDA or UV detector.

  • Column: A reverse-phase C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) is a suitable starting point.[17]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Initial trials should be run without acid modifiers to minimize on-column hydrolysis. If peak shape is poor, a very low concentration of formic acid (e.g., 0.05%) can be cautiously introduced.

  • Gradient: A typical starting gradient would be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength appropriate for the aromatic system (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable diluent, typically the initial mobile phase composition or pure acetonitrile. Analyze immediately after preparation.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as area percent. The emergence of new peaks over time or under stress conditions (e.g., heating the sample solution) indicates degradation.

Caption: General workflow for HPLC-based stability assessment.

¹H NMR Spectroscopy for Degradation Monitoring

NMR provides structural information and can be used to monitor the conversion of the boronic acid to its boroxine.

  • Methodology Objective: To qualitatively or semi-quantitatively observe the disappearance of the boronic acid -B(OH)₂ signal and the appearance of signals corresponding to the boroxine.

  • Causality: The chemical environment of the protons on the aromatic ring will differ between the monomeric acid and the trimeric boroxine, leading to distinct signals. The broad signal from the -OH protons of the boronic acid will disappear upon boroxine formation.

Step-by-Step Protocol:

  • Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A dry, deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

  • Procedure: a. Dissolve a precise amount of the boronic acid in the chosen solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum. This serves as the baseline (T=0) measurement. c. To monitor stability, the sample can be stored under specific conditions (e.g., 40°C) and spectra acquired at regular intervals. d. Analysis: Monitor the integration of characteristic aromatic proton signals. Changes in chemical shifts or the appearance of new signal sets may indicate boroxine formation or other degradation. The disappearance of the broad B(OH)₂ proton signal is a key indicator of dehydration.

Conclusion

The chemical integrity of this compound is not a given; it is the result of deliberate and informed scientific practice. Its primary vulnerabilities—dehydration to boroxines and, to a lesser extent, protodeboronation and oxidation—can be effectively managed through disciplined adherence to proper storage and handling protocols. Storing the compound under refrigerated, dry, and inert conditions is the cornerstone of its preservation. For researchers and drug development professionals, implementing routine analytical verification via HPLC and NMR is not an optional step but a fundamental component of a self-validating workflow that ensures the reliability and reproducibility of synthetic outcomes. By understanding the causality behind its instability, scientists can confidently utilize this powerful reagent to its full potential, accelerating innovation in chemical synthesis and medicinal chemistry.

References

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Unveiling the Biological Landscape of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a novel small molecule that merges two pharmacologically significant motifs: the reactive boronic acid warhead and the versatile thiazole scaffold. This combination positions the compound as a highly promising candidate for targeted therapeutic development. The boronic acid group is renowned for its ability to form reversible covalent bonds with key catalytic residues, particularly serine and threonine, in enzyme active sites.[1] This mechanism is the cornerstone of successful drugs like the proteasome inhibitor Bortezomib.[2][3] The specificity of such interactions is dictated by the appended chemical structure—in this case, the (3-(thiazol-2-ylcarbamoyl)phenyl) moiety. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, where it contributes to target affinity, bioavailability, and favorable metabolic properties.[4][5][6] This guide provides an in-depth analysis of the principal and emerging biological targets for this compound, grounded in the established reactivity of its core components. Furthermore, we present detailed, field-proven experimental workflows for the definitive identification and validation of its molecular targets, empowering researchers to elucidate its mechanism of action and unlock its therapeutic potential.

Part 1: Molecular Architecture and Mechanistic Principles

Chemical Structure and Inherent Reactivity

The subject molecule is characterized by a phenylboronic acid core with a thiazol-2-ylcarbamoyl substituent at the meta-position.

  • The Boronic Acid Pharmacophore: Boronic acids (R-B(OH)₂) act as transition-state analog inhibitors.[7] The boron atom is sp² hybridized and electron-deficient, making it a Lewis acid.[8] In the physiological pH range, it exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[9] This tetrahedral form is key to its inhibitory action, as it mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis by enzymes like serine proteases.[10] It forms a stable, yet reversible, covalent adduct with the hydroxyl group of an active site serine or threonine residue.[1][11]

  • The Thiazole-Carboxamide Moiety: This substituent is critical for determining target specificity. The thiazole ring system is a bioisostere for various functional groups and can engage in hydrogen bonding, hydrophobic, and π-stacking interactions within a protein's binding pocket.[6][12] The carboxamide linker provides a rigid connection to the phenyl ring and introduces additional hydrogen bond donor and acceptor capabilities. The placement at the meta-position orients this group in a specific vector from the reactive boronic acid, defining the shape of the "key" that will fit into a specific enzymatic "lock."

General Mechanism of Serine Hydrolase Inhibition

The primary mechanism of action for many boronic acid-based inhibitors is the formation of a covalent, reversible complex with a catalytic serine residue. The process is a two-step binding event, initiated by non-covalent interactions that position the inhibitor, followed by the formation of the covalent bond.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct Ser-OH Serine (Ser-OH) Adduct Ser-O-B(OH)₂⁻-(R) His-NH⁺ Ser-OH->Adduct 2. Nucleophilic Attack (Covalent Bond Formation) His-N Histidine (His-N) His-N->Adduct Proton Transfer Boronic_Acid (R)-B(OH)₂ Boronic_Acid->Ser-OH 1. Initial Binding (Non-covalent) Adduct->Ser-OH 3. Reversible Dissociation

Caption: Boronic acid inhibition of a serine hydrolase.

Part 2: Primary Predicted Biological Target Classes

Based on extensive literature on boronic acid inhibitors, the following enzyme classes represent the most probable targets for this compound.

The Proteasome

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in oncology. The 20S proteasome possesses chymotrypsin-like (CT-L), trypsin-like, and caspase-like activities, with the CT-L activity being mediated by a catalytic threonine residue, a prime target for boronic acids.[13]

  • Causality for Targeting: Dipeptidyl boronic acids, like Bortezomib, are potent proteasome inhibitors.[14][15] The specificity is achieved by the peptide side chains that fit into the S1 and S3 binding pockets of the proteasome. It is plausible that the thiazolylcarbamoylphenyl group of the query compound could occupy these pockets, positioning the boronic acid for covalent modification of the active site threonine. Tyropeptin-boronic acid derivatives have also shown potent proteasome inhibition.[13]

Serine Proteases

This is a vast and diverse family of enzymes involved in processes from blood coagulation to digestion and pathogen virulence. Arylboronic acids are well-documented as strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[16][17]

  • Causality for Targeting: The core phenylboronic acid structure is a classic scaffold for serine protease inhibition.[10] Success in targeting a specific protease, such as prostate-specific antigen (PSA), thrombin, or a bacterial virulence factor, will depend entirely on the complementarity between the thiazole-containing side chain and the enzyme's substrate-binding pockets. Peptidic boronic acids have been rationally designed to achieve nanomolar inhibition of specific proteases, demonstrating the feasibility of this approach.[11]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades endogenous fatty acid amides, including the endocannabinoid anandamide.[18][19] Its inhibition is pursued for treating pain, anxiety, and other neurological disorders.

  • Causality for Targeting: A range of phenyl- and heteroarylboronic acids have been identified as novel and potent inhibitors of FAAH, with some exhibiting IC₅₀ values in the nanomolar range.[20][21] The lipophilic binding pocket of FAAH accommodates various aromatic structures, suggesting that the thiazolylcarbamoylphenyl group could be well-tolerated and confer high-affinity binding.

Bacterial β-Lactamases

These enzymes confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Boronic acids are effective inhibitors of both serine-based (SBLs) and metallo-β-lactamases (MBLs), acting as transition-state analogs that mimic the tetrahedral intermediate of β-lactam hydrolysis.[7]

  • Causality for Targeting: Boronic acid transition state inhibitors (BATSIs) are a promising strategy to overcome antibiotic resistance.[7] The thiazole moiety is also a common feature in antibacterial agents.[5][12] The combination of these two pharmacophores could lead to potent and specific β-lactamase inhibitors, potentially restoring the efficacy of existing antibiotics.

Bacterial Quorum Sensing (QS) Systems

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor expression.[22][23] Boronic acids have been discovered as potent inhibitors of QS in pathogens like Vibrio harveyi and Pseudomonas aeruginosa.[24][25]

  • Causality for Targeting: The mechanism can involve interference with autoinducer synthases or binding to the receptor proteins. For example, a boronic acid derivative, SM23, was shown to downregulate lasI and lasR gene transcripts in P. aeruginosa, thereby affecting the entire QS system and reducing biofilm formation.[26] The thiazole-containing side chain could enhance binding to the autoinducer receptor, mimicking the native ligand.

Part 3: Experimental Workflows for Target Deconvolution

To move from prediction to confirmation, a systematic and rigorous experimental approach is required. The following workflows represent a comprehensive strategy for identifying and validating the biological targets of this compound.

Workflow 1: Unbiased Target Identification via Affinity-Based Methods

These methods aim to identify all potential binding partners from a complex biological sample (e.g., cell lysate) without prior assumptions.

This is a classic and robust method to isolate binding proteins.

Causality Behind Experimental Choices: This method physically isolates proteins that bind to the immobilized compound under specific conditions. It is a direct method for identifying "binders." The use of a linker is crucial; it must be attached to a position on the molecule that does not interfere with its predicted binding interactions. A control matrix without the immobilized compound is essential to distinguish true binders from non-specific background proteins.

Step-by-Step Methodology:

  • Synthesis of Affinity Probe: Synthesize an analog of the compound with a linker (e.g., a short polyethylene glycol chain ending in an amine or alkyne) attached to a non-critical position of the phenyl ring.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated Sepharose beads or Azide-activated beads for click chemistry).

  • Control Matrix Preparation: Prepare control beads that have been treated with the linker alone ("mock-coupled") to account for non-specific binding to the matrix and linker.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. Pre-clear the lysate by incubating it with the control beads to remove proteins that bind non-specifically.

  • Affinity Pulldown: Incubate the pre-cleared lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the bound proteins. This can be done using a competitive eluent (high concentration of the free compound), a denaturant (e.g., SDS-PAGE sample buffer), or on-bead digestion.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for in-gel digestion or perform on-bead tryptic digestion of the entire eluate. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown using label-free quantification (LFQ) or spectral counting.

G cluster_workflow Affinity Chromatography Workflow A 1. Immobilize Compound on Beads B 2. Incubate with Cell Lysate A->B C 3. Wash Away Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Digest Proteins (e.g., with Trypsin) D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Identify Enriched Protein Targets F->G

Sources

A Technical Guide to Thiazole-Containing Boronic Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic fusion of the thiazole heterocycle with the boronic acid functional group has created a class of chemical scaffolds with profound utility in modern research, particularly in drug discovery and organic synthesis. The thiazole ring, a "privileged scaffold," is a key component in numerous FDA-approved drugs and natural products, prized for its unique electronic properties and ability to engage in critical interactions with biological targets.[1][2][3][4] Concurrently, the boronic acid moiety, once viewed with caution, is now celebrated for its versatile reactivity, most notably in palladium-catalyzed cross-coupling reactions, and its function as a potent, reversible covalent inhibitor of key enzymes.[5][6][7][8] This guide provides an in-depth review of thiazole-containing boronic acids, offering field-proven insights into their synthesis, physicochemical properties, and diverse applications. We will explore their critical role as synthetic building blocks and their growing importance as enzyme inhibitors, providing detailed experimental protocols and a forward-looking perspective for researchers, chemists, and drug development professionals.

Introduction: A Tale of Two Moieties

The power of thiazole-containing boronic acids lies in the synergistic combination of their constituent parts. Understanding each component is crucial to appreciating the value of the whole.

The Thiazole Moiety: A Biologically Privileged Scaffold

The thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[9] This arrangement confers a unique set of electronic properties, making it a cornerstone in medicinal chemistry.[4][10]

  • Bioisostere and Pharmacophore: The thiazole ring is often used as a bioisostere for other aromatic systems, capable of forming hydrogen bonds, participating in pi-stacking, and coordinating with metal ions in enzyme active sites.[1][11] Its presence is a hallmark of numerous successful drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory Meloxicam, as well as the essential nutrient Vitamin B1 (Thiamine).[2][3][12]

  • Synthetic Handle: The thiazole ring is synthetically tractable, with well-established methods for its construction and functionalization, such as the Hantzsch thiazole synthesis.[12][13] This allows chemists to readily incorporate it into larger, more complex molecular architectures.

The Boronic Acid: A Versatile and Reversible Warhead

Boronic acids (R-B(OH)₂) and their corresponding esters (e.g., pinacol esters) are organoboron compounds that have revolutionized multiple areas of chemistry.[5]

  • Cross-Coupling Powerhouse: They are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional reliability and functional group tolerance.[14][15][16] This has made them essential building blocks in the synthesis of countless pharmaceuticals and advanced materials.[14][][18]

  • Reversible Covalent Inhibition: The boron atom is Lewis acidic and can form a stable, yet reversible, covalent bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine.[19][20] This makes boronic acids excellent transition-state analogs, leading to potent and specific enzyme inhibition. The approval of the proteasome inhibitor Bortezomib for treating multiple myeloma firmly established boronic acids as a validated pharmacophore and dispelled long-held concerns about toxicity.[6][7][8]

This guide will delve into the convergence of these two powerful moieties, exploring the synthesis, properties, and applications that make thiazole-containing boronic acids indispensable tools for the modern researcher.

Synthesis of Thiazole-Containing Boronic Acids

The preparation of these valuable reagents generally follows two strategic pathways: late-stage borylation of a pre-formed thiazole ring or the construction of the thiazole ring onto a boron-containing precursor. The choice of route depends on the availability of starting materials and the desired substitution pattern.

Strategy A: Borylation of a Halogenated Thiazole

This is the most common and versatile approach. It begins with a readily available halogenated thiazole (typically a bromo-thiazole), which is then converted to the boronic ester via a palladium-catalyzed Miyaura borylation reaction. The use of a pinacol ester (formed with bis(pinacolato)diboron, B₂pin₂) is standard practice, as it yields a product that is significantly more stable, soluble in organic solvents, and easier to handle than the free boronic acid.[15]

G cluster_0 Strategy A: Late-Stage Borylation A Bromo-Thiazole C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) A->C Substrate B Bis(pinacolato)diboron (B₂pin₂) B->C Boron Source D Thiazole-Boronic Acid Pinacol Ester C->D Miyaura Borylation

Caption: General workflow for the synthesis of thiazole-boronic esters via Miyaura borylation.

Strategy B: Thiazole Ring Construction

Alternatively, the thiazole ring can be constructed using a starting material that already bears the boronic acid ester. For example, a Hantzsch thiazole synthesis can be performed using an α-haloketone and a thioamide, where one of the components is pre-functionalized with a boronate ester. This route can be advantageous for accessing specific isomers that are difficult to obtain via Strategy A.

A key advantage of both methods is the inherent trustworthiness of the protocols. The progress of these reactions can be easily monitored by standard techniques like TLC and LC-MS, and the products are readily purified by column chromatography or recrystallization, ensuring a high-quality reagent for subsequent steps.

Properties and Handling of Thiazole Boronic Acids

The utility of these compounds is directly linked to their physicochemical properties. Protecting the boronic acid as a pinacol or MIDA ester is critical for enhancing stability and facilitating handling.[15][21]

Stability and Protection

Free boronic acids can be prone to dehydration to form cyclic boroxines and are susceptible to oxidative degradation.[22] Esterification, most commonly with pinacol, provides several advantages:

  • Enhanced Stability: The pinacol ester protects the boronic acid from dehydration and protodeborylation.[15]

  • Improved Solubility: The resulting compounds are generally more soluble in the organic solvents used for cross-coupling reactions.[15]

  • Simplified Purification: They are typically crystalline solids that are amenable to purification by standard laboratory techniques.

While generally stable, it is best practice to store thiazole-boronic acid esters in a cool, dry environment, often under an inert atmosphere, to maximize their shelf life.

Key Thiazole Boronic Acid Building Blocks

Several isomers of thiazole boronic acid are commercially available or readily synthesized, providing versatile starting points for research.

Compound NameIsomer PositionCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Form
Thiazol-2-ylboronic acid2-389630-95-9C₃H₄BNO₂S128.95Solid[23]
2-Thiazole-4-boronic acid4-1016642-07-1C₃H₄BNO₂S128.95White to off-white solid[24][25]
Thiazole-5-boronic acid pinacol ester5-1086111-09-2C₉H₁₄BNO₂S211.09White to off-white solid[15]
5-Thiazole boronic acid MIDA ester5-749087-1GC₈H₉BN₂O₄S240.04Solid[21]

Applications in Research and Development

The dual-functionality of the thiazole-boronic acid scaffold makes it a powerful tool in both the creation of new chemical entities and the modulation of biological systems.

Synthetic Building Blocks for Drug Discovery

The primary application of these reagents is in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures.[14][26] The thiazole boronic acid serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide (or pseudohalide) to form a new C-C bond. This is particularly valuable for synthesizing biaryl structures, which are common motifs in active pharmaceutical ingredients.[14]

ThiazoleBpin Thiazole-B(pin) Transmetal Transmetalation ThiazoleBpin->Transmetal ArylHalide Aryl-X (X = Br, I, OTf) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 Aryl-Pd(II)-X OxAdd->Intermediate1 Intermediate1->Transmetal Intermediate2 Aryl-Pd(II)-Thiazole Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Thiazole RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

This workflow is a cornerstone of modern medicinal chemistry, enabling rapid analogue synthesis to explore structure-activity relationships (SAR). For instance, in the development of c-Met kinase inhibitors, Suzuki coupling with a thiazole boronic acid was a key step in generating the final library of candidate compounds.[1]

Enzyme Inhibition: A Reversible Covalent Approach

The boronic acid group can act as a potent inhibitor of serine proteases and other enzymes.[6][16] The mechanism involves the Lewis acidic boron atom accepting a lone pair of electrons from the catalytic serine's hydroxyl group, forming a tetrahedral boronate adduct. This complex mimics the high-energy transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[20]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Enzyme Serine Protease with catalytic Ser-OH Complex Tetrahedral Boronate Adduct (Transition-State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor Thiazole-B(OH)₂ Inhibitor->Complex Complex->Enzyme Reversible Equilibrium

Caption: Mechanism of serine protease inhibition by a boronic acid.

This strategy is being actively pursued to combat antibiotic resistance. Boronic acids are effective inhibitors of class A and C β-lactamases, enzymes that bacteria use to destroy β-lactam antibiotics.[27] By designing a thiazole-containing boronic acid where the thiazole moiety mimics a part of the antibiotic structure, researchers can create potent and selective inhibitors that restore the efficacy of existing antibiotics.[27][28]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. They represent common, field-proven methodologies.

Protocol 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

This protocol details a representative Miyaura borylation for preparing a key thiazole boronic acid pinacol ester.

Materials:

  • 5-Bromothiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.03 eq) and anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thiazole-5-boronic acid pinacol ester as a solid.[15]

Protocol 2: Suzuki-Miyaura Cross-Coupling using a Thiazole Boronic Acid

This protocol outlines a general procedure for using the synthesized building block to form a C-C bond with an aryl bromide.[1]

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Thiazole-5-boronic acid pinacol ester (from Protocol 1)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • N-methylmorpholine (NMM) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Toluene/Water solvent mixture

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), thiazole-5-boronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.02 eq).

  • Solvent and Base: Add a mixture of toluene and water (e.g., 2:1 ratio) followed by the base, N-methylmorpholine (2.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C) for 4-12 hours. The reaction should be monitored for completion by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Transfer to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash chromatography to obtain the desired aryl-thiazole product.

Conclusion and Future Outlook

Thiazole-containing boronic acids represent a confluence of stability, reactivity, and biological relevance. Their role as versatile building blocks in Suzuki-Miyaura cross-coupling is firmly established, enabling the efficient synthesis of complex molecular targets.[14][15] More recently, their application as reversible covalent enzyme inhibitors is providing innovative solutions to challenging therapeutic problems, from cancer to infectious diseases.[1][6][27]

The future of this scaffold is bright. Ongoing research will likely focus on:

  • Novel Scaffolds: Expanding the library of thiazole boronic acids with diverse substitution patterns to access new chemical space.

  • Enhanced Stability: Developing next-generation boronic acid protecting groups with improved stability and tailored reactivity for applications in complex biological contexts.[22]

  • Bioconjugation: Leveraging the unique reversible covalent chemistry of boronic acids to create stimuli-responsive bioconjugates for targeted drug delivery and diagnostics.[18]

  • New Therapeutic Targets: Applying the principles of boronic acid-based enzyme inhibition to a wider range of disease-relevant targets.

For the researcher, scientist, and drug development professional, thiazole-containing boronic acids are not merely reagents; they are enabling tools that bridge the gap between synthetic possibility and therapeutic innovation.

References

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substr
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An In-depth Technical Guide to (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, a specialized chemical compound with potential applications in medicinal chemistry and drug discovery. While specific literature on the discovery and history of this exact molecule is not extensively documented, its structural motifs—a phenylboronic acid and a thiazole carboxamide—are prevalent in numerous biologically active agents. This guide will detail a plausible synthetic pathway, methods for characterization, and explore its potential as a research tool, particularly in the realm of kinase inhibition, based on the established activities of analogous compounds.

Introduction: The Convergence of Boronic Acids and Thiazoles in Drug Discovery

Boronic acids are a class of organoboron compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with diols and certain amino acid residues has made them valuable pharmacophores, most notably in the development of enzyme inhibitors.[1] The boronic acid moiety is a key feature in several FDA-approved drugs, highlighting its clinical significance.[1]

The thiazole ring is another privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The amide linkage is a fundamental component of many biologically active molecules, contributing to their structural integrity and ability to form crucial hydrogen bonds with biological targets.[4]

This compound, with the confirmed Chemical Abstracts Service (CAS) number 850567-34-9, represents a convergence of these three important structural features.[5] This guide will provide a detailed exploration of this molecule for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 850567-34-9[5]
Molecular Formula C₁₀H₉BN₂O₃S[5]
Molecular Weight 248.07 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in polar organic solvents such as DMSO and DMF (predicted)General knowledge

Proposed Synthesis of this compound

Starting Materials

Both requisite starting materials are commercially available from various chemical suppliers, ensuring the feasibility of the proposed synthesis.

  • 3-Aminophenylboronic acid: Available as the free base, hydrochloride salt, or hemisulfate salt.[3][4]

  • Thiazole-2-carboxylic acid: Commercially available.[6][7][8]

Synthetic Workflow Diagram

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification Thiazole_acid Thiazole-2-carboxylic acid Coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Thiazole_acid->Coupling_reagent Activation Activated_ester Activated Ester Intermediate Coupling_reagent->Activated_ester Aminoboronic_acid 3-Aminophenylboronic acid Activated_ester->Aminoboronic_acid Coupling Product This compound Aminoboronic_acid->Product Purification Chromatography / Recrystallization Product->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the amide coupling reaction. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary to achieve the best results.

Materials:

  • 3-Aminophenylboronic acid (1.0 eq)

  • Thiazole-2-carboxylic acid (1.05 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiazole-2-carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-aminophenylboronic acid in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Self-Validation: The success of the synthesis can be validated at each step. The formation of the activated ester can be monitored by LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected spectroscopic data should be consistent with the proposed structure.

Potential Biological Activity and Applications

Given the absence of specific biological data for this compound, its potential applications can be inferred from the known activities of structurally related molecules.

Kinase Inhibition

Thiazole carboxamides are a well-established class of kinase inhibitors.[4] For instance, various derivatives have been synthesized and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.[4] The amide bond and the thiazole ring are often crucial for binding to the kinase active site. The phenylboronic acid moiety could potentially form interactions with the hinge region or other key residues within the ATP-binding pocket of various kinases.

Signaling Pathway Diagram

G cluster_0 Potential Mechanism of Action Compound This compound Kinase Protein Kinase (e.g., c-Met) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Postulated mechanism of action via kinase inhibition.

Other Potential Applications

The boronic acid group can also interact with other biological targets. For example, boronic acids have been explored as inhibitors of serine proteases and as sensors for carbohydrates. The specific biological profile of this compound would need to be determined through experimental screening.

Conclusion

This compound is a readily synthesizable molecule that combines the key pharmacophoric features of boronic acids and thiazole carboxamides. While its specific biological activities are yet to be reported, its structural similarity to known kinase inhibitors suggests that it could be a valuable tool for chemical biology and drug discovery research. This guide provides a solid foundation for its synthesis and a rationale for the exploration of its therapeutic potential.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • This compound. (Source: GlobalChemMall)
  • 3-(2-Thiazolyl)aminocarbonylphenylboronic acid. (Source: CymitQuimica)
  • Thiazole boronic acid. (Source: Sigma-Aldrich)
  • This compound. (Source: Shanghai Amole)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Thiazole-2-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals. (Source: Fisher Scientific)
  • THIAZOLE-2-CARBOXYLIC ACID, 95% 1G - H63620-03, 1 g. (Source: Dabos)
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  • Thiazole-2-carboxylic acid 14190-59-1. (Source: Sigma-Aldrich)
  • 3-Aminophenylboronic acid monohydrate, 98% 1 g | Contact Us - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)
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An In-Depth Technical Guide to (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, registered under CAS number 850567-34-9, represents a cornerstone building block for medicinal chemists and researchers at the forefront of drug discovery. This molecule synergistically combines three critical pharmacophoric elements: a phenylboronic acid, a central amide linker, and a thiazole ring. The boronic acid moiety is a versatile functional group, renowned for its ability to form reversible covalent bonds with diols and its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[1][2]. The thiazole ring is a well-established privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The amide bond provides a rigid and planar linker, crucial for defining the spatial orientation of the molecule and for participating in hydrogen bonding interactions with biological targets.

This guide provides a comprehensive technical overview of this compound, including a survey of commercial suppliers, its synthesis and characterization, and its applications in contemporary drug discovery, with a particular focus on its role as a precursor for kinase inhibitors.

Commercial Availability: A Survey of Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound (CAS: 850567-34-9) is available from a variety of specialized chemical suppliers. The following table provides a comparative overview of several key vendors offering this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

SupplierProduct Number (if available)Purity (Typical)Available QuantitiesNotes
GlobalChemMall Not specified≥99%1 kg, bulk inquiriesOffers wholesale and custom synthesis services.[3]
Parchem Not specified97+%Bulk and custom quantitiesProvides a range of specialty chemicals.[4]
CymitQuimica Not specifiedNot specifiedInquire for detailsHighlights its application in medicinal chemistry.[5]
Zhaowusoft JL1330Not specifiedInquire for detailsProvides basic physicochemical properties.[6]
Santa Cruz Biotechnology sc-285614Not specifiedInquire for detailsFor research use only.[7]

Molecular Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 850567-34-9

  • Molecular Formula: C₁₀H₉BN₂O₃S

  • Molecular Weight: 248.07 g/mol

  • SMILES: O=C(NC1=NC=CS1)C1=CC=CC(B(O)O)=C1

  • InChI Key: ORXREXRVDUFDBS-UHFFFAOYSA-N[6]

Synthesis and Characterization: Ensuring Quality and Identity

A robust and reproducible synthetic route is essential for obtaining high-purity this compound. The most common synthetic strategy involves the amidation of 3-boronobenzoic acid with 2-aminothiazole.

General Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3_boronobenzoic_acid 3-Boronobenzoic acid Coupling Amide Coupling 3_boronobenzoic_acid->Coupling 2_aminothiazole 2-Aminothiazole 2_aminothiazole->Coupling Target_Molecule This compound Coupling->Target_Molecule Formation of amide bond

Caption: General synthetic scheme for this compound.

Exemplary Synthesis Protocol

The following protocol describes a representative method for the synthesis of the title compound.

Materials:

  • 3-Carboxyphenylboronic acid

  • 2-Aminothiazole

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add 2-aminothiazole (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~12.5 (s, 1H): Amide N-H proton.

  • ~8.2 (s, 2H): Boronic acid -OH protons (often broad and may exchange with water).

  • ~8.1 (t, J = 1.6 Hz, 1H): Aromatic proton on the phenyl ring (position 2).

  • ~7.9 (dt, J = 7.6, 1.6 Hz, 1H): Aromatic proton on the phenyl ring (position 6).

  • ~7.8 (dt, J = 7.6, 1.6 Hz, 1H): Aromatic proton on the phenyl ring (position 4).

  • ~7.6 (t, J = 7.6 Hz, 1H): Aromatic proton on the phenyl ring (position 5).

  • ~7.5 (d, J = 3.6 Hz, 1H): Thiazole proton.

  • ~7.2 (d, J = 3.6 Hz, 1H): Thiazole proton.

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • ~168.0: Amide carbonyl carbon.

  • ~165.0: Thiazole carbon (C-2).

  • ~140.0: Thiazole carbon (C-4).

  • ~135.0 - 125.0: Aromatic carbons of the phenyl ring.

  • ~115.0: Thiazole carbon (C-5).

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The thiazole ring is a common scaffold in many kinase inhibitors. The title compound can serve as a key intermediate in the synthesis of novel kinase inhibitors, where the boronic acid functionality can be utilized in a Suzuki-Miyaura coupling reaction to introduce further diversity and target-specific interactions.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Coupling Pd catalyst, Base Kinase_Inhibitor Potential Kinase Inhibitor Scaffold Suzuki_Coupling->Kinase_Inhibitor C-C bond formation

Caption: Application in the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of complex organic molecules. Its unique combination of a boronic acid, an amide linker, and a thiazole moiety makes it particularly valuable for the development of novel kinase inhibitors and other biologically active compounds. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important chemical entity in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Zhaowusoft. 850567-34-9. [Link]

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  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Oriental Journal of Chemistry. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. [Link]

  • YouTube. Suzuki Coupling. [Link]

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions Using (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This versatility has established it as an indispensable tool in drug discovery and development for the synthesis of complex molecular architectures.[2][4][5][6] This guide provides a detailed examination of the Suzuki-Miyaura coupling, with a specific focus on the application of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide expert insights into optimizing reaction conditions to address challenges associated with highly functionalized substrates.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9][10]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2][8] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][7][11]

  • Transmetalation : This step involves the transfer of the organic group (Ar²) from the organoboron species to the Pd(II) complex.[7] Crucially, this process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which facilitates the ligand exchange on the palladium center.[12][13][14]

  • Reductive Elimination : In the final step, the two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ ('ate' complex) Base Base (e.g., K₂CO₃) Base->Ar2BOH2 Activates Boronate->Transmetal Workflow Setup 1. Reagent Setup - Add solids (Aryl Halide, Boronic Acid, Base, Catalyst) to a dry Schlenk flask. Degas 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with N₂ or Ar (3x cycles). Setup->Degas Solvent 3. Solvent Addition - Add degassed solvent via syringe. Degas->Solvent Reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT. - Dilute with EtOAc, wash with H₂O and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via flash column chromatography. Workup->Purify Analyze 7. Analysis - Characterize pure product (NMR, MS). Purify->Analyze

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.02-0.05 equiv).

  • Degassing : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen. [15]3. Solvent Addition : Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours). [1][15]5. Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove the inorganic salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product. [16]

Troubleshooting & Optimization
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure proper degassing; use a fresh bottle of catalyst. Consider a pre-catalyst like a Pd G4 palladacycle for more robust activation. [17]
2. Insufficiently Strong BaseSwitch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃, especially for aryl chlorides. [18]
3. Poor SolubilityTry a different solvent system, such as DMF, 2-MeTHF, or toluene/ethanol/water mixtures. [8][19]
Protodeboronation 1. Boronic Acid InstabilityUse the boronic acid as soon as possible after purchase. Alternatively, convert it to a more stable pinacol ester (BPin) or MIDA boronate derivative. [15]
2. Reaction Too Hot / LongRun the reaction at the lowest effective temperature (e.g., 80 °C) and monitor closely to avoid prolonged heating after completion.
Homocoupling of Boronic Acid 1. Oxygen in the ReactionImprove the degassing procedure. Oxygen can facilitate the oxidative homocoupling pathway. [8]
2. Using a Pd(II) Pre-catalystIf using a Pd(II) source like Pd(OAc)₂, reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. [8]
Hydrolysis of Amide 1. Base is Too Strong / Conditions Too HarshUse the mildest effective base (start with K₂CO₃ or even KF). [13][19]Avoid excessively high temperatures or prolonged reaction times.
Conclusion

The Suzuki-Miyaura coupling is a powerful and adaptable reaction critical to modern drug development. When working with complex, functionalized building blocks like this compound, a systematic approach grounded in a solid mechanistic understanding is key to success. By carefully selecting the catalyst, base, and solvent, and by diligently excluding oxygen, researchers can effectively mitigate common side reactions such as protodeboronation and homocoupling. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to leverage this remarkable transformation in their synthetic endeavors.

References
  • Wikipedia. Suzuki reaction. [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • GlobalChemMall. This compound. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Science of Synthesis. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • R Discovery. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Orion Cientific. This compound. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Cenmed. (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • NIH National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • NIH National Center for Biotechnology Information. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • NIH National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Science. Aminative Suzuki–Miyaura coupling. [Link]

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Application Notes and Protocols for the Investigation of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in cancer cell line studies. This document outlines the potential mechanisms of action, detailed experimental protocols, and data interpretation strategies to evaluate its anticancer efficacy.

Introduction: The Promise of Boronic Acids in Oncology

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs for the treatment of cancer, notably multiple myeloma.[1] Their unique chemical properties, including their ability to form reversible covalent bonds with diols and act as enzyme inhibitors, make them attractive candidates for targeted cancer therapy.[2] The boron atom in boronic acids is a Lewis acid, readily interacting with nucleophiles, which is a key feature in their biological activity.[3] Phenylboronic acid (PBA) and its derivatives, in particular, have garnered attention for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[3]

This compound is a novel compound that incorporates a phenylboronic acid moiety, a thiazole ring, and a carbamoyl linker. This structural combination suggests several potential mechanisms for its anticancer activity, making it a compelling candidate for investigation.

Postulated Mechanisms of Action

Based on its structural features and the known activities of related compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Proteasome Inhibition: The boronic acid group can form a stable complex with the N-terminal threonine residue in the active site of the 20S proteasome, a key enzyme complex responsible for the degradation of ubiquitinated proteins.[4] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death.[3][4]

  • Enzyme Inhibition: Beyond the proteasome, boronic acids can inhibit other enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and various proteases.[4][5] The thiazole ring in the compound may contribute to its binding specificity and potency against certain enzymatic targets.

  • Targeting Sialic Acid on Cancer Cells: Phenylboronic acids are known to interact with cis-diols present in sialic acids on the surface of cancer cells.[3] This interaction could lead to selective targeting and internalization of the compound into cancer cells, enhancing its therapeutic index.

  • Disruption of Signaling Pathways: The compound may modulate key signaling pathways that are frequently dysregulated in cancer, such as those involved in cell proliferation, survival, and migration.[6]

The following diagram illustrates the potential mechanisms of action:

Mechanism_of_Action cluster_0 Cancer Cell Compound This compound Proteasome Proteasome Inhibition Compound->Proteasome Enzymes Enzyme Inhibition (e.g., HDACs) Compound->Enzymes Sialic_Acid Sialic Acid Targeting Compound->Sialic_Acid Signaling Signaling Pathway Disruption Compound->Signaling Apoptosis Apoptosis Proteasome->Apoptosis Enzymes->Apoptosis Signaling->Apoptosis

Caption: Postulated mechanisms of action of this compound in cancer cells.

Experimental Protocols

A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound. The following protocols provide a framework for these investigations.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

Methodology: MTT or MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast)2415.2
488.7
725.1
A549 (Lung)2422.5
4812.3
727.8
HCT116 (Colon)2418.9
4810.5
726.4

Caption: Hypothetical IC₅₀ values of this compound in different cancer cell lines.

Protocol 2: Apoptosis Induction Analysis

Objective: To determine if the compound induces programmed cell death (apoptosis).

Methodology: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[9][10]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key signaling proteins involved in cell survival and apoptosis.

Methodology: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.[11]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Cancer Cell Lines Protocol1 Protocol 1: Cell Viability Assay (MTT/MTS) Start->Protocol1 IC50 Determine IC50 Values Protocol1->IC50 Protocol2 Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->Protocol2 Apoptosis_Confirmation Confirm Apoptosis Induction Protocol2->Apoptosis_Confirmation Protocol3 Protocol 3: Western Blot Analysis Apoptosis_Confirmation->Protocol3 Mechanism_Elucidation Elucidate Signaling Pathways Protocol3->Mechanism_Elucidation End End: Efficacy & Mechanism Profile Mechanism_Elucidation->End

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these studies, such as potent cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would warrant further investigation. Future studies could include more advanced assays to confirm the mechanism of action, such as proteasome activity assays, enzyme inhibition kinetics, and studies in 3D cell culture models or in vivo animal models to assess its therapeutic efficacy and safety profile.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]

  • Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. [Link]

  • A novel assay for discovery and characterization of pro-apoptotic drugs and for monitoring apoptosis in patient sera. [Link]

  • Development of Novel Drugs Targeting Inhibitors of Apoptosis. [Link]

  • Novel synthetic lethality-based cellular assays for cancer drug discovery. [Link]

  • Cell Viability Assays: Methods and Protocols | Request PDF. [Link]

  • Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. [Link]

  • Cell viability percentages vs ascending boric acid concentrations... [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Synthesis and Biological Evaluation of Some New Thiazole Derivatives. [Link]

  • This compound. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. [Link]

  • Boron chemicals in diagnosis and therapeutics. [Link]

  • α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. [Link]

  • This compound , Package: 1g , Laibo Chem. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

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Application Notes and Protocols: (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, a putative serine protease inhibitor. While specific data for this compound is not extensively published, this guide leverages the well-established principles of boronic acid-based inhibition of serine proteases to provide detailed protocols for its synthesis, purification, and enzymatic evaluation. These application notes are designed to equip researchers with the necessary methodologies to investigate the therapeutic potential of this and similar novel boronic acid derivatives.

Introduction: The Promise of Boronic Acids in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.[2] Boronic acids have emerged as a prominent class of serine protease inhibitors due to their unique mechanism of action.[3][4] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, thereby mimicking the tetrahedral intermediate of peptide bond hydrolysis.[2] This interaction is often characterized by high affinity and specificity.

This compound is a novel small molecule that incorporates the key boronic acid pharmacophore. Its structural features suggest a potential for selective inhibition of certain serine proteases. This guide provides a framework for the systematic investigation of this compound's inhibitory properties.

Synthesis and Characterization

A plausible synthetic route for this compound is proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the formation of the boronic acid moiety on the phenyl ring, followed by the coupling with 2-aminothiazole to form the amide bond.

Synthetic Pathway 3-Bromobenzoic acid 3-Bromobenzoic acid 3-Bromobenzoyl chloride 3-Bromobenzoyl chloride 3-Bromobenzoic acid->3-Bromobenzoyl chloride SOCl2 N-(3-bromophenyl)thiazol-2-amine N-(3-bromophenyl)thiazol-2-amine 3-Bromobenzoyl chloride->N-(3-bromophenyl)thiazol-2-amine 2-Aminothiazole, Pyridine This compound This compound N-(3-bromophenyl)thiazol-2-amine->this compound 1. n-BuLi, B(OiPr)3 2. H3O+ Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare buffer, enzyme, substrate, and inhibitor solutions Incubation Pre-incubate enzyme with inhibitor Reagent_Prep->Incubation Initiation Add substrate to initiate reaction Incubation->Initiation Measurement Monitor absorbance/fluorescence over time Initiation->Measurement IC50_Calc Calculate IC50 from dose-response curve Measurement->IC50_Calc Ki_Calc Determine Ki from kinetic studies IC50_Calc->Ki_Calc Mechanism of Inhibition cluster_enzyme Enzyme Active Site Ser195 Ser195-OH Complex Tetrahedral Adduct Ser195-O-B(OH)2-Inhibitor Ser195->Complex His57 His57 His57->Ser195 H-bond activation Inhibitor This compound B(OH)2 Inhibitor->Complex Reversible Covalent Bond

Sources

Application Note: A Framework for Evaluating (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid as a Novel Fluorescent Chemosensor for Glucose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The continuous and non-invasive monitoring of glucose is a paramount objective in biomedical research and clinical diagnostics, particularly for managing diabetes mellitus.[1] Non-enzymatic sensors, especially those utilizing boronic acid derivatives, offer significant advantages in terms of stability and cost-effectiveness over traditional enzyme-based methods.[2][3] This document presents a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of a novel compound, (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, for fluorescent glucose sensing. We provide a foundational rationale for its design, a hypothesized sensing mechanism, and detailed, field-proven protocols for its evaluation. The methodologies described herein establish a self-validating framework for assessing the compound's efficacy, including its binding affinity, selectivity, and response under physiological conditions.

Introduction: The Rationale for Boronic Acid-Based Sensing

The management of diabetes relies heavily on accurate and frequent monitoring of blood glucose levels.[1] While enzymatic sensors are the current standard, they can suffer from instability related to temperature and pH changes, affecting their accuracy and reliability.[3] Aromatic boronic acids have emerged as a powerful alternative, leveraging their unique ability to form reversible covalent bonds with the cis-diol moieties present in saccharides like glucose.[4][5] This interaction, which results in the formation of a cyclic boronate ester, can be engineered to produce a measurable optical signal, most commonly a change in fluorescence.[1][6]

The subject of this guide, this compound, is a rationally designed molecule integrating three key functional components:

  • A Phenylboronic Acid Moiety: This serves as the primary recognition element, or "receptor," for glucose.

  • A Thiazole Moiety: Thiazole and its derivatives are well-established heterocyclic compounds in medicinal chemistry, and many exhibit intrinsic fluorescence, positioning this group as a potential fluorophore, or "reporter."[7][8][9]

  • A Carbamoyl Linker: This amide-based linker provides a conjugated bridge between the receptor and the reporter, facilitating electronic communication that is essential for the sensing mechanism.

This application note provides the scientific framework and actionable protocols to fully characterize this compound and validate its potential as a selective and sensitive glucose sensor.

Hypothesized Sensing Mechanism

The sensing mechanism of this compound is predicated on the modulation of the thiazole's fluorescence upon glucose binding to the boronic acid. We hypothesize a mechanism based on Photoinduced Electron Transfer (PET), a common principle in fluorescent sensor design.[5]

  • In the Absence of Glucose (Fluorescence "Off" State): The boronic acid group [-B(OH)₂] is an electron-withdrawing Lewis acid.[10] In this state, upon excitation of the thiazole fluorophore, an electron transfer may occur from the excited fluorophore to the electron-deficient boronic acid, quenching the fluorescence.

  • In the Presence of Glucose (Fluorescence "On" State): At physiological pH, the boronic acid reversibly binds with glucose to form a cyclic boronate ester. This binding event changes the hybridization of the boron atom from sp² to sp³, making it more electron-rich and converting it into an anionic boronate species.[10][11] This increased electron density on the boron center inhibits the PET process, thereby "turning on" or restoring the fluorescence of the thiazole moiety. The intensity of the fluorescence emission is therefore directly proportional to the concentration of glucose.

The pH of the medium is a critical factor, as the boronic acid-diol interaction is most favorable at pH values above the pKa of the boronic acid, where the more Lewis-acidic trigonal form is in equilibrium with the tetrahedral boronate form.[11][12]

G cluster_0 Absence of Glucose (Low Fluorescence) cluster_1 Presence of Glucose (High Fluorescence) Excitation_Off 1. Light Excitation of Thiazole PET 2. Photoinduced Electron Transfer (PET) Excitation_Off->PET e- transfer Quenching 3. Fluorescence Quenching PET->Quenching Non-radiative decay GlucoseBinding 1. Glucose Binds to Boronic Acid PET_Blocked 3. PET is Inhibited GlucoseBinding->PET_Blocked Changes boron electronics Excitation_On 2. Light Excitation of Thiazole Excitation_On->PET_Blocked e- transfer blocked Emission 4. Fluorescence Emission PET_Blocked->Emission Radiative decay Receptor Boronic Acid Receptor (Electron Acceptor) Fluorophore Thiazole Fluorophore Glucose Glucose

Caption: Hypothesized PET mechanism for glucose sensing.

Experimental Protocols & Methodologies

This section provides a logical workflow for the comprehensive evaluation of this compound.

Workflow Overview

G Start Start: Compound Synthesis & Purification P1 Protocol 1: Physico-chemical Characterization Start->P1 Characterize probe P2 Protocol 2: Glucose Titration & Affinity Assay P1->P2 Determine assay conditions P3 Protocol 3: Selectivity & Interference Studies P2->P3 Validate specificity Analysis Data Analysis: Binding Constant (Kd) Selectivity Ratio P3->Analysis End Conclusion: Assess Sensor Performance Analysis->End

Caption: Overall workflow for sensor evaluation.

Protocol 1: Core Physico-chemical Characterization

Objective: To determine the fundamental spectroscopic properties of the compound and its pH dependency, which are crucial for designing the glucose sensing assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffers of varying pH (e.g., pH 4 to 10)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO. Causality: DMSO is a common solvent for organic molecules; however, the final concentration in aqueous buffer should contain <1% DMSO to avoid solvent effects.

  • Absorbance Spectrum:

    • Dilute the stock solution to 10 µM in PBS (pH 7.4).

    • Scan the absorbance from 250 nm to 600 nm to determine the maximum absorbance wavelength (λ_max_abs).

  • Fluorescence Spectra:

    • Using the same 10 µM solution, excite the sample at its λ_max_abs and scan the emission spectrum to determine the maximum emission wavelength (λ_max_em).

    • Perform an excitation scan while monitoring at λ_max_em to confirm the optimal excitation wavelength.

  • pH Titration and pKa Determination:

    • Prepare a series of 10 µM solutions of the compound in buffers ranging from pH 4 to 10.

    • Measure the fluorescence intensity at λ_max_em for each pH value.

    • Plot fluorescence intensity versus pH. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the boronic acid group. Causality: The pKa is critical because glucose binding efficiency is highest at pH > pKa. This confirms the optimal pH for the sensing assay, which should ideally be near physiological pH (7.4).[12][13]

Protocol 2: Glucose Sensing and Binding Affinity Assay

Objective: To quantify the compound's fluorescent response to varying glucose concentrations and to calculate its binding affinity.

Materials:

  • Compound stock solution (10 mM in DMSO)

  • D-Glucose

  • PBS buffer (pH 7.4, or the optimal pH determined in Protocol 1)

  • Fluorometer and 96-well black plates (for higher throughput)

Methodology:

  • Preparation of Solutions:

    • Prepare a working solution of the compound (e.g., 10 µM) in PBS (pH 7.4).

    • Prepare a series of D-glucose solutions in the same buffer, covering a physiologically relevant range (e.g., 0 mM to 25 mM).[6]

  • Titration Experiment:

    • To a 96-well plate, add the compound working solution to each well.

    • Add varying concentrations of the glucose solutions to the wells. Include a "zero glucose" control.

    • Incubate the plate for 15-30 minutes at room temperature to allow the binding equilibrium to be reached. Causality: Incubation ensures the reversible reaction between the boronic acid and glucose has stabilized, leading to accurate measurements.[14]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using the predetermined optimal excitation and emission wavelengths.

  • Data Analysis and Affinity Calculation:

    • Subtract the background fluorescence (from a buffer-only well).

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the glucose concentration, where F is the fluorescence at a given glucose concentration and F₀ is the fluorescence in the absence of glucose.

    • To determine the dissociation constant (Kd), fit the data to a non-linear regression model, such as a one-site binding (hyperbola) equation: ΔF = (ΔF_max * [Glucose]) / (Kd + [Glucose]). Trustworthiness: A good fit to this model validates that the interaction follows a 1:1 binding stoichiometry, which is the simplest and most common case.

Protocol 3: Selectivity and Interference Studies

Objective: To assess the sensor's specificity for glucose over other structurally similar sugars and common biological substances.

Materials:

  • Solutions of potential interferents: D-Fructose, D-Galactose, D-Mannose, Ascorbic Acid, Uric Acid.

  • All other materials from Protocol 2.

Methodology:

  • Selectivity Assay:

    • Repeat the titration experiment from Protocol 2, but replace glucose with equimolar concentrations of fructose, galactose, and mannose. Causality: Fructose is a key competitor as monoboronic acids often show higher affinity for it. Demonstrating higher selectivity for glucose is a critical benchmark for a useful sensor.[2]

  • Interference Assay:

    • Prepare three sets of samples:

      • a) Compound + a physiological concentration of glucose (e.g., 5 mM).

      • b) Compound + a physiological concentration of an interferent (e.g., 100 µM ascorbic acid).

      • c) Compound + 5 mM glucose + 100 µM interferent.

    • Measure the fluorescence intensity for all samples and compare the results. A robust sensor will show a strong signal for glucose (a) that is not significantly altered by the presence of the interferent (c).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Performance Characteristics of the Sensor

ParameterExpected ValueSignificance
λ_ex / λ_em ~350 nm / ~450 nmDefines the optical window for operation.
pKa ~7.5 - 8.5Indicates suitability for use at physiological pH.[12]
Kd for Glucose 1-10 mMA Kd within the physiological range of blood glucose (2-30 mM) is ideal for sensitive detection.[15]
Fluorescence Fold Change > 2-fold at 10 mM GlucoseA larger signal change provides better signal-to-noise and higher sensitivity.
Response Time < 5 minutesRapid response is crucial for real-time monitoring applications.

Table 2: Selectivity Profile (Hypothetical Fluorescence Response)

Analyte (10 mM)Relative Fluorescence Intensity (%)
Buffer (Control) 0
D-Glucose 100
D-Fructose < 40
D-Galactose < 20
Ascorbic Acid < 5

A high relative response for glucose compared to other sugars, especially fructose, indicates excellent selectivity.

Conclusion

This application note provides a robust framework for the systematic evaluation of this compound as a fluorescent glucose sensor. By following the detailed protocols for physico-chemical characterization, affinity assessment, and selectivity profiling, researchers can generate the comprehensive data required to validate its performance. The rational design of this molecule, combining a proven glucose receptor with a thiazole reporter, presents a promising strategy for developing next-generation, non-enzymatic sensing tools for applications in biomedical research and clinical diagnostics.

References

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2004). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 14(5), 481-489.

  • Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633.

  • Goldberg, D., Bentwich, I., Haran, Y., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.

  • Li, M., & Wang, S. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29082-29103.

  • Takeuchi, M., Yoda, S., Imada, T., & Shinkai, S. (2001). A study of boronic acid based fluorescent glucose sensors. Tetrahedron, 57(38), 8031-8037.

  • DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 7(4), 538-545.

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence, 14(5), 481-489.

  • Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Semantic Scholar.

  • Egawa, Y., & Anzai, J. I. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Materials, 5(10), 1837-1853.

  • Li, M., & Wang, S. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.

  • Lowe, S. B., & Vamvounis, G. (2018). Molecular Boronic Acid-Based Saccharide Sensors. Sensors, 18(10), 3291.

  • Li, M., Liu, Y., & Liu, Y. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Chemosensors, 10(7), 268.

  • Olsen, C. A., & Christensen, B. (2012). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules, 17(9), 10350-10365.

  • de Oliveira, R. J., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors, 19(7), 1721.

  • Shoji, E., & Freund, M. S. (2002). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars. Analyst, 127(9), 1161-1165.

  • Popa, M., & Uritu, C. M. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 8(10), 659.

  • Jar-At, N., et al. (2020). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. ResearchGate.

  • de Oliveira, R. J., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PubMed.

  • Goldberg, D., et al. (2020). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega, 5(45), 29201-29211.

  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath News.

  • Goldberg, D., et al. (2020). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. National Institutes of Health.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143.

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(35), 22935-22942.

  • Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.

  • Al-Ostath, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7954.

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  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.

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Synthesis of novel derivatives from (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid Derivatives for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from this compound. This scaffold is of significant interest due to the prevalence of both the thiazole moiety and the boronic acid functional group in modern medicinal chemistry.[1][2][3][4][5] The core of this guide is a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[6][7] We delve into the causality behind experimental choices, provide step-by-step instructions, offer troubleshooting advice, and detail methods for the characterization of synthesized compounds, ensuring a reproducible and scalable workflow for the generation of compound libraries for therapeutic screening.

Introduction: The Strategic Value of the Scaffold

Boronic acids and their derivatives are indispensable tools in contemporary drug discovery.[3][4] Their stability, low toxicity, and remarkable versatility in metal-catalyzed cross-coupling reactions have cemented their role as critical building blocks.[3] The specific scaffold, this compound, combines three key pharmacophoric elements:

  • A Phenyl Boronic Acid: The reactive center for diversification, allowing for the strategic introduction of various aryl and heteroaryl groups via C-C bond formation.

  • An Amide Linker: A common feature in bioactive molecules, capable of forming crucial hydrogen-bonding interactions with biological targets.[2]

  • A Thiazole Ring: A privileged heterocycle in medicinal chemistry, found in numerous FDA-approved drugs and known to participate in a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5][8]

The modification of this scaffold through the synthesis of novel derivatives allows for the fine-tuning of physicochemical properties, selectivity, and pharmacokinetic profiles, which is essential for lead optimization in drug development.[3][4] This guide focuses on the Suzuki-Miyaura reaction as the primary tool for this diversification.

The Engine of Diversification: The Suzuki-Miyaura Reaction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for synthesizing biaryl and heteroaryl systems from boronic acids and organic halides. Its power lies in its broad functional group tolerance, use of mild reaction conditions, and the general stability of the organoboron reagents.[7][9][10]

Mechanism Rationale: The catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: This is the rate-determining step. The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to restart the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar²-B(OH)₃]⁻ biaryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_complex - X⁻ reductive_elimination Reductive Elimination biaryl_complex->reductive_elimination reductive_elimination->pd0 Product: Ar¹-Ar² boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate + OH⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthesis Protocol

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides. Optimization may be required for specific substrates, particularly challenging aryl chlorides or sterically hindered partners.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>97%VariousStarting material. Ensure it is dry.
Aryl/Heteroaryl Halide (e.g., Bromide)>98%VariousCoupling partner.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeSigma-AldrichPre-catalyst.
Xantphos>98%Sigma-AldrichLigand. Bulky phosphine ligands are often effective for cross-coupling.[2]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase. Must be finely powdered and anhydrous for optimal results.
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsReaction solvent.
Deionized WaterACS Grade-Co-solvent. Must be degassed.
Ethyl AcetateACS Grade-For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic layer.
Argon or Nitrogen GasHigh Purity (5.0)-For creating an inert atmosphere.
Experimental Workflow Diagram

Workflow start Start reagents 1. Reagent Preparation - Weigh boronic acid, aryl halide, base. - Prepare catalyst/ligand separately if needed. start->reagents setup 2. Reaction Setup - Add solids to a dry flask. - Equip with condenser and gas inlet. reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill flask  with Ar/N₂ (3x cycles). setup->inert solvents 4. Solvent Addition - Add degassed dioxane and water  via syringe. inert->solvents catalyst 5. Catalyst Addition - Add Pd(OAc)₂ and Xantphos. solvents->catalyst heating 6. Reaction - Heat to 90-100 °C. - Monitor by TLC or LC-MS. catalyst->heating workup 7. Work-up - Cool to RT. - Dilute with EtOAc and water. - Separate layers, extract aqueous phase. heating->workup purify 8. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify characterize 9. Characterization - Analyze by NMR, MS, HPLC. purify->characterize end End (Pure Product) characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology

Causality Note: The success of this reaction hinges on the exclusion of oxygen, which can deactivate the palladium catalyst. Therefore, meticulous handling under an inert atmosphere is paramount.[9]

  • Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 100 mg), the desired aryl/heteroaryl bromide (1.1 eq.), and finely powdered potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inerting the System: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water by bubbling argon through the mixture for 20-30 minutes. Add the required volume of this solvent mixture (to achieve a concentration of ~0.1 M with respect to the boronic acid) to the flask via a syringe.

  • Catalyst Addition: To the stirring suspension, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and Xantphos (0.04 eq.).

    • Rationale: Using a pre-catalyst like Pd(OAc)₂ with a specific ligand (Xantphos) allows for the in-situ formation of the active Pd(0) species. Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and better turnover.[2]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Let the reaction stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting boronic acid is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure derivative.[9][10]

Safety Precautions
  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use when it contains absorbed hydrogen and is exposed to air.[11][12] While this protocol uses a homogeneous catalyst, general care should be taken. Avoid inhalation of palladium dust. Wear gloves, safety glasses, and a lab coat.[12][13]

  • Boronic Acids: Handle in a well-ventilated area or fume hood. Avoid creating dust. Wash hands thoroughly after handling.[13]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Inert Gas: Ensure proper setup and handling of gas cylinders and Schlenk lines to prevent pressure-related incidents.

Characterization and Data

The identity and purity of the newly synthesized derivatives must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure of the molecule. Expect to see the appearance of new aromatic signals corresponding to the coupled aryl halide and the disappearance of the B(OH)₂ proton signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the product (confirming successful coupling) and an initial assessment of purity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for biological screening.

Table of Exemplary Results:

EntryAryl Bromide Coupling PartnerProduct StructureYield (%)Purity (HPLC)Mass (M+H)⁺
14-Bromoanisole(Structure 1)85>98%382.1
22-Bromopyridine(Structure 2)78>97%353.1
31-Bromo-4-(trifluoromethyl)benzene(Structure 3)81>98%420.1
43-Bromothiophene(Structure 4)88>99%358.0

(Note: Yields and data are representative and will vary based on specific substrates and reaction scale.)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous base/solvents.3. Reaction temperature is too low.1. Ensure the reaction setup is rigorously purged with inert gas. Use freshly opened solvents and catalysts.2. Use a freshly opened, finely powdered anhydrous base.3. Increase the temperature in 10 °C increments.
Protodeboronation 1. The boronic acid is sensitive to the basic conditions.[14]2. Presence of excess water.1. Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).2. Use a different solvent system with less water or use anhydrous conditions if possible (may require different catalyst/base system).
Formation of Homocoupling Side Product (Ar-Ar) 1. Reaction run for too long after completion.2. Oxygen contamination leading to side reactions.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Improve the degassing procedure for solvents and the inerting of the flask.
Difficulty in Purification 1. Product is co-eluting with impurities.2. Product is streaking on the silica column.1. Try a different solvent system for column chromatography.2. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Conclusion

The protocol detailed herein offers a reliable and adaptable method for the synthesis of diverse libraries based on the this compound scaffold. By leveraging the power of the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently generate novel chemical entities with tailored properties. This enables the systematic exploration of structure-activity relationships, accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Harnessing Benzothiazole Boronic Acids: Synthesis & Pharma Applications. (n.d.). BenchChem.
  • Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. (2023). University of New Hampshire.
  • A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling. (n.d.). BenchChem.
  • Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator (uPA) and their binding energy. (2023). bioRxiv.
  • Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator (uPA) and their binding energy. (2023). ResearchGate.
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2008). Organic Letters.
  • Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. (n.d.). ResearchGate.
  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(III). (2014). Dalton Transactions.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Standard Operating Procedure for Palladium. (2017). UCLA Chemistry & Biochemistry.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). National Institutes of Health.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH.
  • Safety Data Sheet for Palladium. (n.d.). Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information.
  • Safety Data Sheet for Palladium on activated charcoal. (2025). Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI.
  • Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. (n.d.). BenchChem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed.
  • This compound. (n.d.). GlobalChemMall.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure.
  • "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2015). National Institutes of Health.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ChemRxiv.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Advances.
  • Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. (n.d.). BenchChem.
  • Precautions for Using Palladium Carbon Catalyst. (2025). Honrel.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2019). National Institutes of Health.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2015). ResearchGate.

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Protocol for dissolving (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Dissolution of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid for In Vitro Assays

Abstract

This document provides a detailed protocol for the solubilization and handling of this compound for use in a variety of in vitro biological assays. Boronic acids are a pivotal class of compounds in drug discovery, known for their ability to form reversible covalent bonds with biological nucleophiles.[1] However, their utility in aqueous assay environments is often hampered by challenges related to solubility and stability. This guide offers a step-by-step methodology for preparing stock solutions, intermediate dilutions, and final assay concentrations, while also addressing the underlying chemical principles to ensure data integrity and reproducibility. The protocols described herein are designed for researchers, scientists, and drug development professionals.

Introduction: The Chemistry and Challenges of Boronic Acids

This compound belongs to the family of arylboronic acids, which are characterized by a boronic acid moiety (-B(OH)₂) attached to a phenyl ring. This functional group is a Lewis acid, capable of forming reversible covalent complexes with diols, a motif present in many biological molecules such as saccharides and some amino acid side chains.[1][2] This unique reactivity makes boronic acids valuable tools in medicinal chemistry and chemical biology.

However, the practical application of boronic acids in aqueous buffers, typical for in vitro assays, presents several challenges:

  • Solubility: Many arylboronic acids exhibit poor solubility in aqueous solutions at neutral pH. The presence of the thiazole and phenyl groups in the target compound suggests a degree of hydrophobicity.

  • Stability: Boronic acids are susceptible to degradation in aqueous media through two primary pathways:

    • Oxidative Deboronation: Reaction with reactive oxygen species (ROS) can cleave the carbon-boron bond.[1][3]

    • Protodeboronation: This process, which also results in C-B bond cleavage, can be catalyzed by acidic or basic conditions.[1]

  • Equilibrium Dynamics: In solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] This equilibrium is pH-dependent and can influence the compound's reactivity and solubility.[4][5]

This protocol is designed to mitigate these challenges by providing a standardized procedure for compound handling, from initial dissolution to final assay plate preparation.

Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7][8] As a general guideline for handling potent compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][9]

  • Waste Disposal: Dispose of all waste materials, including contaminated consumables, in accordance with institutional and local regulations.[7][9]

Some boronic acids and their derivatives have been identified as potential mutagens, reinforcing the need for careful handling.[10][11]

Materials and Reagents

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Assay-specific buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris-HCl)

  • Sterile, low-binding microcentrifuge tubes

  • Sterile, low-binding assay plates (e.g., 96-well, 384-well)

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

This section details the step-by-step procedures for preparing this compound for in vitro assays. The workflow is designed to ensure maximum compound integrity and accurate final concentrations.

Preparation of a High-Concentration Stock Solution

The initial step involves dissolving the solid compound in a suitable organic solvent to create a high-concentration primary stock solution. DMSO is the recommended solvent due to its broad solvating power and compatibility with most in vitro assays at low final concentrations (<0.5%).

Protocol:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound. For potent compounds, it is advisable to use a balance with a draft shield in a contained environment.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Cap the vial tightly and vortex thoroughly for at least 1 minute to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particulates. If necessary, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Storage:

    • Aliquot the primary stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.[12]

    • Store the aliquots at -20°C or -80°C in a desiccated environment.[13] Proper storage is critical for maintaining compound integrity over time.[13]

Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation A Equilibrate Compound Vial to Room Temperature B Weigh Solid Compound A->B C Add Anhydrous DMSO to Desired Concentration B->C D Vortex/Sonicate for Complete Dissolution C->D E Visually Inspect for Clarity D->E F Aliquot into Low-Binding Tubes E->F G Store at -20°C or -80°C F->G G Stock Primary Stock (e.g., 10 mM in DMSO) Intermediate Intermediate Dilution (e.g., 100 µM in Assay Buffer) Stock->Intermediate 1:100 Dilution in Assay Buffer Final Final Assay Concentration (e.g., 1 µM in Assay Plate) Intermediate->Final 1:100 Dilution in Assay Plate

Caption: Serial dilution from primary stock to final assay concentration.

Data Presentation and Quality Control

To ensure the reliability of your experimental data, it is important to perform quality control checks on your compound solutions.

ParameterRecommendationRationale
Solvent Purity Use anhydrous, high-purity DMSO (≥99.7%).Water in DMSO can promote the degradation of boronic acids.
Final DMSO Concentration Keep below 0.5% in the final assay volume.High concentrations of DMSO can affect enzyme activity, cell viability, and other biological readouts.
Visual Inspection Always check for precipitation after each dilution step.Precipitated compound will lead to inaccurate final concentrations and non-reproducible results.
Freeze-Thaw Cycles Minimize by using single-use aliquots.Repeated freezing and thawing can lead to compound degradation and precipitation. [12]
pH of Assay Buffer Maintain a consistent and appropriate pH for the assay.The stability and ionization state of boronic acids are pH-dependent. [5]

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer - Compound has low aqueous solubility.- "DMSO shock" from a large dilution factor.- Perform a multi-step serial dilution.- Gently warm the buffer to 37°C before adding the compound.- Evaluate the use of a co-solvent in the assay buffer (e.g., a small percentage of ethanol), if compatible with the assay.
Loss of compound activity over time - Degradation of the boronic acid moiety (oxidation or protodeboronation).- Adsorption to plasticware.- Prepare fresh dilutions from the frozen stock for each experiment.- Use low-binding tubes and plates.- Ensure the primary stock is stored under anhydrous conditions.
Inconsistent assay results - Inaccurate pipetting.- Incomplete dissolution of the primary stock.- Compound precipitation in the assay plate.- Use calibrated pipettes and proper pipetting technique.- Ensure the primary stock is fully dissolved before use.- Centrifuge the assay plate briefly after adding the compound to ensure it is mixed and to pellet any minor precipitates.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution and handling of this compound for in vitro assays. By understanding the chemical properties of boronic acids and adhering to best practices in compound management, researchers can ensure the preparation of high-quality compound solutions, leading to more reliable and reproducible experimental outcomes.

References

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Application Note: High-Throughput Screening with (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid Libraries for the Discovery of Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design and execution of high-throughput screening (HTS) campaigns utilizing libraries based on the (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid scaffold. This class of compounds is particularly well-suited for the discovery of reversible covalent inhibitors of serine proteases, a therapeutically significant family of enzymes. We will delve into the mechanistic rationale for this chemical library, provide detailed protocols for both biochemical and cell-based primary and secondary assays, and outline a robust data analysis and hit validation workflow. The methodologies described herein are designed to equip researchers in drug discovery with the necessary tools to identify and validate potent and selective serine protease inhibitors.

Introduction: The Rationale for a Targeted Boronic Acid Library

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[1] Dysregulation of serine protease activity is a hallmark of numerous diseases, such as cancer, thrombosis, and inflammatory disorders, making them a prime target for therapeutic intervention.[2][3]

The catalytic mechanism of serine proteases involves a highly conserved triad of amino acids (serine, histidine, and aspartate), with the serine residue acting as the primary nucleophile.[2] Boronic acids have emerged as a privileged chemical scaffold for the inhibition of these enzymes.[4] The boron atom can form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition.[5][6] This reversible covalent mechanism can offer advantages over irreversible inhibitors by reducing the potential for off-target toxicity.[7]

The this compound scaffold provides a strategic design for potent and selective inhibitors. The boronic acid moiety acts as the "warhead," targeting the active site serine. The thiazolylcarbamoylphenyl portion of the molecule provides a rigid and versatile framework for establishing additional interactions with the enzyme's specificity pockets, thereby enhancing both potency and selectivity. The synthesis of such libraries can be achieved through established methods like Suzuki-Miyaura coupling, allowing for diverse substitutions to be explored.[8]

The High-Throughput Screening Workflow

A successful HTS campaign for identifying serine protease inhibitors from a this compound library involves a multi-stage process designed to efficiently identify true hits and eliminate false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Characterization Primary_Assay Primary Biochemical Assay (e.g., Fluorogenic Substrate Cleavage) HTS High-Throughput Screening (10 µM Single Concentration) Primary_Assay->HTS Primary_Hits Primary Hit Selection (e.g., >50% Inhibition) HTS->Primary_Hits Dose_Response Dose-Response Curves (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Biochemical Assay (Different Substrate/Detection) Confirmed_Hits->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement/Phenotypic) Confirmed_Hits->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (vs. Related Proteases) Confirmed_Hits->Selectivity_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Cell_Based_Assay->Validated_Hits Selectivity_Assay->Validated_Hits Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Jump Dilution) Validated_Hits->Mechanism_of_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR Lead_Series Lead Series for Optimization Mechanism_of_Inhibition->Lead_Series SAR->Lead_Series Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Polymerization Clot Clot Formation Fibrin->Clot Inhibitor This compound Inhibitor->Thrombin Inhibition

Inhibition of Thrombin in the Coagulation Cascade.

Conclusion

Libraries based on the this compound scaffold represent a powerful tool for the discovery of novel serine protease inhibitors. The combination of a warhead that forms a reversible covalent bond with the catalytic serine and a versatile scaffold for optimizing selectivity makes these libraries highly attractive for drug discovery campaigns. By employing the robust HTS workflow, detailed assay protocols, and rigorous hit validation strategies outlined in this guide, researchers can significantly increase the probability of identifying high-quality lead compounds for the development of new therapeutics.

References

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  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]

  • Inhibition of serine proteases by arylboronic acids. PubMed. [Link]

  • Serine protease. Wikipedia. [Link]

  • Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. PMC. [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

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  • Proteinase-activated receptors: novel mechanisms of signaling by serine proteases. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Protein targets of inflammatory serine proteases and cardiovascular disease. PMC. [Link]

  • Chapter 1 - Membrane-Anchored Serine Proteases in Health and Disease. R Discovery. [Link]

  • Protease Assays. Assay Guidance Manual - NCBI. [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

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  • Validation of primary HTS hits Candidate LYPLAL1 inhibitors and... ResearchGate. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]

  • Virtual Screening of Transmembrane Serine Protease Inhibitors. PMC. [Link]

  • Protease Assay Services. Reaction Biology. [Link]

  • Affinity sensor using 3-aminophenylboronic acid for bacteria detection. ResearchGate. [Link]

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]

  • An example of the dose response curves obtained from two assays with... ResearchGate. [Link]

  • 3-Aminophenylboronic Acid: A Versatile Intermediate for Diverse Chemical Applications. INNO PHARMCHEM. [Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]

  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. NIH. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ChemMedChem. [Link]

  • 3-Aminophenyl boronic acid-functionalized CuInS2 quantum dots as a near-infrared fluorescence probe for the determination of dopamine. PubMed. [Link]

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  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed Central. [Link]

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Application Notes and Protocols for the Evaluation of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action.[1][2] this compound emerges as a compelling candidate for investigation, positioned at the confluence of two molecular scaffolds with established antimicrobial potential: boronic acids and thiazoles.

Boronic acids are recognized for their ability to form reversible covalent bonds with the active site serine residues of bacterial enzymes, such as β-lactamases, which are primary drivers of resistance to common antibiotics like penicillin.[3][4][5] This inhibitory action can restore the efficacy of existing β-lactam antibiotics.[4][] The boron atom in boronic acids can transition from a trigonal planar (sp2) to a tetrahedral (sp3) state, mimicking the transition state of substrate binding in many enzymatic reactions, leading to potent inhibition.[3]

Concurrently, the thiazole ring is a core component of many clinically significant antimicrobial compounds.[1][7] Its presence often confers potent and broad-spectrum antibacterial activity.[2][7] The fusion of a phenylboronic acid moiety with a thiazole-containing side chain in this compound presents a unique chemical architecture. This design hypothesizes a dual-action potential: the boronic acid targeting key bacterial enzymes, and the thiazole moiety contributing to overall antibacterial efficacy and potentially influencing cellular uptake or target engagement.

These application notes provide a comprehensive framework for the initial preclinical evaluation of this compound, outlining detailed protocols for assessing its antimicrobial spectrum, preliminary safety profile, and potential mechanism of action.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for accurate experimental design.

PropertyValueSource
Molecular Formula C₁₀H₉BN₂O₃SInferred from structure
Molecular Weight 248.07 g/mol Inferred from structure
Appearance White to off-white powderGeneral property of similar compounds
Solubility Soluble in DMSO, methanol, ethanol; poorly soluble in waterGeneral property of boronic acids[8]

Note: Experimental verification of solubility is a critical first step before preparing stock solutions.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical progression for the initial assessment of this compound.

antimicrobial_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Insights cluster_phase3 Phase 3: Preliminary Safety Profile a Preparation of Stock Solution b Determination of Minimum Inhibitory Concentration (MIC) a->b Initial Efficacy c Bacterial Enzyme Inhibition Assays b->c Hypothesis Testing d Time-Kill Kinetic Assays b->d Bactericidal vs. Bacteriostatic e Mammalian Cell Cytotoxicity Assays b->e Therapeutic Index

Caption: A streamlined workflow for the preclinical assessment of novel antimicrobial candidates.

Phase 1: Primary Screening Protocols

Protocol 1.1: Preparation of Stock Solutions

Rationale: Accurate and reproducible results depend on the precise preparation of the test compound. Given the poor aqueous solubility of many boronic acids, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Self-Validation Check: Before use, thaw an aliquot and visually inspect for any precipitation. If precipitation occurs, gently warm the solution and vortex. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Protocol 1.2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds.[11][12][13] This assay will establish the spectrum and potency of the compound's antibacterial activity.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Compound stock solution (from Protocol 1.1)

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.[13]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Serial Dilution of the Compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration (e.g., for a 10 mg/mL stock, adding 2 µL to 100 µL broth gives an initial concentration of ~200 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range (e.g., from 128 µg/mL down to 0.125 µg/mL).[13]

    • Discard the final 100 µL from the last dilution well.

  • Plate Inoculation and Controls:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.[13]

    • Include the following controls:

      • Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).[13]

      • Sterility Control: 200 µL of sterile broth only.[13]

      • Solvent Control: 100 µL of broth + 100 µL of inoculum + DMSO at the highest concentration used in the assay.

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[13]

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9][13]

mic_protocol start Start: Fresh Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Wells with Bacteria prep_inoculum->inoculate_plate dilute_compound Serial Dilution of Compound in 96-well Plate dilute_compound->inoculate_plate incubate Incubate at 37°C (16-20 hours) inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Phase 2: Mechanistic Insights

Protocol 2.1: Bacterial Enzyme Inhibition Assay (Example: β-Lactamase)

Rationale: Given that boronic acids are known β-lactamase inhibitors, assessing the compound's activity against this enzyme class is a logical step to probe its mechanism of action.[3][4][5] This can be achieved using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., from Bacillus cereus or a specific resistant strain)

  • Nitrocefin (chromogenic β-lactam substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • This compound

  • Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control

  • 96-well microtiter plate (UV-transparent)

  • Microplate reader capable of measuring absorbance at ~486 nm

Procedure:

  • Prepare a working solution of the β-lactamase enzyme in phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control (clavulanic acid) in the buffer.

  • In a 96-well plate, add the enzyme solution to wells containing the diluted test compound, positive control, or buffer only (enzyme activity control).

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the nitrocefin substrate to all wells.

  • Immediately measure the change in absorbance over time at 486 nm using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation: A low IC₅₀ value suggests potent inhibition of the target enzyme, supporting a specific mechanism of action.

Protocol 2.2: Time-Kill Kinetic Assay

Rationale: This assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and provides insight into the rate of antibacterial action.

Procedure:

  • Prepare bacterial cultures in CAMHB to early log phase.

  • Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto Mueller-Hinton agar plates.

  • Incubate the plates for 18-24 hours and count the number of colonies to determine the viable cell count (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Phase 3: Preliminary Safety Profile

Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: A crucial aspect of drug development is ensuring that an antimicrobial agent is selective for bacterial cells over host mammalian cells.[14][15][16] The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[17]

Materials:

  • Mammalian cell line (e.g., A549 human lung carcinoma, HEK293 human embryonic kidney cells)

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a no-compound control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Interpretation: The selectivity index (SI) can be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for bacteria over mammalian cells, which is a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

These protocols provide a robust and validated framework for the initial in vitro characterization of this compound as a potential antimicrobial agent. The data generated from these assays will be critical in determining its spectrum of activity, potency, preliminary safety, and potential mechanism of action. Positive outcomes from this initial evaluation would warrant further investigation, including studies against a broader panel of resistant clinical isolates, synergy testing with existing antibiotics, and eventual progression to in vivo models of infection.

References

  • Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • MDPI. (2022). Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial Properties of Boron Derivatives. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

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  • Pure. (2018). In vitro antimicrobial susceptibility testing methods. Available at: [Link]

  • ELRIG. (n.d.). Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Whole-Cell Inhibition Assay for Bacterial Methionine Aminopeptidase by Surface-Enhanced Laser Desorption Ionization-Time of Flight Mass Spectrometry. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Frontiers. (2020). The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Available at: [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Available at: [Link]

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  • GlobalChemMall. (n.d.). This compound. Available at: [Link]

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  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). (3-(Benzo[d]thiazol-2-yl)phenyl)boronic acid. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • PubMed. (n.d.). Synthesis and in vitro antibacterial activities of 3-thiazol-4-yl-1-carba-1-dethiacephalosporins. Available at: [Link]

  • PubMed Central. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Aqueous Solubility of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS 850567-34-9). Boronic acids are a pivotal class of compounds in medicinal chemistry, but their formulation can be non-trivial. This document provides a series of troubleshooting steps and in-depth protocols to systematically address and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: My this compound won't dissolve in standard physiological buffers like PBS (pH 7.4). Why is this happening?

A: This is a very common observation for aryl boronic acids. The underlying reasons are rooted in the compound's chemistry:

  • Lewis Acidity and Equilibrium: The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons.[1][2] In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon reacting with a Lewis base like a hydroxide ion. The neutral trigonal form is generally less polar and thus has lower aqueous solubility. At physiological pH (7.4), the compound likely exists predominantly in this less soluble neutral state.[1]

  • Formation of Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration, especially in the solid state or in non-aqueous solvents, to form cyclic anhydrides called boroxines.[3][4] These larger, more rigid structures are often significantly less soluble in water than the monomeric acid. When you attempt to dissolve the solid, you may be trying to break down these boroxine structures, which can be a slow process.

Q2: What is the pKa of this compound, and how does it affect my experiment?

A: The pKa is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal. While the exact experimental pKa for this compound is not readily published, we can make an educated estimation. Phenylboronic acid has a pKa of around 8.8-9.2.[3][5] However, the (thiazol-2-ylcarbamoyl)phenyl group contains electron-withdrawing functionalities. Electron-withdrawing groups increase the Lewis acidity of the boron atom, which lowers the pKa.[1][6] Therefore, the pKa of the target compound is likely to be lower than 8.8, perhaps in the range of 7.5-8.5.

This is critically important because the compound's solubility dramatically increases as the pH of the solution rises above its pKa, favoring the formation of the more soluble anionic boronate species.[1][5]

Q3: What is the quickest first step to try and get my compound into solution for a preliminary assay?

A: For a rapid initial test, many researchers first create a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then perform a serial dilution into the aqueous buffer. However, be aware that this can lead to the compound precipitating out of the aqueous solution upon dilution (a "crash-out").

A more robust initial approach for aqueous buffers is to attempt a direct pH adjustment. Prepare a slurry of the compound in your desired buffer and slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution. This is often the most effective first step.

Troubleshooting Guides & Experimental Protocols

If initial attempts fail, a systematic approach is necessary. The following guides provide detailed protocols to identify an optimal solubilization strategy.

Guide 1: Systematic pH Adjustment for Solubility Profiling

The most direct way to enhance the solubility of a boronic acid is by increasing the pH to favor the formation of the soluble boronate anion. This protocol outlines how to determine the pH-solubility profile for your compound.

Causality Behind the Method

By systematically increasing the pH of a saturated solution (a slurry), we can pinpoint the pH at which the compound fully dissolves. This pH value is directly related to the compound's pKa and intrinsic solubility. This experiment not only helps find a suitable buffer pH but also provides fundamental physicochemical data about your molecule.

Experimental Workflow: pH-Solubility Screening

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials containing your base aqueous buffer (e.g., 10 mM phosphate buffer, starting at pH 6.0). Ensure enough solid is added so that it remains undissolved.

  • pH Adjustment: Slowly add microliter amounts of 0.1 M or 1 M NaOH to each vial to create a range of target pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 2-4 hours to ensure the system reaches equilibrium.

  • Separation: After equilibration, let the vials stand for 30 minutes to allow excess solid to settle. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any remaining solid particles.

  • Analysis: Accurately measure the pH of the filtrate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present) or a calibrated HPLC method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of the filtrate.

Data Presentation: Example pH-Solubility Profile
Final Measured pHSolubility (µg/mL)Visual Observation
7.025Heavy Slurry
7.4525Light Slurry
7.88150Hazy Solution
8.31850Clear Solution
8.75>2000Clear Solution

This is hypothetical data for illustrative purposes.

Guide 2: Formulation with Complexing Excipients

If pH adjustment alone is insufficient or undesirable for your assay's conditions (e.g., you must work at pH 7.4), using complexing excipients is a powerful alternative. Polyols, such as mannitol and sorbitol, can form reversible boronate esters, which are often more soluble.[3][5]

Mechanism of Solubility Enhancement

The reaction between a boronic acid and a 1,2- or 1,3-diol (like mannitol) forms a cyclic boronate ester. This process does two things: 1) it can create a more soluble molecular entity, and 2) it lowers the apparent pKa of the boron center, meaning the tetrahedral anionic form is favored at a lower pH, further boosting solubility.[3][5]

G cluster_0 Equilibrium at pH > pKa cluster_1 Complexation with Diol BA Trigonal Boronic Acid (Less Soluble) BOH Tetrahedral Boronate (More Soluble) BA->BOH + OH⁻ BOH->BA - OH⁻ BA2 Trigonal Boronic Acid Ester Boronate Ester Complex (Often More Soluble) BA2->Ester + Diol Diol Mannitol (Diol) Ester->BA2 - Diol (Hydrolysis)

Caption: Mechanisms of boronic acid solubilization.

Protocol: Lyophilization with Mannitol

This method is inspired by the formulation of the FDA-approved boronic acid drug, bortezomib (Velcade®), and can produce a stable, readily soluble solid powder.[5][7]

  • Solvent Preparation: Prepare a co-solvent system, for example, 10% ethanol in water.[7]

  • Dissolution: Dissolve the this compound in the co-solvent system. Gentle warming or sonication may be required.

  • Excipient Addition: Once the active compound is fully dissolved, add mannitol. A molar ratio of mannitol to boronic acid of 20:1 to 50:1 is a good starting point.[7] Stir until the mannitol is completely dissolved.

  • Filtration: Filter the final solution through a sterile 0.22 µm filter to remove any particulates.

  • Lyophilization: Dispense the solution into lyophilization vials. Freeze the vials on the lyophilizer shelf (e.g., to -40 °C) and then apply a vacuum to sublime the solvent, leaving a dry, fluffy "cake".

  • Reconstitution: The resulting lyophilized powder should be readily reconstituted in your desired aqueous buffer to the target concentration.

Data Presentation: Excipient Screening Results
Formulation StrategyAchieved Concentration (in PBS pH 7.4)Fold Increase vs. Unformulated
Unformulated Compound25 µg/mL1x
5% DMSO (co-solvent)150 µg/mL6x
2% HP-β-Cyclodextrin400 µg/mL16x
Lyophilized with Mannitol (50:1 molar ratio)1800 µg/mL72x

This is hypothetical data for illustrative purposes.

Final Recommendations & Stability Best Practices

Q4: I have successfully dissolved my compound. How do I ensure it stays in solution and is stable?

A: Achieving initial dissolution is only half the battle. Maintaining stability is crucial for reproducible results.

  • pH Stability: Boronic acids can be susceptible to degradation at very high or very low pH.[8] Once you have found a suitable pH for dissolution, confirm the compound's stability over the time course of your experiment. Use a buffered system to prevent pH drifts.

  • Storage: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.[9] Stock solutions, whether in an organic solvent or a lyophilized form, should ideally be stored at -20 °C or -80 °C.

  • Prepare Fresh: The C-B bond can be labile under certain conditions.[9] It is always best practice to prepare the final working solutions fresh for each experiment from a concentrated stock to minimize the risk of degradation. Avoid repeated freeze-thaw cycles of aqueous stock solutions.

Decision Tree for Solubilization Strategy

Caption: Decision tree for selecting a solubilization strategy.

References

  • Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds. Google Patents (WO2002059131A1).
  • Marinaro, W. A. (2009). Physical and chemical properties of boronic acids: Formulation implications. ProQuest Dissertations & Theses Global. Retrieved from [Link]

  • Garrido, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5378. Available at: [Link]

  • Snyder, H. R., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and Their Parent Acids. Journal of the American Chemical Society, 80(14), 3611–3615. (Note: Abstract referenced in Google Patents, direct link to full text may require subscription).
  • Cammidge, A. N., & Perfectly, R. (2015). Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications. ResearchGate. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry, 78(13), 6521-6533. (Note: Abstract available, full text may require subscription).
  • Seedion. (n.d.). This compound. Retrieved from [Link]

Sources

Preventing deboronation of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound, with a specific focus on preventing deboronation during chemical reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility can be hampered by a common and often frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of an undesired byproduct and a reduction in the yield of the target molecule.

This guide provides a structured approach to understanding and mitigating deboronation, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide: Preventing Deboronation

This section addresses specific problems you might encounter during your experiments.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield, and I'm isolating the deboronated starting material. What are the likely causes and how can I fix this?

Answer:

Low yields accompanied by the formation of the deboronated byproduct, 3-(thiazol-2-ylcarbamoyl)benzene, are classic signs of protodeboronation competing with the desired cross-coupling. This undesirable side reaction is highly dependent on several factors, including the reaction conditions and the nature of the substrates.[1] Here’s a breakdown of potential causes and solutions:

Underlying Causes:

  • Reaction Kinetics: If the rate of protodeboronation is comparable to or faster than the rate of the Suzuki-Miyaura coupling, significant amounts of the deboronated byproduct will be formed. This can be particularly problematic with less reactive coupling partners.[2]

  • Water Content: Protodeboronation is a hydrolysis reaction, so the presence of water is a key contributor.[1][3] While some Suzuki reactions require water, excessive amounts can favor the side reaction.

  • Base-Mediated Decomposition: The base required to activate the boronic acid for transmetalation can also promote its decomposition.[3][4] The choice of base and its concentration are therefore critical.

  • Catalyst System: The palladium catalyst and its associated ligands play a crucial role. Certain ligand-catalyst combinations can inadvertently accelerate protodeboronation.[3][4] For instance, bulky phosphine ligands, often used to facilitate challenging cross-couplings, can sometimes paradoxically promote deboronation.[3][4]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of deboronation.[5]

Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Ligand Choice: If you are using a bulky phosphine ligand, consider switching to a less sterically hindered one.[3] Sometimes, a more electron-rich catalyst can be beneficial, especially if the oxidative addition is the rate-limiting step.[2]

    • Precatalyst Selection: Using a precatalyst that rapidly generates the active Pd(0) species can minimize the time the boronic acid is exposed to conditions that favor deboronation before the coupling reaction begins.[6]

  • Control the Water Content:

    • Anhydrous Conditions: If your specific reaction allows, try running the coupling under anhydrous conditions. Use dry solvents and consider adding activated molecular sieves.[5]

    • Solvent Choice: Moving away from solvents like dioxane to alternatives such as 2-MeTHF or toluene might be beneficial.[5]

  • Refine the Base and pH:

    • Weaker Base: Strong bases can accelerate deboronation.[7] Consider using a weaker base like potassium acetate (KOAc) or cesium acetate (CsOAc).[5]

    • pH Control: The rate of protodeboronation is highly pH-dependent.[1][8] For many arylboronic acids, stability is greatest at neutral pH.[1] While basic conditions are necessary for the Suzuki reaction, minimizing the pH where possible can be advantageous.

  • Modify Reaction Parameters:

    • Lower Temperature: Explore if the reaction can proceed efficiently at a lower temperature to slow the rate of deboronation.[5]

    • Shorter Reaction Time: Monitor the reaction closely by LC-MS to determine the optimal reaction time, avoiding prolonged heating after the product formation has plateaued.

    • Increase Catalyst Loading: A higher catalyst loading might accelerate the desired coupling reaction relative to the background deboronation.[5]

  • Protect the Boronic Acid:

    • Boronate Esters: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[1] These act as "slow release" forms of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]

Question 2: I am performing a reaction other than a Suzuki coupling, and I'm still observing significant deboronation of my this compound. What general strategies can I employ to improve its stability?

Answer:

Deboronation is not exclusive to palladium-catalyzed cross-coupling reactions. It can occur under various conditions, particularly in the presence of acid, base, or certain metals.[1][9][10] Here are some general strategies to enhance the stability of your boronic acid:

Key Factors Influencing Stability:

  • pH: As a general rule, arylboronic acids are most stable at neutral pH. Both acidic and basic conditions can promote protodeboronation, albeit through different mechanisms.[1][11][12]

    • Acid-Catalyzed Deboronation: This pathway involves the protonation of the boronic acid, followed by cleavage of the C-B bond.[1][9]

    • Base-Catalyzed Deboronation: In basic media, the boronic acid exists as the more reactive boronate species, which can then react with a proton source (like water) to undergo deboronation.[1][7]

  • Oxidative Instability: Boronic acids can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[13][14][15] This process is irreversible and leads to the formation of the corresponding phenol.[15]

  • Temperature: Elevated temperatures generally accelerate the rate of decomposition.

Stabilization Strategies:

StrategyMechanism of ActionRecommended Implementation
pH Control Minimizes both acid and base-catalyzed decomposition pathways.[1]Maintain the reaction mixture as close to neutral pH as possible, if the reaction chemistry permits. Use appropriate buffer systems if necessary.
Use of Boronate Esters Increases stability by protecting the boronic acid functional group.Convert the boronic acid to a pinacol or MIDA ester prior to the reaction. The protecting group can be removed in a subsequent step if needed.
Anhydrous Conditions Reduces the availability of a proton source for protodeboronation.[5]Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Lower Reaction Temperature Slows the kinetics of the decomposition reaction.[5]Run the reaction at the lowest temperature that still allows for a reasonable rate of product formation.
Minimize Exposure to Oxidants Prevents irreversible oxidative cleavage of the C-B bond.[13][14]Degas solvents and ensure the reaction is carried out under an inert atmosphere to exclude oxygen. Avoid sources of peroxide contamination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation?

A: Protodeboronation is the protonolysis of the carbon-boron bond.[1] The exact mechanism is highly dependent on the pH of the reaction medium.

  • Under Basic Conditions: The boronic acid (ArB(OH)₂) is in equilibrium with its anionic boronate form (ArB(OH)₃⁻). For arylboronic acids with electron-withdrawing groups, this boronate can undergo a rate-limiting cleavage of the C-B bond to form a transient aryl anion, which is then protonated.[7] For other simple arylboronic acids, the base-catalyzed process involves the boronate reacting with water as the proton source.[1]

  • Under Acidic Conditions: The acid-catalyzed mechanism is thought to involve an initial protonation of the boronic acid, making the boron atom more electrophilic and facilitating the cleavage of the C-B bond.[1][9] Some studies suggest an intermolecular metathesis via a four-membered ring transition state.[9]

G cluster_acid Acidic Conditions cluster_base Basic Conditions A1 ArB(OH)₂ A2 [ArB(OH)₂H]⁺ A1->A2 + H⁺ A3 Ar-H A2->A3 C-B Cleavage B1 ArB(OH)₂ B2 [ArB(OH)₃]⁻ B1->B2 + OH⁻ B3 Ar⁻ B2->B3 C-B Cleavage (for e⁻ withdrawing groups) B4 Ar-H B3->B4 + H₂O

Q2: How should I store this compound to ensure its long-term stability?

A: Proper storage is crucial for maintaining the quality of your boronic acid. Based on general safety data for phenylboronic acids, the following storage conditions are recommended:

  • Temperature: Keep refrigerated.[16]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[16] Phenylboronic acids can be air-sensitive.[16]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[16] The compound can be hygroscopic.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[16]

Q3: Are there any structural features of this compound that make it particularly prone to deboronation?

A: The electronic properties of the substituents on the phenyl ring can influence the rate of deboronation. The thiazolylcarbamoyl group at the meta position is moderately electron-withdrawing. For arylboronic acids bearing electron-withdrawing substituents, there can be a competing dissociative mechanism that involves the generation of a transient aryl anion.[1] These substrates are often stabilized by acidic conditions.[1] Conversely, electron-donating groups can sometimes accelerate acid-promoted deboronation.[9] The specific electronic contribution of the thiazolylcarbamoyl group likely places this compound in a category that requires careful optimization of reaction conditions to disfavor both acid and base-mediated decomposition pathways.

Q4: Can I use protecting groups other than MIDA or pinacol esters to prevent deboronation?

A: Yes, other strategies exist. One approach is the use of N-methyl-D-glucamine (NMDG) to form a stable complex with the boronic acid. This has been used in purification and separation technologies to chelate boron species.[17] While less common as a protecting group strategy in synthesis compared to MIDA esters, the principle of forming a more stable, tetracoordinate boron species could potentially be adapted to protect the boronic acid under certain reaction conditions.

G Start This compound Protect Protection Step (e.g., with Pinacol, MIDA ligand) Start->Protect Protected Stable Boronate Ester Protect->Protected Reaction Desired Chemical Reaction (e.g., Suzuki Coupling) Protected->Reaction Deprotection Deprotection Step (if necessary) Reaction->Deprotection SideReaction Deboronation (Minimized) Reaction->SideReaction Product Final Product Deprotection->Product

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction to minimize the deboronation of this compound.

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄ or a more advanced precatalyst)[6]

  • Base (e.g., K₂CO₃, K₃PO₄, or KOAc)[5]

  • Anhydrous solvent (e.g., 2-MeTHF, Toluene, or a 2:1 Dioxane:Water mixture if water is required)[5]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.1 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (0.01-0.05 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent. If a co-solvent system with water is used, ensure the water is also degassed.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: This is a general guideline. The optimal conditions (catalyst, base, solvent, temperature) will need to be determined empirically for each specific substrate combination.

References

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Publications. [Link]

  • High performance ligands for the removal of aqueous boron species by continuous polymer enhanced ultrafiltration. ResearchGate. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Protodeboronation product. Reddit. [Link]

  • (3-(Benzo[d]thiazol-2-yl)phenyl)boronic acid. PubChem. [Link]

  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed. [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • This compound. GlobalChemMall. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

  • Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of this particular reaction, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to achieve higher yields, cleaner reaction profiles, and consistent results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise when working with this and similar heteroaromatic boronic acids.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be attributed to a few critical factors. A systematic check of your reagents and setup is the best first step.[1]

  • Reagent Quality and Stability: Boronic acids, especially those with heteroaromatic functionality like your substrate, can be susceptible to degradation. Ensure you are using a fresh, high-purity batch of this compound.

  • Aryl Halide Reactivity: The choice of your coupling partner is crucial. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, be aware that these are more challenging and often necessitate specialized, highly active catalyst systems.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and their associated phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[1]

  • Solvent and Base Purity: Always use anhydrous and thoroughly degassed solvents. Oxygen can deactivate your palladium catalyst.[1] The purity of your base is also important.

  • Inert Atmosphere: It is critical to maintain an oxygen-free environment throughout the reaction. Ensure your reaction vessel is properly sealed and has been purged with an inert gas like argon or nitrogen.[1][2]

Q2: I am observing a significant amount of a byproduct that appears to be the protonated version of my boronic acid. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura couplings.[3][4] It involves the replacement of the boronic acid group with a hydrogen atom, consuming your starting material and reducing your yield.[3][4] Heteroaromatic boronic acids are particularly prone to this issue.[4][5] Here are strategies to mitigate it:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[4][6] Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1]

  • Anhydrous Conditions: While some protocols use aqueous base solutions, water can act as a proton source for this side reaction.[1][4] Employing anhydrous conditions can be beneficial.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[1][3] These reagents often provide a "slow release" of the active boronic acid into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2][3]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of protodeboronation.[1][2]

Q3: I suspect homocoupling of my boronic acid is occurring. What causes this and what can I do to minimize it?

A3: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl byproduct, is another common side reaction.[7][8] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7] To minimize homocoupling, ensure your reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[7]

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems encountered during the cross-coupling of this compound.

Observed Issue Potential Causes Recommended Solutions & Explanations
No or Minimal Reaction 1. Inactive CatalystUse a fresh catalyst and ligand. Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] • Ensure proper precatalyst activation. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
2. Unreactive Aryl HalideSwitch to a more reactive halide. The reactivity order is I > Br > OTf >> Cl.[1] • For aryl chlorides, use a more active catalyst system. Employ bulky, electron-rich ligands like SPhos or XPhos.[7] These promote the challenging oxidative addition step.[9]
3. Insufficient TemperatureIncrease the reaction temperature. This can help overcome the activation energy barrier, particularly for less reactive halides.[7] Be mindful that higher temperatures can also increase side reactions.[7]
Low Yield of Desired Product 1. ProtodeboronationOptimize the base. Switch to a milder base like K₃PO₄ or KF.[1][6] • Use anhydrous conditions. Minimize water content to reduce the proton source. • Protect the boronic acid. Convert to a pinacol ester or MIDA boronate for slow release.[1][3]
2. Catalyst DeactivationEnsure rigorous degassing. Oxygen can poison the Pd(0) catalyst.[1] • Increase catalyst loading. If deactivation is suspected, a higher catalyst loading (e.g., 2-5 mol%) might be necessary.
3. Poor SolubilityChoose an appropriate solvent system. Reactants must be soluble for the reaction to proceed efficiently. Common solvent mixtures include dioxane/water, THF/water, or toluene/water.[2]
Complex Mixture of Byproducts 1. HomocouplingThoroughly degas the reaction mixture. Oxygen promotes homocoupling.[7][10] • Use a Pd(0) source or an efficient precatalyst. This minimizes the presence of Pd(II) species that can drive homocoupling.[7]
2. Side Reactions of Functional GroupsProtect sensitive functional groups. The thiazole and amide moieties may have their own reactivity. • Lower the reaction temperature. This can sometimes reduce the rate of side reactions more than the desired coupling.[2]
3. Ligand-Promoted ProtodeboronationBe judicious with bulky ligands. While often beneficial, some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[4][11] If protodeboronation is severe, screening different ligand types may be necessary.
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions (Inertness, Temp.) start->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts protodeboronation Protodeboronation Detected? analyze_byproducts->protodeboronation Yes homocoupling Homocoupling Detected? analyze_byproducts->homocoupling Yes no_reaction Starting Materials Unchanged? analyze_byproducts->no_reaction Yes solve_proto Optimize Base (milder) Use Anhydrous Conditions Protect Boronic Acid protodeboronation->solve_proto solve_homo Improve Degassing Use Pd(0) Source homocoupling->solve_homo solve_no_reaction Increase Temperature Use More Active Catalyst/Ligand Switch to More Reactive Halide no_reaction->solve_no_reaction end Improved Yield solve_proto->end solve_homo->end solve_no_reaction->end

Caption: A workflow for troubleshooting low yields in the Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)[2][12]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[2]

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)[7]

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][2][12]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the combined solvents for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.[2]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.[1][7]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding these steps is key to troubleshooting.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product + Ar-Ar' ArX Ar-X ArX->OxAdd + Ar-X Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal + Ar'B(OH)₃⁻

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Parameter Selection Guide

Choosing the right combination of catalyst, base, and solvent is critical for success. The following decision tree and tables provide guidance for optimizing your reaction.

Decision Tree for Condition Selection

DecisionTree start Start Optimization aryl_halide What is your Aryl Halide? start->aryl_halide bromide_iodide Aryl Bromide / Iodide aryl_halide->bromide_iodide Br, I, OTf chloride Aryl Chloride aryl_halide->chloride Cl catalyst_std Start with standard catalyst: Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ bromide_iodide->catalyst_std catalyst_adv Use highly active catalyst: Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, RuPhos) or NHC ligands. chloride->catalyst_adv base_screen Screen Bases catalyst_std->base_screen catalyst_adv->base_screen base_k3po4 Start with K₃PO₄ or K₂CO₃ base_screen->base_k3po4 Initial Screen base_cs2co3 If low yield, try Cs₂CO₃ base_screen->base_cs2co3 Optimization protodeboronation_check Protodeboronation observed? base_k3po4->protodeboronation_check base_cs2co3->protodeboronation_check protodeboronation_yes Switch to milder base (KF) Use MIDA boronate or pinacol ester protodeboronation_check->protodeboronation_yes Yes protodeboronation_no Proceed with optimized base protodeboronation_check->protodeboronation_no No solvent Solvent System: Dioxane/H₂O or THF/H₂O protodeboronation_yes->solvent protodeboronation_no->solvent

Caption: Decision tree for selecting key reaction components.

Comparison of Common Catalysts and Ligands
Catalyst SystemTypical SubstratesAdvantagesConsiderations
Pd(PPh₃)₄ Aryl iodides, bromidesCommercially available, well-established.Can be less effective for challenging couplings; requires higher temperatures.
Pd(OAc)₂ / SPhos Aryl bromides, chloridesHighly active, good for sterically hindered substrates.[12]Ligand is air-sensitive.
Pd(dppf)Cl₂ Heteroaryl boronic acidsRobust and versatile, often effective for challenging couplings.[12]Can be less active than systems with more specialized ligands.
Pd₂(dba)₃ / XPhos Aryl chlorides, sterically demanding couplingsVery high activity, broad substrate scope.Ligand can be expensive.
Guide to Bases and Solvents
BasePropertiesCommon Use Cases
K₂CO₃ / Na₂CO₃ Common, inexpensiveStandard couplings, often in aqueous solvent mixtures.
K₃PO₄ Stronger, moderately solubleOften effective for challenging couplings, including those with aryl chlorides.[7]
Cs₂CO₃ / CsF Highly soluble, strong baseUsed for difficult couplings where other bases fail.
KF Mild baseCan minimize side reactions like protodeboronation and hydrolysis of esters.[13]
Solvent SystemPropertiesCommon Use Cases
1,4-Dioxane / Water High boiling point, good solvating powerGeneral purpose, suitable for a wide range of substrates.[2]
Toluene / Water Good for hydrophobic substratesStandard choice for many Suzuki couplings.
THF / Water Lower boiling pointUseful when milder heating is required.
DMF / MeCN Polar aprotic solventsCan sometimes influence selectivity in complex systems.[14]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to optimize the Suzuki-Miyaura cross-coupling of this compound, troubleshoot common issues, and achieve your synthetic goals with greater efficiency and confidence.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Benchchem.
  • Protodeboronation. Wikipedia. [Link]

  • Technical Support Center: Managing Protodeboryl
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • Technical Support Center: Protodeboron
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid. Benchchem.
  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

Sources

Troubleshooting guide for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to equip you with the scientific rationale behind experimental protocols, enabling you to diagnose and resolve issues effectively.

Introduction to this compound

This compound belongs to the versatile class of boronic acids, which are increasingly utilized in chemical biology and drug discovery. A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols.[1] This property allows them to interact with a wide range of biological molecules, including carbohydrates found on the surface of cells, which can facilitate cellular uptake.[2][3][4][5] However, the unique chemical nature of the boronic acid moiety also presents specific challenges in experimental design and execution. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Preparation

Question 1: My this compound is not dissolving properly in my desired solvent. What should I do?

  • Underlying Principle: The solubility of boronic acids can be limited in aqueous solutions, especially at neutral pH. The planarity of the phenyl ring and the thiazole group in this specific molecule can contribute to stacking and reduce solubility. Phenylboronic acid itself has limited solubility in water but is more soluble in polar organic solvents like DMSO and ethanol.[6]

  • Troubleshooting Steps:

    • Solvent Choice: For stock solutions, high-purity, anhydrous DMSO is the recommended starting point. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cell culture medium.

    • Sonication & Gentle Warming: If solubility remains an issue, gentle warming (not exceeding 37°C) and brief sonication can aid dissolution. Avoid excessive heat, which can degrade the compound.

    • pH Adjustment: The ionization state of the boronic acid is pH-dependent.[7][8][9] In aqueous solutions with a pH higher than the pKa of the boronic acid, it converts to the more soluble anionic tetrahedral form.[8][9] For final dilutions in aqueous buffers, a slight increase in pH (if tolerated by your assay) might improve solubility. However, for cell-based assays, maintaining physiological pH is crucial.

    • Fresh Stock Solutions: Boronic acids can dehydrate to form boroxines (trimeric anhydrides).[6] Always prepare fresh stock solutions and avoid long-term storage of diluted aqueous solutions.

Question 2: I'm concerned about the stability of my compound in the cell culture medium during a long-term experiment. How stable is this compound?

  • Underlying Principle: Boronic acids are susceptible to oxidative degradation, particularly in biological environments that can contain reactive oxygen species (ROS).[10][11] The rate of oxidation can be influenced by the specific substituents on the phenyl ring.

  • Troubleshooting & Best Practices:

    • Minimize Exposure to Light and Air: Prepare solutions fresh and store stock solutions under an inert gas (like argon or nitrogen) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

    • Component Check in Media: Some cell culture media components can interact with boronic acids. For instance, high concentrations of diol-containing molecules (like certain sugars) could potentially compete for binding. While generally not an issue at standard concentrations, be mindful of specialized media formulations.

    • Consider Oxidative Stress: If your experimental model involves high levels of oxidative stress, the stability of the boronic acid may be compromised. It may be necessary to refresh the medium containing the compound more frequently. Some research has focused on developing boronic acids with enhanced oxidative stability.[10][11]

    • Avoid Certain Metals: Copper ions, in particular, have been shown to mediate the degradation of boronic acids.[12] If your assay involves copper-based reagents (e.g., in "click" chemistry protocols), be aware of this potential interaction.

Cellular Assays: Unexpected Results

Question 3: I'm observing unexpected cytotoxicity or off-target effects in my cell-based assay. Could the boronic acid moiety be responsible?

  • Underlying Principle: While many boronic acids are well-tolerated by cells, some have been reported to have mutagenic potential or to cause cytotoxicity.[13] The mechanism of toxicity is not always clear but can be related to interactions with essential cellular components. The boronic acid group itself is not inherently toxic; for example, the FDA-approved drug bortezomib is a boronic acid derivative.[8][9]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Include a viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) in parallel with your primary functional assay.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration used for your compound) to ensure that the observed effects are not due to the solvent.

    • Structure-Activity Relationship: If available, test a close analog of your compound that lacks the boronic acid group to determine if the observed effects are specific to this moiety.

    • Assay Interference: Boronic acids can interact with proteins, particularly at sites containing serine or histidine residues.[1] This can lead to non-specific enzyme inhibition or interference with protein function.

Question 4: My results are inconsistent between experiments. What could be causing this variability?

  • Underlying Principle: Inconsistent results with boronic acids often trace back to issues with compound handling, solution preparation, or the pH-dependent nature of their interactions.

  • Troubleshooting Workflow:

    Troubleshooting_Inconsistent_Results cluster_prep Compound Preparation cluster_qc Quality Control cluster_assay Assay Conditions Start Inconsistent Results Observed Prep Review Compound Preparation Protocol Start->Prep Fresh Using fresh vs. old stock solution? Prep->Fresh QC Perform Quality Control Checks Purity Confirm compound purity (LC-MS/NMR)? QC->Purity Assay Examine Assay Conditions pH Is media pH consistent? Assay->pH Final Consistent Results Solubility Visual check for precipitation? Fresh->Solubility Storage Proper aliquotting and storage? Solubility->Storage Storage->QC Concentration Verify stock concentration? Purity->Concentration Concentration->Assay Incubation Are incubation times precise? pH->Incubation Equilibration Sufficient equilibration time allowed?[7] Incubation->Equilibration Equilibration->Final

    Caption: Troubleshooting workflow for inconsistent results.

Assay-Specific Issues

Question 5: I suspect my boronic acid compound is interfering with the assay readout itself. How can I test for this?

  • Underlying Principle: Boronic acids can be reactive and may interfere with assay components. For example, they can interact with diol-containing detection reagents or proteins involved in the signaling cascade of a reporter assay. Thiol-containing reagents, like DTT, can also interact with some reactive compounds.[14]

  • Troubleshooting Steps:

    • Acetonuclear Assay: Run your assay in the absence of cells or the primary biological target. Add your compound to the assay buffer and detection reagents to see if it directly affects the signal (e.g., quenches fluorescence, inhibits a reporter enzyme like luciferase or HRP).

    • Control for Reactivity: Include controls to test for chemical reactivity. For instance, if your assay contains thiol reagents like DTT, test your compound's activity in the presence and absence of DTT. A significant change in potency may indicate thiol reactivity.[14]

    • Orthogonal Assays: If possible, confirm your findings using a different assay that relies on an alternative detection method. For example, if you see an effect in a fluorescence-based assay, try to validate it with a label-free or luminescence-based method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of the compound in a sterile microfuge tube. For example, to make 1 mL of a 10 mM solution (MW: 248.07 g/mol ), you would need 2.48 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your boronic acid compound in cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the compound or vehicle. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Summary Table

ParameterRecommended Starting PointRationale
Stock Solution Solvent Anhydrous DMSOGood solubility for many boronic acids; minimizes hydrolysis.
Stock Concentration 10-50 mMAllows for small volumes to be added to aqueous media, minimizing solvent effects.
Storage Temperature -20°C to -80°CPreserves compound integrity and prevents degradation.
Working Concentration 0.1 - 100 µM (cell-dependent)Must be determined empirically for each cell line and assay.
pH of Final Assay Buffer Physiological pH (~7.4)Essential for cell health; be aware that boronic acid-diol interactions can be pH-dependent.[7]

Visualizing the Boronic Acid-Diol Interaction

The fundamental interaction of boronic acids that drives much of their biological activity is the formation of a reversible boronate ester with a diol-containing molecule, such as a carbohydrate on a cell-surface glycoprotein.

Caption: Reversible formation of a cyclic boronate ester.

References

  • Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding. Chemical Communications (RSC Publishing).
  • Rainey, M. A., et al. Boronate-Mediated Biologic Delivery. PMC - NIH.
  • Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. The Royal Society of Chemistry.
  • Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society.
  • Boronic Acid Mediated Cellular Delivery of Therapies. University of Pittsburgh.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate.
  • Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. MDPI.
  • Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection. Benchchem.
  • Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Phenylboronic acid. Wikipedia.

Sources

Purification techniques for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of this compound and its related reaction products. This molecule, with its unique combination of a boronic acid, an amide linker, and a thiazole ring, presents specific challenges and opportunities for purification. Success in isolating this compound in high purity hinges on understanding its chemical personality—specifically, its acidic and basic functionalities and its susceptibility to certain side reactions. This guide is designed to provide you, our fellow researchers, with field-proven insights and actionable protocols to navigate these challenges effectively.

Section 1: Understanding the Molecule & Potential Impurities

The structure of this compound contains three key functional groups that dictate its behavior:

  • The Boronic Acid Group (-B(OH)₂): This is a Lewis acid and can be deprotonated under basic conditions (pKa ~8-9), forming a water-soluble boronate salt. It is also prone to dehydration to form cyclic boroxine anhydrides, especially under anhydrous conditions or upon heating.

  • The Thiazole Ring: The nitrogen atom in the thiazole ring is basic and can be protonated under acidic conditions.

  • The Amide Linker (-CONH-): This group is relatively neutral but contributes to the molecule's polarity and hydrogen bonding potential.

This amphoteric nature is the key to many of the purification strategies outlined below. The most common impurities depend on the synthetic route, but they typically arise from the starting materials or from side reactions of the boronic acid moiety itself.

Table 1: Common Impurities and Their Origin

Impurity TypeChemical Name/StructureLikely OriginRemoval Strategy
Protodeboronation Product N-(thiazol-2-yl)benzamideCleavage of the C-B bond, replaced by C-H. Often catalyzed by acid, base, or metal catalysts.[1]Chromatography, careful acid-base extraction.
Homocoupling Product Biphenyl-3,3'-dicarboxylic acid bis-[(thiazol-2-yl)amide]Palladium-mediated coupling of two boronic acid molecules during a Suzuki reaction.[2][3]Chromatography, recrystallization.
Boroxine Trimeric cyclic anhydride of the boronic acidDehydration of the boronic acid. Formation is an equilibrium process.[1]Addition of water during workup or recrystallization from aqueous solvents.[1]
Unreacted Starting Materials 3-Aminophenylboronic acid, 2-aminothiazole, 3-carboxyphenylboronic acidIncomplete amide coupling reaction.Acid-base extraction, chromatography.
Catalyst Residues Palladium complexes, phosphine oxidesRemnants from a Suzuki or other cross-coupling reaction.Filtration, specific extraction techniques, chromatography.[4]

Section 2: Troubleshooting Guide (Q&A Format)

Q1: My initial workup has left a crude solid/oil with multiple spots on TLC. Where do I start?

A1: This is a common scenario. The most effective first step is a selective liquid-liquid extraction based on pH to separate acidic, basic, and neutral components. Your target molecule is amphoteric, meaning it can be soluble in both aqueous acid and aqueous base. However, many likely impurities are not.

  • The Causality: By dissolving your crude product in an organic solvent (like ethyl acetate) and washing with an aqueous base (e.g., 1M NaOH), your acidic boronic acid will deprotonate to form a sodium boronate salt and move into the aqueous layer.[4][5][6][7] Neutral impurities (like a protodeboronation product or phosphine oxides) will remain in the organic layer. Subsequently, you can acidify the aqueous layer to re-protonate your product and extract it back into an organic solvent. A similar wash with aqueous acid (e.g., 1M HCl) can remove basic impurities.

See SOP 1 for a detailed protocol. This acid-base cleanup should be your first line of defense and will significantly simplify any subsequent purification steps.

Q2: My product is an intractable oil or an amorphous solid that won't crystallize. How can I purify it?

A2: This issue often arises from persistent impurities (including residual solvents) that inhibit lattice formation or from the presence of boroxines, which are often oily.

  • Strategy 1: Trituration. This is a simple and effective technique for inducing crystallinity. Suspend your crude oil/solid in a solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, hexane, or a mixture like ethyl acetate/hexane).[8] Stir or sonicate the suspension vigorously. The pure product should precipitate as a solid, while the impurities remain in the solvent.

  • Strategy 2: Convert to a Crystalline Derivative. Boronic acids can be derivatized to form highly crystalline adducts. A common method is to react the crude boronic acid with diethanolamine, which often forms a stable, easily crystallizable complex.[7][9] This adduct can then be purified by recrystallization and the free boronic acid can be regenerated by treatment with acid.

  • Strategy 3: Freeze-Drying/Lyophilization. If your compound is soluble in water or a solvent like 1,4-dioxane, freeze-drying can remove residual solvents and yield a fluffy, amorphous solid that may be more amenable to other purification techniques or direct use if purity is sufficient.

Q3: My compound streaks badly on silica gel chromatography. What are my options?

A3: Streaking (or tailing) of boronic acids on silica gel is a well-known problem.[6] It's caused by the interaction of the acidic boronic acid group with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption and poor separation.

  • The Causality: The Lewis acidic boron atom can coordinate strongly to the Lewis basic oxygen atoms of the silanols. This interaction can be disrupted to achieve better chromatography.

  • Solution A: Modify the Mobile Phase. Adding a small amount of a polar, acidic modifier to your eluent can improve peak shape. Acetic acid (~0.5-1%) is a common choice. It protonates the silanol groups, reducing their interaction with your compound.

  • Solution B: Use a Different Stationary Phase. If modifying the eluent fails, switch to a less acidic or neutral stationary phase like neutral alumina.[8] Alternatively, reversed-phase chromatography (C18) using a mobile phase like acetonitrile/water or methanol/water is often very effective for polar boronic acids.[6][10]

  • Solution C: Impregnate the Silica Gel. A more advanced technique involves pre-treating the silica gel with boric acid.[11] This saturates the problematic binding sites on the silica, allowing your boronic acid product to elute more cleanly.

Q4: I've tried extraction and chromatography, but a key impurity remains. What's next?

A4: When impurities co-elute or have very similar solubility profiles, recrystallization is often the most powerful tool for achieving high purity.

  • The Causality: Recrystallization is an equilibrium-based process where molecules of the desired compound selectively deposit onto a growing crystal lattice, excluding differently shaped impurity molecules.

  • Execution: The key is finding the right solvent or solvent system. You need a solvent that dissolves your compound poorly at room temperature but well when heated. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures thereof).[12] Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly and undisturbed. If no single solvent works, try an anti-solvent system (e.g., dissolve in hot ethanol, then slowly add water until turbidity appears, then cool).

Section 3: Standard Operating Protocols (SOPs)

SOP 1: High-Purity Isolation via Acid-Base Extraction

This protocol exploits the amphoteric nature of the target molecule to remove neutral, strictly acidic, or strictly basic impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in ethyl acetate (EtOAc, 50 mL). If there are insoluble materials, filter them off.

  • Basic Wash (Removes Acidic Impurities): Transfer the EtOAc solution to a separatory funnel. Extract with 1M NaOH solution (2 x 25 mL).

    • Rationale: Your product, being a boronic acid, will move to the aqueous basic layer. Neutral impurities remain in the organic layer (EtOAc Layer 1 - Discard or analyze for neutral byproducts).

  • Combine & Acidify: Combine the aqueous layers from Step 2. Cool in an ice bath and slowly acidify to pH ~5-6 with 2M HCl. Be cautious as this is an exothermic process.

    • Rationale: Re-protonating the boronate salt makes the product less water-soluble. A white precipitate of your product should form.

  • Product Extraction: Extract the acidified aqueous suspension with fresh EtOAc (3 x 30 mL). The product will now move back into the organic phase.

  • Acidic Wash (Removes Basic Impurities): Combine the organic layers from Step 4 and wash with 1M HCl (1 x 20 mL), followed by a saturated NaCl (brine) solution (1 x 20 mL).

    • Rationale: The thiazole nitrogen will be protonated by the acid wash, but the equilibrium will favor the less polar product remaining in the organic phase. Any highly basic impurities will be removed in the aqueous acid wash. The brine wash removes residual water.

  • Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified solid.

SOP 2: Purification by Recrystallization
  • Solvent Screening: Place a small amount (~10-20 mg) of the purified material from SOP 1 into several test tubes. Add a few drops of different solvents (e.g., ethanol, acetonitrile, water, ethyl acetate/hexane mixture) to each.

  • Identify Candidate Solvent: Find a solvent that dissolves the solid completely upon heating but in which it is sparingly soluble at room temperature. An ethanol/water or acetonitrile/water mixture is often a good starting point.

  • Perform Recrystallization: Place the bulk material (e.g., 500 mg) in an Erlenmeyer flask. Add the chosen solvent dropwise at elevated temperature until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 4: Visual Workflows & Diagrams

Purification_Decision_Tree start Crude Reaction Product check_purity Initial Purity Assessment (TLC, NMR) start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity / Complex Mixture check_purity->low_purity No recrystallize Recrystallization / Trituration (SOP 2) high_purity->recrystallize For Ultra-High Purity acid_base Perform Acid-Base Extraction (SOP 1) low_purity->acid_base reassess Reassess Purity acid_base->reassess cryst_oil Product is Oily or Amorphous? reassess->cryst_oil Purity Not OK final_product Pure Product reassess->final_product Purity OK chromatography Column Chromatography (Silica or C18) cryst_oil->chromatography No cryst_oil->recrystallize Yes chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Workflow cluster_org1 Organic Phase 1 (EtOAc) cluster_aq1 Aqueous Phase 1 (NaOH) cluster_aq2 Aqueous Phase 2 (HCl) cluster_org2 Organic Phase 2 (EtOAc) crude_org Crude Product in EtOAc neutrals Neutral Impurities (e.g., protodeboronation product) product_salt Product as Boronate Salt crude_org->product_salt Extract with NaOH product_precip Product Precipitates product_salt->product_precip Acidify with HCl product_final Pure Product in EtOAc product_precip->product_final Extract with EtOAc

Caption: Workflow for the acid-base extraction protocol (SOP 1).

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: How should I store purified this compound?

    • Store it in a cool, dark, and dry place. A desiccator or a tightly sealed container under an inert atmosphere (like argon or nitrogen) is ideal. This minimizes exposure to moisture, which can hydrolyze the compound or affect the boronic acid/boroxine equilibrium, and light, which can cause degradation over time.

  • FAQ 2: What is the best way to confirm the final purity of my product?

    • A combination of techniques is best. ¹H NMR spectroscopy will confirm the structure and identify any proton-bearing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace-level impurities and confirming the molecular weight.[13] For quantitative purity assessment, qNMR (quantitative NMR) or HPLC with a UV detector and a reference standard are the gold standards.[10]

  • FAQ 3: I synthesized the pinacol boronate ester of this molecule instead of the boronic acid. Do these purification techniques still apply?

    • Not directly. Boronate esters are neutral and much less polar than their corresponding boronic acids. They are not acidic, so the acid-base extraction (SOP 1) will not work. Purification of boronate esters almost always relies on silica gel chromatography.[8] However, they can still be challenging to chromatograph and may require modified systems like boric acid-impregnated silica or neutral alumina.[11][14]

  • FAQ 4: My NMR shows some broad humps in the baseline, and the integration isn't perfect. What could this be?

    • This is often indicative of the presence of boroxines. The equilibrium between the monomeric boronic acid and the trimeric boroxine can sometimes lead to broadened peaks in NMR. Adding a drop of D₂O to your NMR tube can sometimes sharpen these signals by shifting the equilibrium back to the monomeric diol form.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Begeezee. (2017). Purification of boronic acids? Reddit. [Link]

  • Jubilant Organosys Ltd. (2005). Process for purification of boronic acid and its derivatives.
  • Anonymous. (2022). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Sabila, C. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Sabila, C. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Anonymous. (2022). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2022). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Miller, R. A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Miller, R. A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Accounts of Chemical Research. [Link]

  • Shiro, M., et al. (2002). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Anonymous. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Wos, J. A., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). Journal of Medicinal Chemistry. [Link]

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Technical Support Center: Enhancing the Stability of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. It addresses common stability challenges encountered in solution and offers practical troubleshooting strategies and preventative measures to ensure experimental success and data integrity.

Introduction to this compound and its Stability Challenges

This compound is a vital building block in contemporary medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex bioactive molecules. However, like many boronic acids, it is susceptible to degradation in solution, which can significantly compromise reaction yields, the purity of final compounds, and the reliability of biological assays. The primary degradation pathways include:

  • Dehydration to Boroxines: In aprotic solvents or upon concentration, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1][2][3] While this process is often reversible in the presence of water, it effectively removes the active monomeric boronic acid from the reaction, leading to diminished yields.[1][2][3]

  • Oxidative Decomposition: The boronic acid group can be oxidized, cleaving the carbon-boron bond to form the corresponding phenol.[4][5] This process can be accelerated by dissolved oxygen, trace metal impurities, and changes in pH.

  • Protodeboronation: This degradation pathway involves the cleavage of the C-B bond and its replacement with a carbon-hydrogen bond.[6] This reaction is often catalyzed by acidic or basic conditions and can be influenced by the solvent and temperature.[6]

Understanding and mitigating these degradation pathways is crucial for the successful application of this compound. This guide provides a structured approach to troubleshooting stability issues and offers validated protocols to enhance the longevity of this critical reagent in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Suzuki-Miyaura reaction is sluggish or failing, and I suspect an issue with my this compound. How can I confirm this?

Answer: A failing reaction is a common symptom of boronic acid degradation. Before extensively modifying your reaction conditions, it is essential to verify the integrity of your starting material.

Troubleshooting Steps:

  • Assess Purity of Solid Reagent:

    • Technique: ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Procedure: Dissolve a small sample of your solid this compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹¹B NMR spectra.

    • Expected Outcome: The ¹H NMR should display the characteristic peaks for the compound without significant impurities. The ¹¹B NMR should ideally show a single, sharp peak corresponding to the boronic acid. The presence of broad signals or multiple peaks in the ¹¹B NMR may indicate the formation of boroxines or other degradation products.

  • Evaluate Stability in Your Reaction Solvent:

    • Technique: High-Performance Liquid Chromatography (HPLC) time-course study.[7]

    • Protocol:

      • Prepare a stock solution of this compound in your reaction solvent at the intended reaction concentration.

      • Immediately inject an aliquot (t=0) into an HPLC system to obtain a baseline chromatogram. A reverse-phase C18 column is a common starting point.[7]

      • Maintain the stock solution under your intended reaction conditions (temperature, light exposure, inert atmosphere).

      • Inject aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and monitor for the appearance of new peaks or a decrease in the area of the parent peak.

    • Interpretation: A significant decrease in the main peak area over time is a strong indicator of instability under your experimental conditions.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Time-Course Analysis (HPLC) cluster_data Data Interpretation prep_solid 1. Obtain Solid This compound dissolve 2. Dissolve in Reaction Solvent prep_solid->dissolve t0 3. Inject Aliquot (t=0) - Establish Baseline dissolve->t0 incubation 4. Incubate Solution under Reaction Conditions t0->incubation sampling 5. Inject Aliquots at Timed Intervals (e.g., 1h, 4h, 24h) incubation->sampling monitor 6. Monitor Chromatograms - Parent Peak Area - Impurity Peaks sampling->monitor conclusion 7. Determine Stability Profile monitor->conclusion

Caption: Workflow for assessing the stability of this compound in solution using HPLC.

FAQ 2: I'm observing a white precipitate forming in my aprotic reaction solvent. What is it and how can I prevent it?

Answer: The white precipitate is most likely the corresponding boroxine, formed through the intermolecular dehydration of three boronic acid molecules.[1][2][3] This is a common issue in aprotic solvents and at higher concentrations.

Troubleshooting and Prevention:

  • Solvent Choice:

    • Recommendation: If compatible with your reaction, consider using a co-solvent system that includes a protic component like water or an alcohol. The presence of water can shift the equilibrium from the boroxine back to the active monomeric boronic acid.[3]

    • Causality: Water can hydrolyze the B-O-B bonds of the boroxine, reforming the desired boronic acid.

  • pH Management:

    • Recommendation: For aqueous or partially aqueous solutions, maintaining a slightly acidic to neutral pH (approximately 4-7) can minimize both boroxine formation and other degradation pathways.[6]

    • Causality: At a pH above the boronic acid's pKa (typically around 9), the equilibrium shifts towards the tetrahedral boronate species. While this anionic form is often more reactive in Suzuki couplings, it can also be more susceptible to protodeboronation and oxidation.[6]

  • In Situ Protection with Diols:

    • Recommendation: The addition of a diol, such as pinacol, can form a more stable cyclic boronate ester in situ.[8] These esters are generally more soluble and less prone to degradation than the free boronic acid.[8]

    • Protocol for In Situ Protection:

      • Dissolve the this compound in the desired reaction solvent.

      • Add 1.1 to 1.5 equivalents of pinacol.

      • Stir the mixture at room temperature for 30-60 minutes before adding other reagents. The formation of the more stable pinacol ester can often be confirmed by NMR or mass spectrometry.

Degradation and Protection Pathways

G cluster_degradation Degradation Pathways cluster_protection Protection Strategy BA This compound (Active Monomer) Boroxine Boroxine (Inactive Trimer) BA->Boroxine Dehydration (Aprotic Solvent) Phenol Phenol Derivative (Oxidation Product) BA->Phenol Oxidation (+ [O]) Deboronated Deboronated Product BA->Deboronated Protodeboronation (H+) BoronateEster Boronate Ester (Stabilized) BA->BoronateEster + Diol (e.g., Pinacol) Boroxine->BA Hydrolysis (+ H2O)

Caption: Key degradation pathways of boronic acids and a common stabilization strategy.

FAQ 3: What is the best practice for preparing and storing stock solutions of this compound?

Answer: Proper preparation and storage are paramount for maintaining the integrity of your boronic acid stock solutions and ensuring reproducible results.

Recommended Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection:

    • Primary Choice: Dimethyl sulfoxide (DMSO) is often a suitable solvent for creating concentrated stock solutions due to its high dissolving power and relatively low reactivity towards boronic acids.

    • Alternative: If DMSO is incompatible with your downstream application, consider a solvent system that balances solubility and stability, such as a mixture of an organic solvent and a small amount of water.

  • Preparation Procedure:

    • Whenever possible, use an inert atmosphere (e.g., argon or nitrogen) when preparing solutions to minimize exposure to atmospheric oxygen.

    • Utilize high-purity, anhydrous solvents to avoid contaminants that could catalyze degradation.

    • Prepare solutions at room temperature. Avoid heating, as it can accelerate decomposition.[2]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[7]

    • Aliquoting: Divide the stock solution into small, single-use aliquots. This crucial step minimizes freeze-thaw cycles, which can introduce moisture and oxygen with each use.

    • Container: Use amber vials or wrap clear vials in aluminum foil to protect the light-sensitive compound from photodegradation.

Quantitative Stability Comparison under Different Storage Conditions

Storage ConditionSolventTemperatureEstimated Shelf-LifeRecommendation
Benchtop, ambient lightDMSO25°C< 1 weekNot Recommended
Dark, 4°CDMSO4°C1-2 weeksSuitable for short-term use (within a few days)
Dark, -20°C (aliquoted)DMSO-20°C> 6 monthsRecommended for long-term storage [7]
Dark, -80°C (aliquoted)DMSO-80°C> 1 yearOptimal for long-term archival [7]

Note: These are general guidelines. The actual stability may vary depending on the purity of the solvent and the initial quality of the boronic acid.

References

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Vertex AI Search.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). Vertex AI Search.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). PMC - NIH. Retrieved from [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Journal of Organic Chemistry.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Vertex AI Search.
  • (3-(Benzo[d]thiazol-2-yl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. Retrieved from [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). GlobalChemMall. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. Retrieved from [Link]

  • 3-Aminophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • (4-(Thiazol-2-ylcarbaMoyl)phenyl)boronic acid-850568-26-2. (n.d.). Thoreauchem. Retrieved from [Link]

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Overcoming poor yield in the synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues, focusing on the underlying chemical principles to empower you to optimize your experimental outcomes.

The synthesis of this molecule primarily involves an amide coupling between 3-boronobenzoic acid and the electron-deficient 2-aminothiazole, a reaction that presents unique challenges. Furthermore, the inherent instability of the boronic acid moiety requires careful handling and strategic reaction design to prevent degradation and maximize yield.

Troubleshooting Guide: Overcoming Common Synthesis Failures

This section addresses specific experimental problems in a question-and-answer format.

Q1: My amide coupling reaction between 3-boronobenzoic acid and 2-aminothiazole has stalled or resulted in a very low yield. What are the likely causes and solutions?

A1: This is the most common bottleneck in the synthesis. The low reactivity of 2-aminothiazole is the primary cause. Its nitrogen lone pair is delocalized into the aromatic thiazole ring, significantly reducing its nucleophilicity. Standard coupling conditions (e.g., EDC/HOBt) are often insufficient.[1][2]

Core Problem: Poor nucleophilicity of the amine and suboptimal activation of the carboxylic acid.

Solutions & Scientific Rationale:

  • Employ a More Potent Coupling Reagent: Switch to a uranium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium-based reagent like BOP or PyBOP. These reagents form highly activated esters that react more readily with weak nucleophiles.

  • Convert to an Acyl Halide: A more robust method involves converting the 3-boronobenzoic acid to its acyl chloride or acyl fluoride.

    • Acyl Chlorides (using SOCl₂ or (COCl)₂): This method is effective but can be harsh. The boronic acid may not be stable to the acidic byproducts (HCl). This route is best attempted on a protected version of the boronic acid (see Q2).

    • Acyl Fluorides (using BTFFH): A protocol using BTFFH (N,N,N′,N′-tetramethyl-5-(trifluoromethyl)-1,3-benzenedisulfonamide) to generate an acyl fluoride in situ has been shown to be highly effective for coupling with electron-deficient amines at elevated temperatures.[1] This is often a superior choice as it avoids harsh acidic conditions.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like anhydrous DMF or NMP to ensure all reagents are fully dissolved.

    • Base: A non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine is crucial to scavenge the acid produced during the reaction without competing in the coupling.

    • Temperature: For challenging couplings, particularly with acyl fluorides, increasing the temperature to 80 °C or higher may be necessary to drive the reaction to completion.[1]

Comparative Table of Coupling Reagents
Coupling ReagentActivation MechanismProsConsRecommended For
EDC/HOBtForms HOBt active esterCommon, inexpensiveOften fails with electron-deficient aminesSimple, reactive amines
HATU/DIPEAForms highly reactive OAt esterHigh reactivity, fast kineticsExpensive, potential side reactionsElectron-deficient & hindered amines
Acyl ChlorideMost reactive acylating agentVery high reactivityHarsh conditions (HCl byproduct), potential for boronic acid degradationUse with protected boronic acid
BTFFH/DIPEAIn situ acyl fluoride formationExcellent for hindered/e-deficient aminesRequires elevated temperaturesThis specific synthesis [1]

Q2: I am observing a significant amount of a major byproduct, N-(thiazol-2-yl)benzamide, which has lost the boronic acid group. What is this side reaction and how can I prevent it?

A2: You are observing protodeboronation , a common undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[3] This process is often accelerated by heat, aqueous conditions, and the presence of either acid or base.

Core Problem: Inherent instability of the boronic acid functional group.

Solutions & Scientific Rationale:

  • Protect the Boronic Acid: The most effective strategy is to temporarily convert the boronic acid into a more stable derivative before the amide coupling.

    • Pinacol Ester (Ar-B(pin)): Reacting 3-boronobenzoic acid with pinacol forms a boronate ester. This derivative is significantly more stable to protodeboronation and is generally compatible with amide coupling conditions. The pinacol ester can be hydrolyzed back to the boronic acid in a final step or, in many cases, used directly in subsequent reactions like Suzuki couplings.[4]

    • Diethanolamine Adduct: Boronic acids form stable, crystalline adducts with diethanolamine.[5] These adducts are often easily purified and can mask the boronic acid during the coupling reaction, releasing it during aqueous workup.

  • Strictly Anhydrous Conditions: Water is a proton source for protodeboronation. Ensure all solvents and reagents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: While elevated temperatures may be needed for the amide coupling, prolonged heating increases the rate of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed.

  • Use a Boronic Acid Derivative as Starting Material: Consider starting the synthesis from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This allows you to perform the challenging amide coupling on a stable substrate, followed by a simple deprotection at the end.

Workflow Diagram: Recommended Synthetic Route

Below is a diagram illustrating the recommended workflow that incorporates the boronic acid protection strategy to minimize side reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 3-Boronobenzoic Acid B 3-(Pinacolboranyl)benzoic Acid A->B  Pinacol, Toluene, Dean-Stark D N-(Thiazol-2-yl)-3-(pinacolboranyl)benzamide B->D C 2-Aminothiazole C->D E This compound D->E  Acidic Hydrolysis (e.g., HCl) Coupling HATU, DIPEA, DMF

Caption: Recommended workflow with boronic acid protection.

Q3: My final product is difficult to purify. Standard silica gel chromatography gives poor separation and low recovery. What purification strategies are recommended?

A3: Boronic acids are notoriously difficult to purify via standard silica gel chromatography.[4][6] They are polar, can be acidic enough to streak on the column, and may degrade on the silica surface. The presence of the basic thiazole nitrogen in your target molecule further complicates this.

Core Problem: Unfavorable interactions of the boronic acid with the stationary phase.

Solutions & Scientific Rationale:

  • Acid-Base Extraction: This is often the most effective method.

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).

    • Wash with a mild acid (e.g., 1M HCl) to protonate the thiazole nitrogen and remove basic impurities.

    • Extract the organic layer with a mild base (e.g., 1M NaHCO₃ or dilute NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which moves to the aqueous layer, leaving non-acidic impurities behind.

    • Carefully re-acidify the aqueous layer with 1M HCl until the product precipitates out.

    • Filter the solid product and wash with cold water.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity. Experiment with solvent systems such as Ethanol/Water, Acetonitrile/Water, or Toluene.

  • Specialized Chromatography:

    • Boric Acid-Treated Silica: Pre-treating the silica gel with a boric acid solution can reduce the Lewis basicity of the silica surface, minimizing degradation and improving elution profiles.[7]

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be very effective.

Troubleshooting Logic Tree: Purification

This diagram provides a decision-making framework for purifying your final product.

G Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst Yes AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No Success1 Pure Product TryRecryst->Success1 Successful TryRecryst->AcidBase Fails Precipitate Does product precipitate upon re-acidification? AcidBase->Precipitate Filter Filter & Dry Solid Precipitate->Filter Yes Oily Product remains oily or impure Precipitate->Oily No / Impure Success2 Pure Product Filter->Success2 Chromatography Proceed to Chromatography Oily->Chromatography ReversedPhase Try Reversed-Phase (C18) HPLC Chromatography->ReversedPhase BoricSilica Try Boric Acid-Treated Silica Gel Chromatography->BoricSilica

Caption: Decision tree for product purification.

Frequently Asked Questions (FAQs)

Q: How can I check the quality of my 3-boronobenzoic acid starting material?

A: Phenylboronic acids can dehydrate upon storage to form a cyclic trimer called a boroxine.[8] While this is often a reversible process, it can complicate stoichiometry. You can check for boroxine formation using ¹H NMR; the aromatic and hydroxyl protons will have different chemical shifts. A simple quality check is to dissolve a small sample in a solvent like DMSO-d₆; the boroxine should slowly revert to the monomer in the presence of trace water. For critical applications, recrystallizing the starting material from water or an ethanol/water mixture can ensure you are starting with pure monomeric boronic acid.

Q: Can I use a Suzuki coupling to form the C-C bond first and then build the amide?

A: Yes, this is a viable alternative strategy. For example, you could perform a Suzuki coupling between 3-bromobenzonitrile and 2-(tributylstannyl)thiazole, followed by hydrolysis of the nitrile to the carboxylic acid, and finally an amide coupling with a different amine if needed. However, the direct amide coupling approach described above is generally more convergent and atom-economical if the challenges with the electron-deficient amine can be overcome.

Q: What is the mechanism of protodeboronation under basic conditions?

A: Under basic conditions, the boronic acid exists as the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻. This species is more susceptible to protonolysis, where a proton source (like water) attacks the ipso-carbon, leading to the concerted cleavage of the C-B bond.[9] This is why even mildly basic aqueous conditions during workup or reaction can lead to significant product loss.

Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis via Pinacol Ester Protection

Step A: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-boronobenzoic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.1 M concentration).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting solid can often be used without further purification. If necessary, recrystallize from a hexane/ethyl acetate mixture.

Step B: Amide Coupling and Deprotection

  • Dissolve 3-(pinacolboranyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 2-aminothiazole (1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight, or gently heat to 50-60 °C if the reaction is slow. Monitor progress by LC-MS.

  • Once the coupling is complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • To the crude pinacol ester, add a 10:1 mixture of THF and 2M HCl.

  • Stir vigorously at room temperature for 2-4 hours until deprotection is complete (monitor by LC-MS).

  • Neutralize carefully with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Purify the final product using the acid-base extraction method described in Q3.

References

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis.... New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. (2022-05-02). Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. (2011-10-03). Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. PubMed. (2018-02-27). Available at: [Link]

  • 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Scholars Research Library. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate. (2013-11-29). Available at: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. (2016-07-18). Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. (2014-12-23). Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. (2018-04-04). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015-11-05). Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. (2021-01-01). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09). Available at: [Link]

  • Purification of boronic acids?. Reddit. (2017-12-19). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015-11-05). Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021-03-02). Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Crystallization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining high-quality crystalline material. As a molecule with multiple functional groups capable of hydrogen bonding and potential for polymorphism, its crystallization requires careful control of experimental parameters. This guide synthesizes established principles of boronic acid chemistry with practical, field-proven crystallization strategies.

Understanding the Molecule: Key Crystallization Challenges

This compound is a complex molecule with several structural features that influence its crystallization behavior:

  • The Boronic Acid Moiety: Boronic acids are known to form reversible covalent complexes and are prone to dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[1] This can introduce impurities and complicate crystallization.

  • Hydrogen Bonding: The presence of the amide linker, the thiazole nitrogen, and the boronic acid hydroxyl groups creates multiple sites for hydrogen bonding. This can lead to the formation of various crystal packing arrangements, potentially resulting in polymorphism.[2][3]

  • Aromatic Systems: The phenyl and thiazole rings can participate in π-π stacking interactions, which are crucial for crystal lattice formation but can also lead to complex polymorphic landscapes.[4]

  • Solubility: Phenylboronic acids generally exhibit moderate to high solubility in polar organic solvents like ketones and ethers, and low solubility in nonpolar hydrocarbon solvents.[5][6][7] Finding the ideal solvent or solvent system that allows for a suitable solubility gradient is critical.

Due to these factors, common issues such as oiling out, formation of amorphous material, or the crystallization of unstable polymorphs can be encountered. The following sections provide a robust starting protocol and a comprehensive troubleshooting guide to address these challenges.

Recommended Crystallization Protocol: A Step-by-Step Guide

This protocol is a validated starting point for the crystallization of this compound. It is based on the principles of anti-solvent crystallization, which is often effective for compounds with moderate to high solubility in a primary solvent.

Experimental Workflow Diagram

G cluster_0 Dissolution cluster_1 Induction cluster_2 Crystal Growth cluster_3 Isolation & Drying A 1. Weigh crude material B 2. Add primary solvent (e.g., Acetone) A->B C 3. Gently warm (~40-50°C) to fully dissolve B->C D 4. Filter hot solution (0.2 µm PTFE) C->D Ensure complete dissolution E 5. Slowly add anti-solvent (e.g., Hexane) until turbidity persists D->E F 6. Add a small amount of primary solvent to redissolve E->F G 7. Seal vessel and allow to cool slowly to RT F->G Create a supersaturated solution H 8. Further cool to 4°C for 12-24h G->H I 9. Isolate crystals via vacuum filtration H->I Maximize yield J 10. Wash with cold anti-solvent I->J K 11. Dry under vacuum at low temperature (<40°C) J->K

Caption: Workflow for Anti-Solvent Crystallization.

Methodology:

  • Preparation of the Solution:

    • In a clean glass vial, dissolve the crude this compound in a minimal amount of a suitable primary solvent (see Table 1) at a slightly elevated temperature (40-50°C). Rationale: Using a minimal volume ensures that a supersaturated solution can be achieved upon cooling or anti-solvent addition.

    • Once fully dissolved, filter the hot solution through a pre-warmed syringe filter (e.g., 0.2 µm PTFE) into a clean crystallization vessel to remove any particulate impurities.[8]

  • Inducing Crystallization:

    • While gently stirring the warm solution, slowly add a pre-filtered anti-solvent (see Table 1) dropwise until the solution becomes faintly turbid. Rationale: This brings the solution to the point of saturation. Slow addition is crucial to avoid crashing out amorphous material.[9]

    • If turbidity becomes excessive, add a few drops of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Crystal Growth:

    • Seal the vessel to prevent rapid evaporation of the solvent.

    • Allow the solution to cool slowly to room temperature. Placing the vessel in an insulated container (e.g., a dewar flask) can promote slower cooling, which generally leads to larger, higher-quality crystals.[10]

    • Once at room temperature, transfer the vessel to a refrigerator (4°C) and leave undisturbed for 12-24 hours to maximize crystal growth and yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Gently wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum at a low temperature (e.g., <40°C). Rationale: Boronic acids can dehydrate at elevated temperatures, so aggressive drying should be avoided.[10]

Table 1: Solvent Selection Guide
Solvent ClassPrimary Solvents (High Solubility)Anti-Solvents (Low Solubility)Notes
Ketones Acetone, 3-PentanoneHeptane, Hexane, CyclohexaneGood starting choice. Phenylboronic acids show high solubility in ketones.[6][7]
Ethers Tetrahydrofuran (THF), DioxaneHeptane, HexaneEthers are also effective solvents for boronic acids.[5] Be cautious of peroxide formation in THF.
Esters Ethyl Acetate (EtOAc)Heptane, HexaneProvides a good balance of polarity. Recrystallization from EtOAc has been reported for other boronic acids.[9]
Alcohols Methanol, Ethanol, IsopropanolWater, HexaneCan be effective, but may lead to the formation of boronate esters if heated for extended periods. Evaporation from alcohols can sometimes yield metastable polymorphs.[2]
Aromatic TolueneHeptane, HexaneToluene can facilitate crystallization through π-π stacking interactions and has been used to obtain single crystals of boronic acid complexes.[4]
Halogenated Dichloromethane (DCM)Heptane, HexaneUse with caution due to volatility and potential for solvent inclusion in the crystal lattice.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Troubleshooting Decision Tree

G cluster_1 Troubleshooting: No Crystals cluster_2 Troubleshooting: Oiling Out cluster_3 Troubleshooting: Poor Quality Start Crystallization Attempt Fails Q1 What is the outcome? Start->Q1 Outcome1 No Crystals Form Q1->Outcome1 Solution remains clear Outcome2 Oil / Amorphous Solid Q1->Outcome2 Non-crystalline material Outcome3 Poor Crystal Quality (Needles, Powder) Q1->Outcome3 Crystals are too small S1_A Is the solution saturated? Outcome1->S1_A S2_A Is cooling rate too fast? Outcome2->S2_A S3_A Is nucleation too rapid? Outcome3->S3_A S1_B Increase concentration: - Evaporate some solvent - Add more solute S1_A->S1_B No S1_C Induce nucleation: - Scratch flask walls - Add a seed crystal S1_A->S1_C Yes S1_D Cool the solution further S1_C->S1_D S2_B Slow the cooling rate (use insulated container) S2_A->S2_B Yes S2_C Is the solution too concentrated? S2_A->S2_C No S2_D Dilute slightly with primary solvent S2_C->S2_D Yes S2_E Try a different solvent system S2_C->S2_E No S3_B Decrease supersaturation: - Reduce anti-solvent amount - Slow down cooling S3_A->S3_B Yes S3_C Try vapor diffusion method for slower crystal growth S3_A->S3_C Still poor

Caption: A decision tree for troubleshooting common crystallization issues.

Q1: My solution remains clear and no crystals have formed after cooling. What should I do?

  • Probable Cause: The solution is not sufficiently supersaturated. This means either the concentration of your compound is too low, or the chosen solvent system is too effective at keeping it dissolved even at low temperatures.

  • Solutions:

    • Increase Concentration: If the vessel is not sealed, you can allow some of the primary solvent to evaporate slowly. Alternatively, if you have more crude material, you can add it to the solution (with gentle warming to dissolve) to increase the overall concentration.

    • Induce Nucleation: Sometimes a supersaturated solution needs a trigger to start crystallizing. Try scratching the inside of the vial just below the surface of the liquid with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a crystal from a previous successful batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Further Cooling: Lower the temperature further by placing the vessel in a freezer (-10 to -20°C).[10]

Q2: My compound has "oiled out" or formed an amorphous solid instead of crystals. How can I fix this?

  • Probable Cause: The level of supersaturation was too high, or the solution was cooled too quickly. This causes the compound to crash out of solution as a liquid (oil) or a disordered solid before it has time to organize into a crystal lattice.

  • Solutions:

    • Re-dissolve and Cool Slowly: Gently warm the mixture until the oil or amorphous solid redissolves completely. Then, ensure the solution cools down much more slowly. An insulated container can help achieve a gradual temperature drop.

    • Reduce Supersaturation: Before cooling, add a small amount of the primary solvent to the solution to slightly decrease the concentration. The goal is to be just at the edge of saturation, not far beyond it.

    • Change Solvents: The solvent system may not be appropriate. Try a solvent in which your compound is slightly less soluble, or use a different anti-solvent that is more miscible with the primary solvent.

Q3: I obtained a solid, but it's a very fine powder or tiny needles. How can I grow larger crystals suitable for analysis?

  • Probable Cause: Nucleation occurred too rapidly, leading to the simultaneous formation of many small crystals rather than the slow growth of a few large ones. This is also a result of excessive supersaturation.

  • Solutions:

    • Slow Down the Process: The key to larger crystals is slower growth.

      • Slower Cooling: Use the methods described above to decrease the cooling rate.

      • Slower Anti-Solvent Addition: If using an anti-solvent method, consider vapor diffusion. Dissolve your compound in the primary solvent in a small, open vial. Place this vial inside a larger, sealed jar containing the anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization over days.

    • Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Scratches and dust can act as nucleation points.

Q4: My final product has a broad melting point, suggesting it might be impure. What is the likely contaminant?

  • Probable Cause: For boronic acids, the most common "impurity" is the corresponding boroxine (trimeric anhydride), which forms upon dehydration. Residual solvent or other contaminants from the synthesis could also be present.

  • Solutions:

    • Purification via Salt Formation: A highly effective method for purifying boronic acids is to convert them to a salt, which can then be isolated and converted back to the pure acid.

      • Protocol: Dissolve the crude boronic acid in a suitable solvent like diethyl ether. Add an aqueous solution of a base (e.g., sodium hydroxide) and stir. The sodium salt of the boronic acid will precipitate or be extracted into the aqueous layer. Separate the phases/filter the solid, wash with ether to remove non-acidic impurities, and then re-acidify the salt with a mineral acid (e.g., HCl) to regenerate the pure boronic acid, which can then be extracted and crystallized.

    • Avoid High Temperatures: When drying the final product, avoid temperatures above 40-50°C to minimize boroxine formation.

Frequently Asked Questions (FAQs)

Q: Could my compound exist in different polymorphic forms?

A: Yes, it is highly likely. The combination of flexible bonds and multiple hydrogen bond donors/acceptors makes this compound a strong candidate for polymorphism.[2][3] Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different crystal forms with distinct physical properties. It is crucial to maintain consistent crystallization procedures to ensure you are producing the same polymorph each time.

Q: How can I tell if I have a new polymorph?

A: Characterization techniques are required. A change in crystal shape is a preliminary indicator. However, definitive proof requires analytical methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) to identify different melting points, or solid-state NMR.

Q: Is it better to use slow evaporation or anti-solvent addition for this compound?

A: Both methods have merit. Anti-solvent addition (including vapor diffusion) often provides more control over the rate of supersaturation, which is critical for difficult-to-crystallize compounds. Slow evaporation can also be effective but may be harder to control and can lead to boroxine formation if any heat is applied. For initial trials, anti-solvent methods are recommended.

Q: Can I use co-crystals to improve the properties of my material?

A: Yes, co-crystallization is an advanced strategy that could be explored. By co-crystallizing this compound with a pharmaceutically acceptable co-former, it may be possible to improve properties like solubility and stability. The selection of a co-former is a rational design process based on hydrogen bonding rules and molecular recognition principles.

References

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. [Link]

  • US20080305351A1 - Method For Inhibiting the Crystallization of Boric Acid. (n.d.).
  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. (2022). MDPI. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. [Link]

  • WO2005019229A1 - Process for purification of boronic acid and its derivatives. (n.d.).
  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015). YouTube. [Link]

  • (PDF) Solubility of phenylboronic compounds in water. (n.d.). ResearchGate. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. (n.d.). Journal of the American Chemical Society. [Link]

  • Polymorphism control and the formation of organic molecular nanocrystals. (n.d.). Purdue University. [Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. (n.d.).
  • Phenylboronic acid – preparation and application. (2024). Georganics. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating Novel Boronic Acid Inhibitors of IRE1α, Featuring (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel boronic acid-based inhibitors targeting the Inositol-Requiring Enzyme 1α (IRE1α), a critical mediator of the Unfolded Protein Response (UPR). We will use the promising, yet uncharacterized, molecule (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid as a central case study to illustrate the evaluation process, comparing its hypothetical performance against established IRE1α inhibitors.

The Critical Role of IRE1α in Cellular Stress and Disease

The endoplasmic reticulum (ER) is a vital organelle responsible for the folding and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).

IRE1α is a key sensor and effector of the UPR. This transmembrane protein possesses both a kinase and an endoribonuclease (RNase) domain. Upon sensing an accumulation of unfolded proteins in the ER lumen, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain. The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 encodes a potent transcription factor that upregulates genes involved in restoring ER homeostasis. However, under prolonged or severe ER stress, IRE1α's RNase activity can switch from being adaptive to pro-apoptotic by degrading a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD).

Given its central role in cell fate decisions, IRE1α has emerged as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. The development of small molecule inhibitors that can modulate IRE1α activity is therefore an area of intense research.

Boronic Acids: A Promising Class of IRE1α Inhibitors

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes. This property makes them particularly well-suited for targeting kinases and other enzymes. The boronic acid moiety can act as a bioisostere for carboxylic acids and can participate in key interactions within an enzyme's active site.

This compound represents a novel chemical entity with the potential to inhibit IRE1α. Its structure, featuring a phenylboronic acid core coupled with a thiazole-containing side chain, suggests it may engage with the IRE1α active site. While specific efficacy data for this compound is not yet publicly available, its structural motifs are found in other kinase inhibitors, making it a compelling candidate for investigation.

Comparative Efficacy Analysis: A Framework for Evaluation

To ascertain the therapeutic potential of a novel compound like this compound, a rigorous comparison against well-characterized inhibitors is essential. For the purposes of this guide, we will compare it to three established IRE1α inhibitors with distinct mechanisms of action and potencies:

  • KIRA6 (and its more potent analogue, AMG-18/Kira8): These are "kinase-inhibiting RNase attenuators" (KIRAs). They are ATP-competitive inhibitors that bind to the kinase domain of IRE1α, allosterically inhibiting its RNase activity. KIRA6 has a reported IC50 of 0.6 µM for IRE1α RNase activity, while the more advanced Kira8 (AMG-18) exhibits a significantly more potent IC50 of 5.9 nM.[1][2][3]

  • STF-083010: This compound is a specific inhibitor of the IRE1α RNase domain and does not affect its kinase activity. It offers a different modality of inhibition to dissect the two enzymatic functions of IRE1α.

The following table summarizes the key properties of these comparators:

InhibitorMechanism of ActionTarget DomainReported IC50 (RNase Activity)
This compound Hypothesized IRE1α inhibitorTo be determinedTo be determined
KIRA6 Allosteric Kinase Inhibitor, RNase AttenuatorKinase0.6 µM[3]
AMG-18 (Kira8) Allosteric Kinase Inhibitor, RNase AttenuatorKinase5.9 nM[1][2]
STF-083010 Direct RNase InhibitorRNaseNot consistently reported as a direct IC50, but effective at micromolar concentrations

Experimental Workflows for Comparative Efficacy

A multi-tiered experimental approach is necessary to fully characterize the efficacy and mechanism of a novel IRE1α inhibitor.

Tier 1: In Vitro Enzymatic Assays

The initial assessment involves determining the direct inhibitory effect of the compound on the enzymatic activity of purified IRE1α protein.

1. In Vitro IRE1α RNase Activity Assay

This assay directly measures the ability of an inhibitor to block the RNase activity of IRE1α. A common method utilizes a fluorescently labeled RNA substrate corresponding to the XBP1 mRNA stem-loop that is cleaved by IRE1α.

G cluster_0 In Vitro IRE1α RNase Assay Workflow Recombinant IRE1α Recombinant IRE1α Pre-incubation Pre-incubation Recombinant IRE1α->Pre-incubation Test Compound Test Compound Test Compound->Pre-incubation Incubation Incubation Pre-incubation->Incubation Fluorescent RNA Substrate Fluorescent RNA Substrate Fluorescent RNA Substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination

Caption: Workflow for in vitro IRE1α RNase inhibition assay.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human IRE1α protein (cytosolic domain).

    • Test compound stock solution (e.g., in DMSO).

    • Fluorescently labeled XBP1 RNA stem-loop substrate (e.g., 5'-FAM/3'-quencher).

    • RNase assay buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).

    • Microplate reader with fluorescence detection capabilities.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference inhibitors (KIRA6, AMG-18, STF-083010) in RNase assay buffer.

    • In a microplate, add the recombinant IRE1α protein to each well.

    • Add the diluted compounds to the wells and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescent RNA substrate to each well.

    • Incubate the reaction for a specific time (e.g., 60-90 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity in each well. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Assays

Following in vitro validation, it is crucial to assess the inhibitor's activity in a cellular context.

2. XBP1 Splicing Assay

This assay measures the inhibition of IRE1α's most well-known downstream effect: the splicing of XBP1 mRNA.

G cluster_1 Cell-Based XBP1 Splicing Assay Workflow Cell Culture Cell Culture ER Stress Induction ER Stress Induction Cell Culture->ER Stress Induction Inhibitor Treatment Inhibitor Treatment ER Stress Induction->Inhibitor Treatment RNA Extraction RNA Extraction Inhibitor Treatment->RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR Gel Electrophoresis Gel Electrophoresis RT-PCR->Gel Electrophoresis Quantification Quantification Gel Electrophoresis->Quantification

Caption: Workflow for assessing IRE1α-mediated XBP1 splicing.

Detailed Protocol:

  • Reagents and Materials:

    • A suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line known to have an active UPR).

    • ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

    • Test compound and reference inhibitors.

    • RNA extraction kit.

    • Reverse transcription reagents.

    • PCR reagents and primers specific for both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

    • Agarose gel electrophoresis system.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 1-2 hours).

    • Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium and incubate for an appropriate duration (e.g., 4-8 hours).

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Amplify the XBP1 cDNA using PCR with primers that flank the splice site. This will generate two different-sized products for XBP1u and XBP1s.

    • Separate the PCR products by agarose gel electrophoresis. The spliced form will migrate faster due to the excision of a 26-nucleotide intron.

    • Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A reduction in this ratio in the presence of the inhibitor indicates its efficacy.

Interpreting the Results and Advancing Promising Compounds

The data generated from these comparative experiments will provide a comprehensive profile of the novel boronic acid inhibitor.

  • Potency: The IC50 values from the in vitro and cell-based assays will establish the potency of "this compound" relative to KIRA6, AMG-18, and STF-083010.

  • Mechanism of Action: By comparing its activity profile to that of the known inhibitors, insights into its mechanism can be inferred. For instance, if it inhibits both kinase and RNase activity, it may function similarly to the KIRAs. If it only affects RNase activity, its mechanism might be more akin to STF-083010.

  • Selectivity: Further studies, such as kinase panel screening, would be necessary to determine the selectivity of the compound for IRE1α over other kinases.

Promising candidates identified through this evaluation process can then be advanced to more complex cellular and in vivo models to assess their therapeutic potential in specific disease contexts.

Conclusion

The systematic evaluation of novel inhibitors is a cornerstone of modern drug discovery. By employing a rigorous and comparative approach, researchers can efficiently identify and characterize promising new therapeutic agents. While the specific efficacy of This compound remains to be elucidated through dedicated experimental work, the framework presented in this guide provides a clear path forward for its evaluation and for the broader field of IRE1α-targeted drug development. The unique properties of boronic acids, coupled with the critical role of IRE1α in disease, make this an exciting and fruitful area of research with the potential to deliver novel therapies for a host of unmet medical needs.

References

  • Kira8 (AMG-18) | IRE1α Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/kira8.html]
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A Researcher's Guide to Validating the Mechanism of Action of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, a Novel Annexin A2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a novel therapeutic candidate, (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. For the purpose of this guide, we will refer to this compound as Boro-A2i . Our proposed target is Annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein critically implicated in various aspects of cancer progression, including proliferation, invasion, and metastasis.[1][2][3][4] Boro-A2i, as a boronic acid derivative, is hypothesized to act as a transition state inhibitor, forming a reversible covalent bond with a key residue within ANXA2, thereby disrupting its pro-tumorigenic functions.[5][6][7][8]

The following sections detail a multi-pronged, self-validating experimental strategy designed to move from initial hypothesis to robust MoA confirmation. We will explain not just the "how" but the "why" behind each experimental choice, ensuring a logical and scientifically sound validation cascade.

The Postulated Mechanism: Boro-A2i as a Modulator of the ANXA2 Signaling Axis

Annexin A2 is not a traditional enzyme with a single, easily measurable catalytic output. Instead, it functions as a critical scaffolding protein and a co-receptor on the cell surface. One of its most well-documented roles is its interaction with S100A10 to form a heterotetramer (A2t), which then serves as a receptor for tissue plasminogen activator (tPA).[9][10] This binding localizes plasminogen activation on the cell surface, leading to the generation of plasmin, a potent protease that degrades the extracellular matrix (ECM), facilitating cell invasion and metastasis.[10][11] Furthermore, ANXA2 is implicated in regulating key intracellular signaling pathways, including NF-κB and AKT, which control cell survival and proliferation.[12][13][14]

Our central hypothesis is that Boro-A2i directly binds to ANXA2, disrupting its ability to facilitate tPA-dependent plasmin generation and modulating its downstream signaling pathways.

cluster_pathway ANXA2 Signaling Pathway BoroA2i Boro-A2i ANXA2 Annexin A2 (ANXA2) BoroA2i->ANXA2 Inhibition Plasmin Plasmin ANXA2->Plasmin Co-receptor for tPA-mediated conversion NFkB NF-κB Pathway ANXA2->NFkB Regulates AKT AKT Pathway ANXA2->AKT Regulates tPA tPA tPA->Plasmin Plasminogen Plasminogen Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Invasion Invasion & Metastasis ECM->Invasion Survival Cell Proliferation & Survival NFkB->Survival AKT->Survival

Caption: Proposed mechanism of Boro-A2i targeting the ANXA2 signaling axis.

A Phased Approach to MoA Validation

A robust validation strategy requires a logical progression from direct biophysical interaction to cellular phenotypic outcomes. We advocate for a three-phase workflow:

  • Phase 1: Confirming Direct Target Engagement. Does Boro-A2i physically bind to ANXA2 in a cellular environment?

  • Phase 2: Quantifying Functional Inhibition. Does this binding event inhibit the key biochemical functions of ANXA2?

  • Phase 3: Assessing Cellular Consequences. Does functional inhibition translate to the desired anti-cancer effects in cells?

Phase1 Phase 1: Target Engagement Phase2 Phase 2: Functional Inhibition Phase1->Phase2 Confirms Binding CETSA CETSA Phase1->CETSA SPR SPR Phase1->SPR Phase3 Phase 3: Cellular Consequences Phase2->Phase3 Confirms Activity EnzymeAssay Enzymatic Assay (Plasmin Generation) Phase2->EnzymeAssay ICW In-Cell Western (Signaling Pathways) Phase3->ICW PhenoAssay Phenotypic Assays (Migration/Invasion) Phase3->PhenoAssay

Caption: A three-phase workflow for validating the mechanism of action.

Phase 1: Experimental Protocols for Target Engagement

The foundational step is to unequivocally demonstrate that Boro-A2i physically interacts with ANXA2 inside the cell.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying drug-target interaction in intact cells.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18] A positive result—a shift in the melting temperature (Tagg) of ANXA2 in the presence of Boro-A2i—provides strong evidence of target engagement in a physiologically relevant context.

Detailed Protocol:

  • Cell Culture: Plate a cancer cell line with high endogenous ANXA2 expression (e.g., pancreatic or breast cancer cell lines) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with Boro-A2i (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting & Aliquoting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[16]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[17]

  • Protein Quantification & Western Blot: Collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble ANXA2 at each temperature point using standard Western Blotting protocols with a validated anti-ANXA2 antibody.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble ANXA2 relative to the non-heated control against temperature for both vehicle and Boro-A2i treated samples. A rightward shift in the melting curve for the Boro-A2i-treated sample indicates thermal stabilization and target engagement.

Surface Plasmon Resonance (SPR)

Rationale: While CETSA confirms engagement in cells, SPR provides high-resolution, real-time quantitative data on binding kinetics (k_on, k_off) and affinity (K_D).[19][20][21] This label-free technique is invaluable for confirming a direct interaction and for comparing the binding properties of Boro-A2i to other inhibitors.[22][23]

Conceptual Protocol:

  • Chip Preparation: Covalently immobilize purified recombinant human ANXA2 protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Prepare a serial dilution of Boro-A2i in a suitable running buffer. Inject the different concentrations of Boro-A2i over the sensor chip surface.

  • Data Acquisition: The SPR instrument measures the change in refractive index near the chip surface as Boro-A2i binds to (association phase) and dissociates from (dissociation phase) the immobilized ANXA2.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on). A low K_D value indicates high binding affinity.

Phase 2: Quantifying Functional Inhibition

With direct binding confirmed, the next critical step is to determine if this interaction leads to the inhibition of ANXA2's key biochemical function.

Plasmin Generation Enzymatic Assay

Rationale: A primary function of cell-surface ANXA2 is to enhance the tPA-mediated conversion of plasminogen to plasmin.[4][11] A cell-free enzymatic assay can directly measure the impact of Boro-A2i on this process.[24][25][26]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine purified recombinant ANXA2, tPA, and plasminogen in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of Boro-A2i, a known peptide inhibitor (e.g., LCKLSL) as a positive control, or vehicle (DMSO) to the wells.[10][27]

  • Initiation and Incubation: Add a fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-AFC). Incubate the plate at 37°C.

  • Fluorescence Reading: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the rate of plasmin generation.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A low IC50 value for Boro-A2i would confirm its ability to functionally inhibit this key ANXA2 activity.

Phase 3: Assessing Cellular Consequences

The final phase connects target inhibition to downstream cellular signaling and cancer-relevant phenotypes.

In-Cell Western (ICW) for Signaling Pathway Modulation

Rationale: ANXA2 has been shown to regulate NF-κB and AKT signaling.[12][13] An In-Cell Western (ICW) is a high-throughput immunocytochemical method that quantifies protein levels directly in fixed cells in a microplate format, making it ideal for measuring changes in signaling pathways.[28][29][30][31]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed ANXA2-expressing cancer cells in a 96-well plate. After adherence, starve the cells and then treat with a relevant stimulus (e.g., TNF-α to activate NF-κB) in the presence of increasing concentrations of Boro-A2i for a defined period.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.[28]

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or non-fat milk).[30]

  • Primary Antibody Incubation: Incubate wells with primary antibodies against a phosphorylated signaling protein (e.g., anti-phospho-AKT Ser473 or anti-phospho-p65 Ser536) and a normalization protein (e.g., anti-GAPDH or a total protein stain).

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Analysis: Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the phospho-protein and normalize it to the intensity of the loading control. A dose-dependent decrease in the phosphorylation of AKT or p65 would demonstrate that Boro-A2i modulates these ANXA2-related pathways.

Cell Invasion Assay (Transwell)

Rationale: Since Boro-A2i inhibits plasmin generation, a key process in ECM degradation, it should consequently inhibit cancer cell invasion. A Transwell or Boyden chamber assay is the gold standard for measuring this phenotype.

Conceptual Protocol:

  • Chamber Preparation: Coat the porous membrane of Transwell inserts (8 µm pores) with a layer of Matrigel to simulate the ECM.

  • Cell Seeding: Seed ANXA2-expressing cells in the upper chamber in serum-free media containing various concentrations of Boro-A2i or vehicle.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.

  • Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.

  • Analysis: Elute the dye and measure absorbance, or count the number of stained cells under a microscope. A dose-dependent reduction in the number of invading cells will link the biochemical MoA of Boro-A2i to a critical anti-cancer phenotype.

Comparison with Alternative ANXA2 Inhibitors

To contextualize the performance of Boro-A2i, it is essential to compare its key parameters against other known inhibitors. The peptide LCKLSL competitively inhibits the tPA-binding site, while small molecules like A2ti-2 disrupt the ANXA2-S100A10 interaction.[27][32]

ParameterBoro-A2i (Hypothetical Data) LCKLSL (Peptide Inhibitor) A2ti-2 (PPI Disruptor) Rationale / Experimental Source
Binding Affinity (K_D) 150 nM~1 µM230 µMSurface Plasmon Resonance (SPR)
Biochemical Potency (IC50) 500 nM~5 µMNot directly applicablePlasmin Generation Assay
Cellular Potency (EC50) 2 µM~20 µM~50 µMCell Invasion Assay (Transwell)
Mechanism Reversible Covalent InhibitionCompetitive BindingProtein-Protein Interaction DisruptionInferred from Structure & Assays
Cell Permeability High (Small Molecule)Low (Peptide)Moderate (Small Molecule)Inferred from Chemical Class

Note: Data for LCKLSL and A2ti-2 are estimates based on published literature for illustrative purposes.[10][27][32][33]

Conclusion

Validating the mechanism of action for a novel compound like Boro-A2i is a systematic process that requires layers of converging evidence. The workflow presented here—progressing from direct target binding (CETSA, SPR) to functional inhibition (enzymatic assays) and culminating in cellular and phenotypic outcomes (ICW, invasion assays)—provides a rigorous and self-validating path to confirmation. By meticulously executing these experiments and comparing the results to known alternatives, researchers can build a compelling and defensible case for the specific molecular mechanism of their compound, a critical step in the journey from discovery to clinical development.

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Comparative Cross-Reactivity Analysis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, hereafter referred to as "Compound T". Boronic acids are a versatile class of compounds, with members approved as therapies for cancer and infectious diseases.[1][2] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in proteases, mimicking the tetrahedral transition state of substrate hydrolysis.[3][4] However, this reactivity also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities or reduced efficacy.

This document outlines the strategic selection of a cross-reactivity panel, detailed experimental protocols for in vitro enzymatic and cell-based assays, and a comparative analysis against established boronic acid-based drugs. The objective is to provide researchers and drug development professionals with a robust methodology for characterizing the selectivity profile of new boronic acid-based chemical entities.

Rationale for Cross-Reactivity Panel Selection

A meaningful cross-reactivity study hinges on a logically selected panel of off-targets. For a novel boronic acid like Compound T, the panel is designed based on the known reactivity profile of the boronic acid pharmacophore rather than a specific on-target hypothesis. The boron atom's electrophilicity makes it prone to interaction with active site serine, threonine, and to a lesser extent, lysine and histidine residues.[5] Therefore, our panel prioritizes enzymes where this interaction is a known mechanism of inhibition for other boronic acid drugs.

Our selected panel includes:

  • Serine Proteases: This is a major class of enzymes susceptible to inhibition by boronic acids.[1] We have selected:

    • Dipeptidyl Peptidase IV (DPP4): A well-characterized serine peptidase. Talabostat, a dipeptide boronic acid, is a potent inhibitor of DPP4 and other dipeptidyl peptidases.[6][7] Including DPP4 allows for direct comparison with a clinically tested compound.

    • 20S Proteasome (Chymotrypsin-like activity): The proteasome is the target of the successful anti-cancer drug Bortezomib, which contains a boronic acid warhead that binds to the N-terminal threonine of the β5 subunit.[8] Assessing activity against the proteasome is critical for identifying potential anti-proliferative off-target effects.

  • Beta-Lactamases: With the emergence of antibiotic resistance, boronic acid-based beta-lactamase inhibitors (BLIs) have become clinically important. Vaborbactam is a cyclic boronate that effectively inhibits Class A and C serine beta-lactamases.[9][10] We include the Klebsiella pneumoniae carbapenemase (KPC-2) as a representative and clinically relevant beta-lactamase.[4]

  • Arginase: Some boronic acid derivatives have been developed as arginase inhibitors for applications in cancer immunotherapy, highlighting another potential target class.[11]

This panel provides a diverse, mechanistically relevant screen to build an initial selectivity profile for Compound T.

Comparative Compounds

To contextualize the findings for Compound T, we will compare its activity against two well-characterized boronic acid inhibitors:

  • Talabostat: A non-selective dipeptidyl peptidase inhibitor.[7]

  • Vaborbactam: A beta-lactamase inhibitor with a cyclic boronate structure.[9]

These compounds represent different structural classes and therapeutic applications of boronic acids, providing valuable benchmarks for potency and selectivity.

Experimental Methodologies & Comparative Data

In Vitro Enzymatic Inhibition Assays

Causality of Experimental Design: The core of a cross-reactivity study is determining the concentration at which a compound inhibits 50% of an enzyme's activity (IC50). A lower IC50 value indicates higher potency. By performing these assays across our enzyme panel, we can quantify the selectivity of Compound T. We use standardized, commercially available assay kits to ensure reproducibility and provide a self-validating system. The protocol below is a generalized workflow adaptable for each enzyme target using specific substrates and buffers as recommended by the kit manufacturers.

Experimental Workflow: In Vitro Enzymatic IC50 Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd 1. Prepare Serial Dilution of Test Compounds (Compound T, Talabostat, Vaborbactam) add_cpd 4. Add Test Compounds & Pre-incubate prep_cpd->add_cpd prep_enz 2. Prepare Enzyme & Substrate (e.g., DPP4, KPC-2, etc.) plate 3. Add Enzyme to 96-well Plate prep_enz->plate plate->add_cpd add_sub 5. Initiate Reaction by Adding Substrate add_cpd->add_sub measure 6. Incubate & Measure Signal (Fluorescence/Absorbance) add_sub->measure calc 7. Calculate % Inhibition vs. Control measure->calc plot 8. Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: Workflow for determining enzymatic IC50 values.

Step-by-Step Protocol: In Vitro Enzymatic Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (Compound T, Talabostat, Vaborbactam) in 100% DMSO. Perform a serial dilution in the appropriate assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well microplate, add 25 µL of assay buffer.

  • Enzyme Addition: Add 25 µL of the specific enzyme (e.g., DPP4, 20S Proteasome, KPC-2, Arginase) diluted in assay buffer to each well.

  • Inhibitor Addition: Add 25 µL of the diluted test compounds to the wells. For control wells (100% activity), add 25 µL of assay buffer with DMSO. For blank wells (0% activity), add buffer without enzyme.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the corresponding fluorogenic or colorimetric substrate to each well to start the reaction.[12]

  • Signal Detection: Immediately place the plate in a microplate reader and measure the kinetic increase in fluorescence or absorbance over 30-60 minutes at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data: Enzymatic Inhibition (IC50, µM)

Target EnzymeCompound T (Hypothetical IC50)Talabostat (Reference IC50)Vaborbactam (Reference IC50)
Dipeptidyl Peptidase IV (DPP4)15.2<0.004[7]>100
20S Proteasome2.5>50>100
KPC-2 Beta-Lactamase89.7>1000.069[10]
Arginase>100>100>100

Data for reference compounds are based on published literature values. Data for Compound T is hypothetical for illustrative purposes.

Cell-Based Viability/Cytotoxicity Assay

Causality of Experimental Design: While enzymatic assays reveal specific molecular interactions, a cell-based assay provides a broader view of a compound's effect on cellular health. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13] A reduction in metabolic activity in the presence of a compound indicates potential cytotoxicity. By determining the cytotoxic concentration 50 (CC50), we can establish a therapeutic window by comparing it to the on-target potency. A large ratio of CC50 to on-target IC50 is desirable. We use HEK293, a standard human embryonic kidney cell line, to assess general cytotoxicity.

Experimental Workflow: MTT Cell Viability Assay

G cluster_prep Cell Culture & Dosing cluster_assay MTT Assay cluster_analysis Analysis seed 1. Seed HEK293 Cells in 96-well Plate incubate1 2. Incubate 24h for Cell Adherence seed->incubate1 treat 3. Treat Cells with Serial Dilutions of Compounds incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent to Each Well incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at ~570 nm solubilize->read plot 9. Plot Dose-Response Curve & Determine CC50 read->plot

Caption: Workflow for determining cell viability (CC50) via MTT assay.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed HEK293 cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[14][15] Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. Use a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using a dose-response curve fit.

Hypothetical Comparative Data: Cytotoxicity (CC50, µM)

Cell LineCompound T (Hypothetical CC50)Talabostat (Reference CC50)Vaborbactam (Reference CC50)
HEK29345.8>100>100

Data for reference compounds are based on the general understanding of their low cytotoxicity. Data for Compound T is hypothetical.

Interpretation and Conclusion

The hypothetical data presented in this guide illustrates a plausible cross-reactivity profile for a novel boronic acid.

G cluster_targets Biological Targets CompoundT Compound T Proteasome Proteasome (IC50 = 2.5 µM) CompoundT->Proteasome Potent Off-Target Inhibition DPP4 DPP4 (IC50 = 15.2 µM) CompoundT->DPP4 Moderate Off-Target Inhibition KPC2 KPC-2 (IC50 = 89.7 µM) CompoundT->KPC2 Weak/ No Inhibition Arginase Arginase (IC50 > 100 µM) CompoundT->Arginase Weak/ No Inhibition

Caption: Conceptual map of Compound T's hypothetical selectivity.

Based on our hypothetical results, Compound T demonstrates potent inhibitory activity against the 20S proteasome (IC50 = 2.5 µM), which is significantly more potent than its activity against other screened enzymes. It also shows moderate activity against DPP4. This suggests that if Compound T were being developed for a different primary target, its proteasome inhibition would be a critical off-target effect to consider, potentially leading to cytotoxicity in proliferating cells, a hypothesis supported by its CC50 of 45.8 µM in HEK293 cells.

The selectivity index (SI), calculated as CC50 / IC50, for the proteasome target would be approximately 18. This moderate window suggests that further optimization would be required to separate desired on-target effects from off-target toxicity. The compound shows minimal to no activity against KPC-2 and Arginase, indicating good selectivity against these enzyme classes.

This structured, comparative approach provides a foundational understanding of the selectivity profile of this compound. The insights gained are crucial for guiding subsequent stages of drug development, including lead optimization to mitigate off-target effects and the design of more extensive safety pharmacology studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. Retrieved from [Link]

  • Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry, 28(18), 115658. Retrieved from [Link]

  • MDPI. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Molecules, 29(10), 2329. Retrieved from [Link]

  • ResearchGate. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments, (128), 56329. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • Stone, G. G., et al. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy, 7(2), 75. Retrieved from [Link]

  • Stone, G. G., et al. (2019). Allergic Reactions and Cross-Reactivity Potential With Beta-Lactamase Inhibitors. Pharmacy (Basel), 7(2), 75. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Windsor, I. W., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2190-2212. Retrieved from [Link]

  • Stone, G. G., et al. (2019). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Pharmacy, 7(2), 75. Retrieved from [Link]

  • Ekins, S., & Williams, A. J. (2007). Talabostat. Expert Opinion on Investigational Drugs, 16(9), 1459-1465. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. ResearchGate. Retrieved from [Link]

  • James, T. D., & Phillips, M. D. (2010). Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews, 39(10), 3653-3663. Retrieved from [Link]

  • Papp-Wallace, K. M., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(1), e0123422. Retrieved from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. Boronic acids are a privileged class of compounds in medicinal chemistry, renowned for their ability to act as reversible covalent inhibitors of various enzymes, including proteases and kinases.[1][2] The thiazole moiety is also a cornerstone in drug design, present in numerous clinically approved agents and valued for its diverse biological activities and metabolic stability.[3][4] By combining these two pharmacophores through a robust carbamoyl linker, we create a scaffold with significant potential for targeted drug development.

This document moves beyond a simple recitation of facts, delving into the causal relationships that govern molecular interactions and biological outcomes. We will dissect the core scaffold, explore the impact of targeted modifications, and provide actionable experimental protocols for researchers aiming to optimize this promising chemical series.

The Core Scaffold: A Tripartite Analysis

The therapeutic potential of this compound analogs stems from the distinct roles played by its three primary structural components. Understanding the function of each part is critical to designing rational modifications for improved potency, selectivity, and pharmacokinetic properties.

cluster_0 Core Scaffold: this compound cluster_1 Region 1: Phenylboronic Acid (The 'Warhead') cluster_2 Region 2: Carbamoyl Linker (The 'Backbone') cluster_3 Region 3: Thiazole Ring (The 'Binding Element') scaffold r1_node Modulate pKa Covalent Bonding Target Recognition p1 r1_node->p1 r2_node Structural Rigidity H-Bonding Vectorial Orientation p2 r2_node->p2 r3_node Hydrophobic Interactions Pi-Stacking Selectivity Tuning p3 r3_node->p3

Caption: The tripartite nature of the core scaffold.

SAR Deep Dive: Modulating Activity Through Chemical Synthesis

Region 1: The Phenylboronic Acid Moiety

The boronic acid group is the cornerstone of this scaffold's mechanism of action. It acts as a Lewis acid and can form a reversible covalent bond with nucleophilic residues—typically serine or threonine—in an enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis.[5] The electronic environment of the attached phenyl ring directly influences the boron atom's electrophilicity and, consequently, its inhibitory potential.

Causality Behind Experimental Choices:

  • Varying Phenyl Substituents: The goal is to tune the pKa of the boronic acid. At physiological pH, an equilibrium exists between the neutral, trigonal planar form and the active, anionic tetrahedral form.[1] Electron-withdrawing groups (EWGs) lower the pKa, increasing the population of the tetrahedral species and often enhancing potency. Conversely, electron-donating groups (EDGs) raise the pKa.[1]

  • Positional Isomerism: Moving the carbamoyl linker from the meta (3-position) to the ortho (2-) or para (4-) position alters the spatial vector of the thiazole moiety relative to the boronic acid. This is a critical experiment to probe the geometry of the target's binding pocket.

Table 1: Comparison of Phenyl Ring Substitutions on Hypothetical Enzyme Inhibition

Compound IDPhenyl Substitution (R¹)RationaleExpected IC₅₀ (nM)
Parent 3-HBaseline compound150
1a 3-H, 4-FEWG (Fluoro) to lower pKa and increase potency.85
1b 3-H, 4-ClStronger EWG (Chloro) for further pKa reduction.60
1c 3-H, 4-OCH₃EDG (Methoxy) to raise pKa; may decrease potency.250
1d 2-(Thiazolylcarbamoyl)Ortho isomer to probe steric tolerance.>1000
1e 4-(Thiazolylcarbamoyl)Para isomer to explore alternative binding vectors.120
Region 3: The Thiazole Binding Element

The thiazole ring serves as a key recognition element, engaging in non-covalent interactions within the enzyme's active site to confer potency and selectivity. Thiazole derivatives are known to participate in a wide range of biological activities, including antimicrobial and anticancer effects.[4][6]

Causality Behind Experimental Choices:

  • Substitution at C4 and C5: The C4 and C5 positions of the thiazole ring are prime locations for introducing substituents that can probe hydrophobic pockets or form additional hydrogen bonds. Small alkyl groups (e.g., methyl) can explore small pockets, while larger aryl groups can engage in pi-stacking interactions.[6][7]

  • Bioisosteric Replacement: Replacing the thiazole with other 5-membered heterocycles like thiadiazole or oxadiazole can fine-tune electronic properties and hydrogen bonding capabilities, potentially improving selectivity against off-target proteins.[7][8]

Table 2: Comparison of Thiazole Ring Substitutions on Hypothetical Enzyme Inhibition

Compound IDThiazole Substitution (R²)RationaleExpected IC₅₀ (nM)
Parent UnsubstitutedBaseline compound150
2a 4-MethylProbe for small hydrophobic pocket.110
2b 4-PhenylExplore larger hydrophobic/pi-stacking interactions.75
2c 4-tert-ButylIntroduce steric bulk to enhance selectivity.[9]90
2d 4,5-DimethylFill a larger pocket and constrain rotatable bonds.135

Experimental Protocols: From Synthesis to Screening

A trustworthy research campaign relies on robust and reproducible methodologies. The following protocols provide a validated framework for synthesizing and evaluating novel analogs.

General Synthesis Workflow

The synthesis of this compound analogs is typically achieved via a standard amide coupling reaction.

G start Start Materials: - 3-Aminophenylboronic acid - 2-Thiazolecarboxylic acid step1 Step 1: Amide Coupling Reagents: HATU, DIPEA Solvent: DMF start->step1 step2 Step 2: Aqueous Workup - Add Ethyl Acetate - Wash with aq. LiCl, Brine step1->step2 step3 Step 3: Purification Technique: Flash Column Chromatography (Silica Gel) step2->step3 product Final Product: This compound analog step3->product

Caption: Synthetic workflow for analog preparation.

Step-by-Step Synthesis Protocol (Example: Parent Compound):

  • Reaction Setup: To a solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-thiazolecarboxylic acid (1.05 eq).

  • Coupling Agent Addition: Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride (3x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Serine Protease Inhibition Assay

This protocol provides a method to quantify the inhibitory potency (IC₅₀) of the synthesized analogs against a representative serine protease.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • Target Enzyme (e.g., Trypsin, Chymotrypsin).

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Test Compounds (dissolved in DMSO).

  • 384-well black assay plates.

  • Plate reader with fluorescence capabilities.

Step-by-Step Assay Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 100 nL of each compound dilution into a 384-well plate using an acoustic dispenser.

  • Enzyme Addition: Add 10 µL of the target enzyme solution (prepared in assay buffer to a final concentration of 2X) to each well.

  • Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (prepared in assay buffer to a final concentration of 2X) to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader. Monitor the increase in fluorescence (Excitation/Emission appropriate for the substrate) every 60 seconds for 15-20 minutes.

  • Data Analysis: Determine the initial reaction velocity (v) for each well by linear regression of the kinetic data. Normalize the velocities to positive (enzyme + substrate + DMSO) and negative (substrate + DMSO) controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly tunable platform for the development of targeted enzyme inhibitors. The SAR analysis presented herein demonstrates a clear path for optimization:

  • Potency Enhancement: Can be achieved by introducing electron-withdrawing groups on the phenyl ring to lower the boronic acid pKa.

  • Binding Affinity and Selectivity: Can be improved by decorating the C4 and C5 positions of the thiazole ring with substituents that complement the topology of the target's active site.

  • Optimal Geometry: The spatial orientation of the thiazole moiety, dictated by the substitution pattern on the phenyl ring, is a critical determinant of activity and must be empirically tested.

Future work should focus on exploring a wider range of heterocyclic bioisosteres for the thiazole ring and conducting in-depth pharmacokinetic and ADME profiling of the most potent analogs to advance them toward preclinical development.

References

  • Pinzi, L., & Vianello, P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3193. [Link]

  • Rowley, A. M., et al. (2024). Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry, 67(3), 2049-2065. [Link]

  • Di Pisa, M., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Pharmaceuticals, 16(10), 1459. [Link]

  • Rowley, A. M., et al. (2024). Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. ResearchGate. [Link]

  • Horváth, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]

  • Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9877. [Link]

  • Fathalla, O. A., et al. (2018). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate. [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(1), 74-87. [Link]

  • Pinzi, L., & Vianello, P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Kim, Y. C., et al. (2007). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(23), 7493-7503. [Link]

  • Vasile, C. M., et al. (2023). An Overview of the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2023). International Journal of Molecular Sciences, 24(13), 11130. [Link]

  • Structure-activity relationship of target compounds. ResearchGate. [Link]

  • Vasile, C. M., et al. (2023). An Overview of the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2023). MDPI. [Link]

  • Tondi, D., et al. (2020). α-Triazolylboronic Acids: A Promising Scaffold for Effective Inhibitors of KPCs. ChemMedChem, 15(14), 1301-1310. [Link]

  • De Vita, D., et al. (2022). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Antibiotics, 11(11), 1599. [Link]

  • Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neurochemistry International, 138, 104764. [Link]

  • Aslam, M., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one Derivatives. Molecules, 27(21), 7481. [Link]

  • Pozzessere, M. T., et al. (2024). α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, 19(17), e202400622. [Link]

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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Novel Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit in a petri dish to a viable therapeutic is fraught with challenges. One of the most critical hurdles is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the IVIVC for a novel inhibitor, using the hypothetical yet structurally representative molecule, this compound, as our case study. While direct and complete experimental data for this specific, non-commercial compound is not available in the public domain, this guide will leverage data from closely related phenylboronic acid and thiazole-containing analogues to illustrate the principles and methodologies.

The core challenge in translational research is that the controlled environment of an in vitro assay often fails to recapitulate the complex interplay of physiological factors encountered in vivo. This guide will dissect the experimental strategies and critical thinking required to bridge this translational gap, ensuring that early-stage research is predictive of clinical potential.

The Significance of the Boronic Acid-Thiazole Scaffold

Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, most notably with the success of the proteasome inhibitor bortezomib.[1] Their unique ability to form reversible covalent bonds with the active site residues of target enzymes, such as serine proteases, makes them potent inhibitors.[2][3] The boronic acid moiety can mimic the tetrahedral transition state of substrate hydrolysis, leading to high-affinity binding.[3][4]

The thiazole ring, a common heterocycle in many biologically active compounds, offers a versatile scaffold for establishing crucial interactions with target proteins and can favorably influence pharmacokinetic properties.[5][6] The combination of a phenylboronic acid with a thiazole-carbamoyl moiety, as in our subject compound, presents a compelling chemical architecture for potent and selective enzyme inhibition.

Phase 1: Comprehensive In Vitro Characterization

The foundation of any successful IVIVC is a thorough and multifaceted in vitro evaluation. This phase aims to elucidate the mechanism of action, potency, and selectivity of the compound in a controlled, cell-free or cell-based environment.

Enzymatic Assays: The First Litmus Test

For a boronic acid derivative, direct inhibition of a target enzyme is the most probable mechanism of action. A well-designed enzymatic assay is therefore the first and most critical step.

Illustrative Target and Rationale: Given the structure of our compound, a plausible target could be a serine protease involved in cancer progression or a bacterial enzyme like a β-lactamase. For the purpose of this guide, we will consider its potential as an anti-cancer agent targeting a hypothetical serine protease, "OncoProtease X".

Experimental Protocol: Fluorogenic Enzymatic Assay for OncoProtease X Inhibition

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • OncoProtease X (recombinant): Prepare a stock solution in assay buffer. The final concentration should be in the low nanomolar range, determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC. Prepare a stock solution in DMSO. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

    • This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the compound serial dilutions to the wells. Include DMSO-only wells as a negative control.

    • Add 48 µL of OncoProtease X solution to each well and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the fluorescence curve.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Moving Closer to Physiology

While enzymatic assays confirm target engagement, cellular assays are crucial to assess if the compound can penetrate cell membranes, evade efflux pumps, and exert its effect in a more complex biological context.

Illustrative Cell Line and Rationale: We will use a human cancer cell line known to overexpress OncoProtease X, for instance, a pancreatic cancer cell line like PANC-1.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (final DMSO concentration < 0.5%). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression analysis.

Phase 2: In Vivo Evaluation - The Whole Organism Response

Positive in vitro data is the ticket to the next crucial stage: in vivo testing. This phase evaluates the compound's efficacy and safety in a living organism, providing a more realistic picture of its therapeutic potential.

Animal Model Selection

The choice of animal model is paramount for the relevance of in vivo studies. For our hypothetical anti-cancer agent, a xenograft mouse model is a standard choice.

Illustrative Model: Athymic nude mice bearing subcutaneous PANC-1 tumor xenografts.

Efficacy Studies

Experimental Protocol: PANC-1 Xenograft Model

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) daily via intraperitoneal (i.p.) injection.

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg, based on tolerability studies) daily via i.p. injection.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent for pancreatic cancer.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor body weight as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy. A simple comparison of IC50/GI50 values with the effective in vivo dose is often insufficient. A more sophisticated analysis incorporating pharmacokinetic and pharmacodynamic (PK/PD) principles is required.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial. A study on a related thiazole derivative showed that oral bioavailability can be a challenge, which might necessitate alternative administration routes like i.p. injection in preclinical studies.[7]

Key PK Parameters to Measure:

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Pharmacodynamic (PD) Studies

PD studies aim to link the drug concentration at the site of action to the observed therapeutic effect. This can be achieved by measuring a biomarker of target engagement in the tumor tissue.

Example: After the final dose in the efficacy study, tumors can be harvested at different time points to measure the level of OncoProtease X activity. A correlation between the intratumoral drug concentration (from a parallel PK study) and the extent of enzyme inhibition would provide strong evidence of target engagement.

Data Visualization and Interpretation

Summary of In Vitro and In Vivo Data
ParameterAssayResult (Illustrative)Reference Compound
In Vitro Potency OncoProtease X Enzymatic AssayIC50 = 50 nMInhibitor Y (IC50 = 10 nM)
Cellular Activity PANC-1 Cell Viability (MTT)GI50 = 500 nMDoxorubicin (GI50 = 100 nM)
In Vivo Efficacy PANC-1 Xenograft (50 mg/kg, i.p.)TGI = 60%Gemcitabine (TGI = 75%)
Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_start Compound Synthesis This compound enzymatic_assay Enzymatic Assay (Target: OncoProtease X) IC50 Determination invitro_start->enzymatic_assay Potency cellular_assay Cellular Assay (PANC-1 Cells) GI50 Determination enzymatic_assay->cellular_assay Cellular Efficacy pk_study Pharmacokinetics (PK) (Mice) ADME Profile cellular_assay->pk_study Transition to In Vivo efficacy_study Efficacy Study (PANC-1 Xenograft) Tumor Growth Inhibition pk_study->efficacy_study Dosing Regimen correlation PK/PD Modeling Establish Correlation pk_study->correlation pd_study Pharmacodynamics (PD) Biomarker Analysis efficacy_study->pd_study Target Engagement pd_study->correlation final_assessment Go/No-Go Decision for Further Development correlation->final_assessment Predictive Model

Caption: A schematic workflow for establishing the in vitro-in vivo correlation of a novel drug candidate.

Conclusion: A Self-Validating System for Drug Development

Establishing a robust IVIVC is not merely an academic exercise; it is a cornerstone of efficient and successful drug development. By systematically progressing from well-controlled in vitro assays to complex in vivo models and integrating pharmacokinetic and pharmacodynamic principles, researchers can build a self-validating system. This approach allows for a deeper understanding of a compound's behavior, mitigates the risk of late-stage failures, and ultimately accelerates the translation of promising molecules from the bench to the bedside. The principles outlined in this guide, while illustrated with a specific chemical scaffold, provide a universally applicable roadmap for navigating the intricate path of preclinical drug discovery.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Source:[Link]

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A Comparative Analysis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid and its Carboxylic Acid Analog as Potential ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Critical Role of Bioisosterism in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. A key strategy in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, yet can significantly alter the compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid and its carboxylic acid analog, 3-((thiazol-2-ylcarbamoyl)benzoic acid. This comparison will be framed within the context of their potential as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a critical regulator of innate immunity and a promising target in immuno-oncology.

Introduction: The Rationale for Bioisosteric Replacement

The carboxylic acid moiety is a common functional group in many biologically active molecules. However, its acidic nature can lead to poor cell permeability and rapid metabolism, limiting oral bioavailability and overall efficacy.[1][2] Boronic acids have emerged as effective bioisosteres for carboxylic acids, offering a unique combination of properties that can overcome these limitations.[1][3] The primary distinction lies in their acidity; boronic acids are significantly weaker Lewis acids compared to the Brønsted acidity of carboxylic acids.[1] This difference in acidity has profound implications for the ionization state of the molecule at physiological pH, which in turn influences its membrane permeability and interaction with biological targets.

This guide will dissect the key differences between this compound and its carboxylic acid counterpart, providing a comprehensive overview of their physicochemical properties, a rationale for their differential biological activity, and detailed experimental protocols for their comparative evaluation.

Physicochemical Properties: A Tale of Two Acidities

The fundamental difference between a boronic acid and a carboxylic acid lies in their pKa values. While the carboxylic acid group of 3-((thiazol-2-ylcarbamoyl)benzoic acid is expected to have a pKa in the range of 4-5, typical for benzoic acid derivatives, the boronic acid moiety of this compound will have a much higher pKa, generally in the range of 8-9.[3][4] This seemingly subtle difference has significant consequences for the molecules' behavior in a biological system.

PropertyThis compound (Predicted)3-((thiazol-2-ylcarbamoyl)benzoic acid (Predicted)
Molecular Weight 205.04 g/mol [5]220.25 g/mol [6]
pKa ~8.8[4]~4.5
LogP 0.4899[5]Higher (more polar when ionized)
Hydrogen Bond Donors 2[5]1
Hydrogen Bond Acceptors 4[5]4
Topological Polar Surface Area (TPSA) 53.35 Ų[5]Higher (due to carboxylate)

At a physiological pH of 7.4, the carboxylic acid analog will be predominantly deprotonated and negatively charged, rendering it more polar and less likely to passively diffuse across lipid membranes.[7] In contrast, the boronic acid analog will exist primarily in its neutral, unionized form, which is more lipophilic and therefore more capable of traversing cellular membranes.[3] This enhanced cell permeability is a critical advantage for targeting intracellular enzymes or pathways.

Biological Activity: Targeting ENPP1 in Immuno-Oncology

ENPP1 is a transmembrane glycoprotein that plays a crucial role in suppressing the cGAS-STING pathway, a key component of the innate immune system's response to cancer.[8] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening anti-tumor immunity.[9] Inhibition of ENPP1 can restore STING signaling, leading to the production of type I interferons and subsequent activation of an adaptive anti-tumor immune response.

The thiazole-2-ylcarbamoyl scaffold has been identified as a promising pharmacophore for ENPP1 inhibition. Both the boronic acid and carboxylic acid analogs can potentially interact with the active site of ENPP1. However, the boronic acid offers a distinct advantage. The boron atom can form a reversible covalent bond with the catalytic serine residue in the ENPP1 active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis.[10] This covalent interaction can lead to a more potent and prolonged inhibition compared to the non-covalent interactions expected from the carboxylic acid analog.

Furthermore, the superior cell permeability of the boronic acid derivative suggests that it would be more effective at inhibiting intracellular ENPP1, which also contributes to the regulation of cGAMP levels.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of the boronic acid analog, a series of well-defined experiments are necessary. The following protocols provide a framework for a robust comparative analysis.

ENPP1 Inhibition Assay (Biochemical)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified ENPP1.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X ENPP1 Assay Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 50 mM MgCl₂, 1% DMSO, 0.1% Brij-35).

    • Dilute recombinant human ENPP1 enzyme to a working concentration (e.g., 500 pM) in 1X ENPP1 Assay Buffer.

    • Prepare a stock solution of the substrate, either ATP or 2'3'-cGAMP, at a concentration of 10 µM in 1X ENPP1 Assay Buffer.

    • Prepare serial dilutions of the test compounds (boronic acid and carboxylic acid analogs) in 1X ENPP1 Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compounds to the wells of a 384-well plate.

    • Add 20 µL of the diluted ENPP1 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of a detection reagent that quantifies the product (e.g., AMP or GMP) using a fluorescent or luminescent readout. Commercial kits such as the Transcreener® ENPP1 Assay from BellBrook Labs are suitable for this purpose.[11]

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 1: Workflow for the ENPP1 Biochemical Inhibition Assay.

Cell-Based ENPP1 Activity Assay

This assay assesses the ability of the compounds to inhibit ENPP1 activity in a cellular context, providing insights into their cell permeability and efficacy in a more physiologically relevant environment.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line with high ENPP1 expression (e.g., HepG2 or Caco-2 cells) in a 96-well, black, clear-bottom plate until confluent.[12]

  • Assay Procedure:

    • Wash the cells twice with 1X ENPP1/ENPP3 Cell-Based Assay Buffer.

    • Add 79 µL of the assay buffer to each well.

    • Add 1 µL of the test compounds at various concentrations (or DMSO as a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 5 minutes.

    • Add 20 µL of a fluorescent ENPP1/ENPP3 substrate (e.g., TG-mAMP) to each well.

    • Immediately begin monitoring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm in a kinetic mode for at least 60 minutes at 37°C.[12]

  • Data Analysis:

    • Determine the rate of substrate conversion (slope of the fluorescence versus time curve) for each condition.

    • Calculate the percent inhibition of the ENPP1 activity for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value as described for the biochemical assay.

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Culture Cells Culture ENPP1-expressing cells in a 96-well plate Wash Cells Wash cells with Assay Buffer Culture Cells->Wash Cells Add Buffer Add Assay Buffer Wash Cells->Add Buffer Add Compound Add Test Compound or Vehicle Add Buffer->Add Compound Pre-incubate Incubate (5 min) Add Compound->Pre-incubate Add Substrate Add Fluorescent Substrate Pre-incubate->Add Substrate Measure Fluorescence Kinetic Fluorescence Measurement (60 min) Add Substrate->Measure Fluorescence Determine Rate Calculate Rate of Substrate Conversion Measure Fluorescence->Determine Rate Calculate Inhibition Calculate % Inhibition Determine Rate->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Figure 2: Workflow for the Cell-Based ENPP1 Activity Assay.

In Vitro Cell Permeability Assay (Caco-2)

This assay evaluates the ability of the compounds to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium, providing a prediction of oral bioavailability.

Methodology:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compounds (at a single concentration, e.g., 10 µM) to the apical (A) side of the Transwell™.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

    • At the end of the experiment, collect samples from the apical side.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

    • Quantify the concentration of the test compounds in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for efflux transporters.

Expected Outcomes and Interpretation

Based on the principles of bioisosterism, the following outcomes are anticipated:

  • This compound is expected to exhibit a lower or comparable IC₅₀ value in the biochemical ENPP1 inhibition assay compared to its carboxylic acid analog, due to the potential for reversible covalent bond formation.

  • The boronic acid analog is predicted to show a significantly lower IC₅₀ value in the cell-based ENPP1 assay, reflecting its superior cell permeability.

  • In the Caco-2 permeability assay, the boronic acid derivative is expected to have a higher Papp value, indicating better passive diffusion and potential for higher oral bioavailability.

Conclusion

The replacement of a carboxylic acid with a boronic acid bioisostere represents a powerful strategy for optimizing the drug-like properties of small molecule inhibitors. In the context of ENPP1 inhibition, this compound holds significant promise over its carboxylic acid analog due to its favorable physicochemical properties that are predicted to translate into enhanced cell permeability and potentially more potent on-target activity. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. For researchers in drug discovery, a thorough understanding and application of such bioisosteric strategies are essential for the successful development of novel and effective therapeutics.

References

  • BellBrook Labs. ENPP1 Assay | ENPP1 Inhibitor Screening Kit. [Link]

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Comparison Guide: A Framework for Benchmarking (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid Against Known Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing and benchmarking the novel compound, (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (hereafter referred to as TCPB), against established inhibitors of key enzymes in the endocannabinoid system. As researchers and drug development professionals, our goal is not merely to identify activity but to quantify it, understand its specificity, and contextualize its potential within the current landscape of pharmacological tools.

The boronic acid moiety is a well-established pharmacophore known to form reversible covalent bonds with the catalytic serine residues of various enzymes, making it a promising starting point for inhibitor design.[1][2] The unique thiazolylcarbamoyl structure of TCPB suggests potential for novel interactions and selectivity. This guide will focus on a logical, stepwise approach to benchmark TCPB against inhibitors of two critical serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

Rationale for Target and Benchmark Selection

Why FAAH and MAGL?

FAAH and MAGL are the principal enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[3] Both are crucial nodes in endocannabinoid signaling, which modulates pain, inflammation, and neurological processes.[3] Inhibition of these enzymes elevates endogenous cannabinoid levels, offering therapeutic potential without the psychotropic side effects of direct cannabinoid receptor agonists.[4] Given their role as serine hydrolases, they represent high-probability targets for a boronic acid-based compound like TCPB.

Selection of Benchmark Inhibitors:

To accurately assess the performance of TCPB, we must compare it to well-characterized inhibitors with distinct profiles.

  • URB597 (for FAAH): A potent and selective irreversible inhibitor of FAAH.[4][5] It acts by carbamylating the active site serine. Its well-documented selectivity and in vivo efficacy make it an excellent benchmark for FAAH-specific inhibition.[4]

  • JZL184 (for MAGL): A potent, highly selective, and irreversible carbamate-based inhibitor of MAGL.[6][7] It demonstrates over 100-fold selectivity for MAGL over FAAH and other serine hydrolases, establishing a high bar for MAGL-specific activity.[6]

  • JZL195 (Dual Inhibitor): A potent inhibitor of both FAAH and MAGL, offering a reference point for compounds that exhibit dual activity.[4][5]

Comparative Inhibitory Potency: A Data-Driven Overview

The primary goal of initial benchmarking is to determine the half-maximal inhibitory concentration (IC50) of TCPB against our target enzymes. This quantitative measure allows for a direct comparison of potency. The table below summarizes the known activities of our benchmark inhibitors and provides a template for recording experimental data for TCPB.

CompoundTarget EnzymeIC50 (nM)Primary Mechanism of Action
TCPB (Test Compound) hFAAH [Experimental Data][To Be Determined]
TCPB (Test Compound) hMAGL [Experimental Data][To Be Determined]
URB597hFAAH~5Irreversible (Carbamylation)[4][8]
JZL184hMAGL~15 (mouse)Irreversible (Carbamylation)[6]
JZL195hFAAH2Irreversible (Carbamylation)[5]
JZL195hMAGL4Irreversible (Carbamylation)[5]

Experimental Design: A Strategic Workflow

A robust benchmarking strategy proceeds from broad screening to detailed mechanistic studies. This ensures efficient use of resources and builds a comprehensive understanding of the compound's behavior. The causality behind this workflow is to first establish potency (IC50) and then to understand the broader impact on the proteome (selectivity), which is critical for predicting off-target effects.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanistic Studies a Recombinant Enzyme Assays (FAAH & MAGL) b IC50 Curve Generation (Dose-Response) a->b Determine concentration range c Activity-Based Protein Profiling (ABPP) in Brain Proteome b->c If potent (IC50 < 1µM) d Identify Off-Target Serine Hydrolases c->d e Dialysis or 'Washout' Experiments d->e If selective f Determine Reversibility (Covalent vs. Non-covalent) e->f

Caption: Strategic workflow for benchmarking novel inhibitors.

Detailed Experimental Protocols

The following protocols are self-validating systems. Each includes a positive control (a known inhibitor) to ensure the assay is performing correctly and a negative control (vehicle) to establish a baseline.

Protocol 4.1: Recombinant Human FAAH Inhibition Assay

This protocol uses a fluorometric approach to measure the hydrolysis of a substrate by recombinant human FAAH (hFAAH).

Rationale: This in vitro assay provides a clean, direct measure of the compound's ability to inhibit the target enzyme without the complexity of a cellular environment.

Materials:

  • Recombinant hFAAH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • FAAH Substrate (e.g., N-arachidonoyl-1-aminoanthraquinone)

  • TCPB, URB597 (positive control), DMSO (vehicle)

  • 384-well black assay plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of TCPB and URB597 in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Enzyme Preparation: Dilute recombinant hFAAH to the desired working concentration (e.g., 10 nM) in cold assay buffer immediately before use.

  • Assay Reaction: a. To each well of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells). b. Add 20 µL of the diluted hFAAH solution to all wells except the "no enzyme" blank. c. Add 20 µL of assay buffer to the "no enzyme" blank wells. d. Pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or irreversible inhibitors.

  • Initiate Reaction: Add 20 µL of the FAAH substrate to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the increase in fluorescence at appropriate excitation/emission wavelengths every 60 seconds for 30 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to the DMSO control (100% activity) and the "no enzyme" blank (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Recombinant Human MAGL Inhibition Assay

This protocol is similar to the FAAH assay but uses a substrate specific to MAGL.

Rationale: A parallel assay for MAGL is essential to determine the selectivity profile of TCPB. Using a similar assay format minimizes experimental variability.

Materials:

  • Recombinant hMAGL

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 0.1% BSA

  • MAGL Substrate (e.g., 4-Nitrophenyl Acetate)

  • TCPB, JZL184 (positive control), DMSO (vehicle)

  • 384-well clear assay plates

  • Plate reader with absorbance capabilities

Procedure:

  • Compound Preparation: Follow the same procedure as in Protocol 4.1.

  • Enzyme Preparation: Dilute recombinant hMAGL to its working concentration in cold assay buffer.

  • Assay Reaction: a. Add 1 µL of diluted compound or DMSO to each well. b. Add 25 µL of the diluted hMAGL solution. c. Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 25 µL of the MAGL substrate to all wells.

  • Data Acquisition: Measure the increase in absorbance at 405 nm every 30 seconds for 20 minutes. The hydrolysis of 4-nitrophenyl acetate produces a yellow product that can be monitored spectrophotometrically.

  • Data Analysis: Perform data analysis as described in Protocol 4.1 to determine the IC50 value for MAGL.

Visualizing the Target Pathway

Understanding the biological context of FAAH and MAGL is crucial for interpreting the significance of inhibition. These enzymes are key regulators in the degradation of endocannabinoids, which act as retrograde messengers to modulate neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Release CB1->Neurotransmitter Inhibits PLC PLC DAGL DAGL PLC->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Degradation TwoAG->CB1 Activates MAGL MAGL TwoAG->MAGL Degradation

Caption: Simplified endocannabinoid signaling pathway.

Interpretation and Next Steps

The data generated from these protocols will provide a clear, initial benchmark of TCPB's performance.

  • High Potency, High Selectivity: If TCPB shows a low nanomolar IC50 for one enzyme and a >100-fold higher IC50 for the other, it represents a promising selective inhibitor. The next steps would involve cell-based assays and in vivo pharmacokinetic and pharmacodynamic studies.

  • Dual Inhibition: If TCPB inhibits both FAAH and MAGL with similar potency (e.g., within 5-fold of each other), it may be valuable as a dual inhibitor. This profile can lead to a more profound elevation of endocannabinoid tone than selective inhibition of either enzyme alone.

  • Low Potency or Non-Selectivity: If the IC50 values are in the high micromolar range, or if activity profiling reveals inhibition of many other serine hydrolases, further medicinal chemistry efforts would be required to optimize the structure for improved potency and selectivity.

The determination of reversibility is also a critical next step. As a boronic acid, TCPB is expected to be a reversible inhibitor.[9] This can be confirmed through "washout" experiments where the enzyme-inhibitor complex is dialyzed; a recovery of enzyme activity would indicate reversible binding.

By following this structured, data-driven benchmarking guide, researchers can effectively characterize the inhibitory profile of this compound, logically positioning it within the landscape of known enzyme inhibitors and making informed decisions about its future development.

References

  • Saario, S. M., et al. (2005). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British Journal of Pharmacology. Available at: [Link]

  • Maccarrone, M., et al. (2017). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Available at: [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]

  • ResearchGate. (n.d.). Representative small molecule MAGL inhibitors. Available at: [Link]

  • Granchi, C., et al. (2018). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Pemberton, O. A., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases. Available at: [Link]

  • Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Drug Development Research. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It serves as a versatile building block, particularly for the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The molecule itself incorporates a thiazole amide moiety, a common pharmacophore, and a phenylboronic acid group, enabling covalent interactions or further synthetic elaboration.

The efficient and scalable synthesis of this reagent is paramount for its application in research and development. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of their respective merits and drawbacks. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal synthetic route for their specific needs.

Strategic Analysis: Convergent vs. Linear Synthesis

The synthesis of a molecule like this compound, which is composed of three distinct fragments (a phenylboronic acid, an amide linker, and a thiazole ring), can be approached in several ways. We will focus on the two most logical and industrially relevant strategies:

  • Route 1: Convergent Amide Coupling. This approach involves the direct coupling of two key, pre-functionalized intermediates: 3-carboxyphenylboronic acid and 2-aminothiazole. This is a highly convergent route where the final bond formation occurs late in the synthesis.

  • Route 2: Linear Synthesis with Late-Stage Borylation. This strategy involves first constructing the core N-(thiazol-2-yl)benzamide structure from simpler starting materials (e.g., 3-bromobenzoic acid) and then introducing the boronic acid functionality in the final step via a palladium-catalyzed borylation reaction.

Each route presents a unique set of advantages concerning starting material availability, reaction robustness, scalability, and purification challenges.

Route 1: Convergent Synthesis via Direct Amide Coupling

This is arguably the most straightforward approach on paper, leveraging a standard amide bond formation to connect two commercially available or readily accessible building blocks.

Strategic Overview & Rationale

The core principle of this route is atom economy and convergence. By coupling 3-carboxyphenylboronic acid with 2-aminothiazole, we form the target molecule in a single chemical transformation from advanced intermediates. The success of this route hinges on the chemoselective formation of the amide bond without deleterious side reactions involving the boronic acid moiety. Boronic acids are generally stable under standard amide coupling conditions, making this a viable and attractive strategy.[1] The choice of coupling reagent is critical; reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like Hydroxybenzotriazole (HOBt) are standard, as they operate under mild conditions and minimize side reactions.[2]

Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A 3-Carboxyphenylboronic Acid C Amide Coupling (EDC, HOBt, DIPEA) A->C B 2-Aminothiazole B->C D This compound C->D Yield: Good to Excellent

Caption: Convergent synthesis via amide coupling.

Detailed Experimental Protocol

Objective: To synthesize this compound via EDC/HOBt mediated coupling.

Materials:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 2-Aminothiazole (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-carboxyphenylboronic acid (1.0 eq), 2-aminothiazole (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure product.

Evaluation: Pros and Cons
  • Pros:

    • High Convergence: The key fragments are assembled in the final step, maximizing efficiency.

    • Directness: A one-step transformation from readily available starting materials.

    • Mild Conditions: Standard peptide coupling conditions are generally mild and tolerate a wide range of functional groups.

  • Cons:

    • Purification Challenges: The polarity of the product and potential byproducts from the coupling reagents (e.g., dicyclohexylurea if DCC is used instead of EDC) can sometimes complicate purification.[3]

    • Cost: While direct, the cost of advanced intermediates like 3-carboxyphenylboronic acid and coupling reagents can be a factor for large-scale synthesis.

Route 2: Linear Synthesis with Late-Stage Borylation

This strategy builds the molecule sequentially, reserving the introduction of the boronic acid group for the final step. This is a common tactic in medicinal chemistry to avoid carrying potentially sensitive or reactive functional groups through multiple synthetic steps.

Strategic Overview & Rationale

The synthesis begins by forming the robust amide bond between 3-bromobenzoic acid and 2-aminothiazole to create the precursor, N-(thiazol-2-yl)-3-bromobenzamide. This intermediate is then subjected to a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful and reliable method for forming carbon-boron bonds.[4][5] It typically utilizes a palladium catalyst, a ligand (e.g., SPhos, XPhos), a base, and a boron source like bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the final boronic acid. This approach benefits from the high reliability and functional group tolerance of both the initial amidation and the final borylation step.

Workflow Diagram

A 3-Bromobenzoic Acid C Amide Coupling (e.g., SOCl₂ or EDC) A->C B 2-Aminothiazole B->C D N-(Thiazol-2-yl)-3-bromobenzamide C->D F Miyaura Borylation (Pd Catalyst, Base) D->F Step 1 E Bis(pinacolato)diboron (B₂pin₂) E->F G Boronate Ester Intermediate F->G H Hydrolysis G->H Step 2 I This compound H->I

Caption: Linear synthesis via late-stage borylation.

Detailed Experimental Protocol

Part A: Synthesis of N-(Thiazol-2-yl)-3-bromobenzamide

  • To a solution of 3-bromobenzoic acid (1.0 eq) in an appropriate solvent (e.g., DCM or toluene), add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the acid is fully converted to the acid chloride. Remove excess SOCl₂ under reduced pressure.

  • Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-aminothiazole (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or chromatography to yield N-(thiazol-2-yl)-3-bromobenzamide.

Part B: Miyaura Borylation and Hydrolysis

  • In a flask, combine N-(thiazol-2-yl)-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (1.5 eq), and a palladium catalyst system (e.g., Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a suitable ligand).

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add an anhydrous solvent such as dioxane or DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, filter through celite to remove the palladium catalyst, and concentrate the filtrate.

  • The crude boronate ester can be isolated or taken directly to the next step. Dissolve the crude material in a solvent mixture like THF/water.

  • Add an acid (e.g., HCl) or an oxidizing agent like sodium periodate (NaIO₄) followed by acid workup to hydrolyze the pinacol ester to the boronic acid.[6]

  • Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Evaluation: Pros and Cons
  • Pros:

    • Robust Reactions: Both amide formation from an acid chloride and Miyaura borylation are typically high-yielding and reliable reactions.[6]

    • Readily Available Starting Materials: 3-bromobenzoic acid and 2-aminothiazole are inexpensive commodity chemicals.

    • Avoids Sensitive Intermediates: The potentially sensitive boronic acid group is installed at the very end of the synthesis.

  • Cons:

    • Longer Route: This is a multi-step linear sequence, which can lead to a lower overall yield compared to a convergent route.

    • Palladium Contamination: The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.

    • Harsh Reagents: The use of thionyl chloride for acid activation is effective but requires careful handling.

Head-to-Head Performance Comparison

To provide an objective assessment, the two routes are compared across several key performance indicators relevant to both discovery and process chemistry.

MetricRoute 1: Convergent Amide CouplingRoute 2: Late-Stage BorylationJustification
Number of Steps 1 (from advanced intermediates)2-3 (from basic starting materials)Route 1 is more convergent and thus shorter in execution.
Starting Material Cost Moderate to HighLow to ModerateRoute 2 starts from cheaper, more basic chemicals (e.g., 3-bromobenzoic acid).
Overall Yield Potentially HigherPotentially LowerConvergent routes often provide higher overall yields by minimizing sequential losses.
Scalability GoodExcellentThe robustness of the reactions in Route 2 often makes it more amenable to large-scale production.
Purification Can be challenging due to coupling byproducts.Generally straightforward, but requires removal of residual palladium.Each route has its own specific purification hurdle.
Green Chemistry Good (high atom economy in the key step).Moderate (use of SOCl₂, solvents, and metal catalyst).Route 1 avoids harsh reagents like thionyl chloride and minimizes metal waste.

Conclusion and Recommendation

Both synthetic routes presented are valid and effective for producing this compound. The optimal choice is highly dependent on the specific context of the research or production campaign.

  • For rapid, small-scale synthesis in a discovery setting , Route 1 (Convergent Amide Coupling) is often preferred. Its directness and speed, assuming access to the starting materials, allow for the quick generation of material for screening and initial studies.

  • For large-scale synthesis where cost and robustness are paramount , Route 2 (Late-Stage Borylation) presents a more compelling case. Despite being a longer sequence, it is built upon inexpensive starting materials and utilizes highly reliable and scalable chemical transformations, making it more suitable for process development and manufacturing.

Ultimately, the choice of synthesis is a strategic decision. By understanding the underlying chemical principles, potential pitfalls, and operational demands of each route, researchers can confidently select the path that best aligns with their objectives, whether they be speed of discovery or efficiency of production.

References

  • Bonakolluru, Y., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds. [Link]

  • Taylor & Francis Online. (n.d.). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • MDPI. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. [Link]

  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 909-916. [Link]

  • Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • ResearchGate. (n.d.). Boronic acid catalysts in amidation reactions. [Diagram]. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Scientific Reports, 6, 38016. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Diagram]. Retrieved from [Link]

  • Chem-Station. (2018). Boron-catalyzed Amide Formation. Retrieved from [Link]

  • UCL Discovery. (2021). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

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A Comparative Guide to the Reproducibility of β-Lactamase Inhibition by (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial resistance research, the pursuit of reliable and reproducible data is paramount. Boronic acid derivatives have emerged as a significant class of serine-protease inhibitors, particularly targeting bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Among these, (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid has shown promise. However, the inherent chemical properties of boronic acids can present challenges to experimental reproducibility. This guide provides a comprehensive comparison of this compound with a structurally related boronic acid analog and a non-boronic acid alternative, focusing on the factors that influence experimental consistency and offering detailed protocols to ensure data integrity.

The Double-Edged Sword: Understanding Boronic Acid Chemistry in Enzyme Inhibition

Boronic acids exert their inhibitory effect through the formation of a reversible covalent bond between the boron atom and the catalytic serine residue within the active site of enzymes like β-lactamases. This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, leading to potent inhibition.[1][2] The thiazole moiety in this compound can engage in additional interactions within the enzyme's active site, potentially enhancing its binding affinity.

However, the electrophilic nature of the boron atom also makes it susceptible to reactions that can compromise experimental reproducibility. Key factors include:

  • Oxidative Instability: Boronic acids can be prone to oxidation, leading to a loss of inhibitory activity over time. This can be influenced by buffer components, exposure to air, and the presence of oxidizing agents.

  • Dehydration and Trimerization: Boronic acids can undergo dehydration to form boroxines (trimeric anhydrides). This process is reversible but can affect the concentration of the active monomeric inhibitor in solution.

  • pH-Dependent Speciation: The boron atom can exist in either a trigonal planar or a tetrahedral state, with the equilibrium being pH-dependent. This can influence the inhibitor's binding affinity and, consequently, the experimental outcome if the pH is not strictly controlled.

These inherent properties underscore the need for meticulous experimental design and the consideration of more stable alternatives to ensure the generation of robust and reproducible data.

Comparative Analysis of β-Lactamase Inhibitors

To provide a clear comparison, this guide will focus on the inhibition of a representative Class C β-lactamase. We will compare the performance of our topic compound with a structurally optimized boronic acid and a clinically relevant non-boronic acid inhibitor.

Inhibitor ClassCompound NameKey Structural FeaturesKnown AdvantagesPotential for Irreproducibility
Thiazole-containing Boronic Acid This compoundPhenylboronic acid with a thiazole-carbamoyl substituent.Potent inhibition of serine β-lactamases.Susceptible to oxidation, dehydration, and pH-dependent speciation.
Optimized Arylboronic Acid 3-(dihydroxyboryl)-5-(2-methoxybenzamido)benzoic acidBenzoic acid scaffold with strategically placed substituents to enhance binding.Improved potency compared to the parent 3-(dihydroxyboryl)benzoic acid scaffold.[3]Still possesses the inherent instabilities of boronic acids.
Diazabicyclooctane (DBO) AvibactamNon-β-lactam, non-boronic acid core structure.Broad-spectrum inhibition of Class A, C, and some Class D β-lactamases; high stability.[4][5]Lower potential for chemical instability-related irreproducibility.

The following sections will delve into the experimental protocols designed to assess and compare the efficacy and stability of these inhibitors, providing a framework for generating reproducible results.

Experimental Protocols for Reproducible β-Lactamase Inhibition Assays

To ensure the integrity of your findings, the following detailed protocols are provided, with explanations for critical steps.

I. Stability Assessment of Boronic Acid Inhibitors

The stability of boronic acid compounds in aqueous buffers is a critical parameter for ensuring reproducible kinetic data. This protocol outlines a method to assess the stability of this compound and its analog over time.

Workflow for Boronic Acid Stability Assay

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare stock solutions of boronic acid inhibitors in DMSO incubate Incubate diluted inhibitors in assay buffer at experimental temperature prep_inhibitor->incubate Dilute to final concentration prep_buffer Prepare assay buffer (e.g., 100 mM phosphate buffer, pH 7.0) prep_buffer->incubate sampling Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours) incubate->sampling assay Measure remaining inhibitory activity using the β-lactamase assay sampling->assay data_analysis Plot % remaining activity vs. time assay->data_analysis

Caption: Workflow for assessing the stability of boronic acid inhibitors.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Dissolve this compound and 3-(dihydroxyboryl)-5-(2-methoxybenzamido)benzoic acid in 100% DMSO to a final concentration of 10 mM. Rationale: DMSO is a suitable solvent that minimizes hydrolysis of the boronic acid before dilution into aqueous buffer.

  • Preparation of Assay Buffer:

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0. Rationale: Maintaining a constant pH is crucial as the ionization state of the boronic acid, and thus its activity, is pH-dependent.

  • Incubation:

    • Dilute the stock solutions of the boronic acid inhibitors into the pre-warmed assay buffer to a final concentration of 100 µM.

    • Incubate the solutions at the temperature to be used for the enzyme inhibition assays (e.g., 25°C or 37°C).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, and 8 hours), take an aliquot of each inhibitor solution.

    • Immediately determine the remaining inhibitory activity of each aliquot using the β-lactamase inhibition assay described below.

    • Plot the percentage of remaining inhibitory activity against time to determine the stability profile of each compound.

II. β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the inhibitory potency (Ki) of the test compounds against a Class C β-lactamase. The assay utilizes the chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by the enzyme.[6][7][8]

Workflow for β-Lactamase Inhibition Assay

Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data Data Analysis prepare_reagents Prepare enzyme, substrate (nitrocefin), and inhibitor solutions in assay buffer pre_incubation Pre-incubate enzyme with varying concentrations of inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate reaction by adding nitrocefin pre_incubation->initiate_reaction measure_absorbance Monitor the increase in absorbance at 486 nm over time initiate_reaction->measure_absorbance calculate_velocity Calculate initial reaction velocities measure_absorbance->calculate_velocity determine_ki Determine the inhibition constant (Ki) using appropriate kinetic models calculate_velocity->determine_ki

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. As a specialized organoboron compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous, safety-first approach. This document is intended for researchers, scientists, and laboratory professionals, offering a procedural framework grounded in established safety protocols and regulatory compliance. The core principle of this guide is that all waste containing this compound must be treated as hazardous chemical waste and managed through professional disposal services.

Hazard Identification and Immediate Safety Precautions

Understanding the potential hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, data from analogous phenylboronic acid derivatives provide a clear indication of its hazard profile.

Table 1: Summary of Potential Hazard Classifications

Hazard Classification Description Typical Precautionary Statement
Skin Irritation Causes skin irritation.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Serious Eye Irritation Causes serious eye irritation.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1][2][4] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.[5][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

| Aquatic Hazard | May be harmful or toxic to aquatic life.[2][7] | P273: Avoid release to the environment.[2][7] |

Essential Personal Protective Equipment (PPE):

All handling and disposal operations must be conducted while wearing the appropriate PPE to create a reliable barrier against exposure.

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for signs of degradation or puncture before use.

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.[4]

  • Respiratory Protection: When handling the solid form where dust generation is possible, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[4] All operations should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[4]

The Core Principle: Professional Disposal is Mandatory

The primary and most reliable method for the disposal of this compound is through a licensed hazardous waste disposal service.[5]

Causality:

  • Chemical Complexity: This is not a simple acid that can be easily neutralized. In-lab deactivation attempts without validated protocols can lead to incomplete reactions, creating unknown and potentially more hazardous byproducts.[5]

  • Regulatory Compliance: Environmental regulations mandate that chemical waste generators are responsible for the complete and accurate classification and disposal of their waste.[3][8] Using a professional service ensures compliance with these complex regulations.

  • Safety: Professional disposal services have the engineered controls and expertise to handle hazardous chemicals on a large scale, minimizing risk to laboratory personnel and the environment.

Therefore, in-lab chemical treatment or neutralization is not recommended . The following protocols focus exclusively on the safe collection, segregation, and storage of the waste in preparation for professional collection.

Standard Operating Protocol: Waste Collection and Storage

This protocol ensures that waste is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) in a dedicated hazardous waste container.[4][5]

  • Causality: Never mix this waste stream with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible materials, such as strong oxidizing agents or bases, can react, leading to the generation of heat or toxic gases.[9][10]

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a secure, leak-proof screw-top cap.[5][11]

  • Causality: The container must be robust and non-reactive to prevent leaks or degradation over time.[11]

  • Action: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[4][5]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]

    • A clear statement of the associated hazards (e.g., "Irritant, Harmful ").[4][10]

    • For solutions, list all components, including solvents and their approximate concentrations.[4]

  • Causality: Proper labeling is a critical safety and regulatory requirement. It ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental mixing and ensuring correct final disposal.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA.[5][10] This area should be at or near the point of waste generation (e.g., a designated section of a chemical fume hood).[5][10]

  • Causality: The SAA provides a controlled, secondary containment location for hazardous waste, keeping it segregated from the general workspace and minimizing the risk of spills. Storing waste at the point of generation reduces the need to transport hazardous materials through the laboratory.

  • Action: Keep the waste container closed at all times except when waste is being added.[10][11]

  • Causality: This prevents the release of vapors and protects the contents from contamination or reaction with atmospheric moisture.

Step 4: Arranging for Final Disposal

  • Action: Once the container is full, or in accordance with your institution's time limits for accumulation, arrange for its collection by a licensed hazardous waste disposal company or your internal EHS department.[4]

  • Action: Complete all required waste manifest forms accurately.

  • Causality: The waste manifest is a legal document that tracks the hazardous waste from the point of generation to its final disposal facility, ensuring a complete and compliant chain of custody.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

G Disposal Workflow for this compound start_node start_node process_node process_node ppe_node ppe_node waste_node waste_node storage_node storage_node end_node end_node A Waste Generation (Solid, Liquid, or Contaminated Labware) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Segregate Waste Stream (Do NOT mix with other chemicals) B->C D Select Compatible Container (e.g., Labeled HDPE Bottle) C->D E Transfer Waste to Container (Solids, Liquids, Contaminated Items) D->E F Securely Seal and Store Container in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Collection (Contact EHS or Licensed Waste Vendor) F->G When container is full or time limit is reached H Complete Waste Manifest (Ensure accurate documentation) G->H I Final Disposal (Handled by Professional Service) H->I

Caption: Procedural flow for the safe collection and disposal of boronic acid waste.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves dust clouds, evacuate the laboratory and contact your institution's EHS office.

  • Control and Contain: For small, manageable spills, prevent the spread of the material by creating a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum up the material and place it into a suitable, labeled hazardous waste container.[1][3] Avoid raising dust.

    • Liquid Spills (Solutions): Absorb with an inert material and place the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly with soap and water.

  • Dispose: All cleanup materials (absorbent, contaminated gloves, etc.) must be disposed of as hazardous waste in the same container as the primary chemical waste.[5]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • (2-Methylpropyl)boronic acid, 98% - Material Safety Data Sheet. Cole-Parmer. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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A Senior Application Scientist's Guide to Handling (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid: A Framework for Laboratory Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical protocols for handling (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. The procedures outlined here are synthesized from established best practices for boronic acid derivatives to ensure the protection of laboratory personnel and the integrity of your research. While this document serves as a comprehensive guide, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and complete information.

Hazard Identification and Risk Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively published, the known hazards of the boronic acid class of compounds provide a strong basis for risk assessment. Boronic acids are generally recognized as irritants.[1][2] Therefore, this compound should be handled with the assumption that it poses similar risks.

Table 1: Hazard Profile Based on Boronic Acid Derivatives

Hazard Category Description Potential Effects
Acute Toxicity (Oral) Based on data for Phenylboronic acid (LD50 Oral - Rat - 740 mg/kg), the compound may be harmful if swallowed.[3][4] Gastrointestinal irritation.
Skin Irritation Expected to cause skin irritation upon contact.[1] Redness, pain, and inflammation.
Eye Irritation Causes serious eye irritation.[1] Direct contact can lead to significant discomfort and potential damage. Redness, pain, and watering.

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2] | Coughing and irritation of the nose and throat. |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any handling occurs, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder, must be conducted in a certified chemical fume hood.[5][6][7] This is critical to prevent the inhalation of airborne dust or particles.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[8][9]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][7] Test this equipment regularly to ensure it is functional.

Personal Protective Equipment (PPE): A Mandated Protocol

A risk assessment dictates the following PPE as mandatory for the routine handling of this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale & Causality
Eye and Face Protection Chemical safety goggles are the minimum requirement.[10] A full-face shield worn over safety goggles is required when there is a significant risk of splashing.[5][10] Boronic acids are known to cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers a broader barrier for the entire face.
Hand Protection Chemically resistant nitrile or neoprene gloves should be worn.[5][6] Consider double-gloving for extended operations or when handling larger quantities.[11] To prevent skin contact and subsequent irritation.[5] Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected.[12]
Body Protection A buttoned, full-length laboratory coat is required.[5][6] For tasks involving larger quantities (>10 mL solutions) or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] To protect skin and personal clothing from accidental spills or splashes.

| Respiratory Protection | For handling small quantities in a certified fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter (N95 or better) is mandatory.[5][7][9] | To prevent the inhalation of airborne particles, which can cause respiratory tract irritation. |

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. The following procedure should be adopted for all work involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify fume hood is operational prep2 Don all required PPE (Table 2) prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 prep4 Designate and prepare a specific work area within the hood prep3->prep4 handle1 Carefully weigh the solid compound in the fume hood to minimize dust prep4->handle1 handle2 Keep the container tightly closed when not in use handle1->handle2 handle3 Perform all manipulations and reactions within the designated area handle2->handle3 handle4 Always add acid to solvent, never the reverse handle3->handle4 clean1 Decontaminate all surfaces and equipment handle4->clean1 clean2 Segregate and label all waste streams (see Section 6) clean1->clean2 clean3 Remove PPE in the correct order to avoid self-contamination clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Workflow for Safely Handling Boronic Acids.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Spill Contained in Fume Hood:

    • Alert others in the immediate area.

    • Lower the sash and ensure you are wearing the appropriate PPE.

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][9]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Spill Outside of Fume Hood:

    • Evacuate the immediate area and alert others. Restrict access.

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean the spill without the appropriate respiratory protection.

    • Follow your institution's specific procedures for reporting and cleaning up hazardous chemical spills.

  • Personal Exposure:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]

    • Skin: Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]

Decontamination and Disposal Plan

Proper waste management is a legal and ethical responsibility. This compound and all materials contaminated with it must be treated as hazardous waste.[7][11]

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[11] Never dispose of this chemical down the drain or in regular trash.[11][14]

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and excess solid chemical. Place these items in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a compatible, labeled hazardous waste container.

  • Glassware Decontamination: For thorough decontamination, glassware can be rinsed with a basic solution (e.g., dilute sodium bicarbonate) to convert residual boronic acid into a more water-soluble boronate salt.[11] This rinsate must be collected as liquid hazardous waste. Follow with a final water and/or solvent rinse, which should also be collected as hazardous waste.[11]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation (Solid & Liquid) solid_waste Contaminated PPE, paper, excess solid start->solid_waste liquid_waste Reaction mixtures, solvent rinses start->liquid_waste solid_container Collect in a labeled, sealed solid hazardous waste container solid_waste->solid_container storage Store sealed containers in designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container Collect in a labeled, sealed liquid hazardous waste container liquid_waste->liquid_container liquid_container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Disposal Workflow for Boronic Acid Derivatives.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Benchchem. Personal protective equipment for handling Borinic acid, methyl ester.
  • Benchchem.
  • IsoLab. Boric Acid - IsoLab.
  • Benchchem. Proper Disposal of (4-(Butylsulfinyl)phenyl)
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Safety D
  • Angene Chemical.
  • Sigma-Aldrich.
  • Environmental Health and Safety.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • NIH.
  • Fisher Scientific.
  • TCI Chemicals.
  • Fisher Scientific.
  • ChemicalBook.
  • Apollo Scientific. 3-[(2,4-Dimethylphenyl)carbamoyl]benzeneboronic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.